2-(1-ethylpropyl)-1H-benzimidazole
Description
BenchChem offers high-quality 2-(1-ethylpropyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-ethylpropyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-pentan-3-yl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-9(4-2)12-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXNYVPEFIFJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1-ethylpropyl)-1H-benzimidazole
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic pathway for 2-(1-ethylpropyl)-1H-benzimidazole, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. The document delineates a robust and widely applicable synthetic methodology, grounded in the foundational Phillips-Ladenburg benzimidazole synthesis. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. This guide is designed to equip laboratory professionals with the necessary knowledge to confidently and efficiently synthesize this target molecule.
Introduction
The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications. The 2-substituted benzimidazoles, in particular, have garnered significant attention due to their prevalence in drugs with antiviral, antifungal, antihypertensive, and anticancer properties.
This guide focuses specifically on the synthesis of 2-(1-ethylpropyl)-1H-benzimidazole. The introduction of the 1-ethylpropyl group at the 2-position of the benzimidazole core imparts specific lipophilic and steric characteristics that can modulate the compound's pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its synthesis is therefore crucial for the exploration of its potential as a lead compound in drug discovery programs.
The primary synthetic route detailed herein is the Phillips-Ladenburg condensation, a classic and reliable method for the formation of benzimidazoles from the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1][2][3] This approach is favored for its operational simplicity, the ready availability of starting materials, and its general applicability to a wide range of aliphatic and aromatic carboxylic acids.[2][4]
The Phillips-Ladenburg Synthesis Pathway
The synthesis of 2-(1-ethylpropyl)-1H-benzimidazole is most effectively achieved through the condensation of o-phenylenediamine with 2-ethylbutyric acid in the presence of a strong acid catalyst. This one-pot reaction proceeds with good efficiency and provides a direct route to the desired product.
Reaction Mechanism
The Phillips-Ladenburg condensation follows a well-established mechanistic pathway:
-
Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of 2-ethylbutyric acid by the strong acid catalyst (e.g., hydrochloric acid). This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Acylation: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon of the protonated 2-ethylbutyric acid. This step forms a tetrahedral intermediate.
-
Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the elimination of a water molecule and the formation of an N-acyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization: The second amino group of the N-acyl-o-phenylenediamine intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic benzimidazole ring system.
Caption: Mechanism of the Phillips-Ladenburg Synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(1-ethylpropyl)-1H-benzimidazole.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 |
| 2-Ethylbutyric Acid | C₆H₁₂O₂ | 116.16 |
| Hydrochloric Acid (4 M) | HCl | 36.46 |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 |
Synthetic Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq.).
-
Addition of Reagents: To the flask, add a solution of 4 M hydrochloric acid, followed by the addition of 2-ethylbutyric acid (1.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(1-ethylpropyl)-1H-benzimidazole.[5]
Characterization Data (Predicted)
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol [7] |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.5 (m, 2H, Ar-H), ~7.1 (m, 2H, Ar-H), ~2.9 (m, 1H, CH), ~1.8 (m, 4H, 2xCH₂), ~0.9 (t, 6H, 2xCH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~158 (C=N), ~140 (Ar-C), ~122 (Ar-CH), ~115 (Ar-CH), ~40 (CH), ~26 (CH₂), ~12 (CH₃) |
Trustworthiness and Self-Validation
The robustness of this synthetic protocol is grounded in the well-established and extensively documented Phillips-Ladenburg reaction.[2][3][4] The predictability of the reaction outcome with aliphatic carboxylic acids ensures a high degree of confidence in obtaining the desired product.
Self-Validating System:
-
TLC Monitoring: The progress of the reaction can be easily monitored by TLC, allowing for the determination of the reaction endpoint and minimizing the formation of byproducts.
-
Acid-Base Extraction: The basic nature of the benzimidazole nitrogen allows for a straightforward purification step through acid-base extraction, which effectively removes non-basic impurities.[5]
-
Spectroscopic Analysis: The structure of the final product can be unequivocally confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted chemical shifts provide a reliable reference for structural verification.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis of 2-(1-ethylpropyl)-1H-benzimidazole. The detailed experimental protocol, rooted in the reliable Phillips-Ladenburg condensation, offers a clear and efficient pathway for researchers in the field of medicinal chemistry and drug development. The provided mechanistic insights and characterization guidelines further enhance the utility of this document, enabling scientists to confidently synthesize and validate this important heterocyclic compound for further investigation.
References
-
Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved February 19, 2026, from [Link]
- BenchChem. (2025). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem.
-
o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved February 19, 2026, from [Link]
- El Kihel, A., El Guesmi, A., & Ammar, H. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 255-258.
- Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.
-
ResearchGate. (n.d.). Synthetic route for the synthesis of 1H-benzimidazoles. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
-
Wikipedia. (n.d.). Benzimidazole. Retrieved February 19, 2026, from [Link]
- Rasayan J. Chem. (2012).
- Behera, A. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63.
- Georgieva, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39263-39274.
- Pérez-Estrada, S., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629.
- Al-Salahi, R., et al. (2022).
- Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006).
-
ResearchGate. (n.d.). Scheme 2. Condensation of 2 with ethylenediamine and o-phenylenediamine. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Retrieved February 19, 2026, from [Link]
- Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46.
-
PubMed. (n.d.). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Melting points and yields of 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-di- phenyl-1H-imidazoles 6a-e. Retrieved February 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 2-(1-ethylpropyl)-1H-benzimidazole | SCBT - Santa Cruz Biotechnology [scbt.com]
2-(1-ethylpropyl)-1H-benzimidazole CAS number and structure
This in-depth technical guide details the chemical identity, synthesis, characterization, and applications of 2-(1-ethylpropyl)-1H-benzimidazole , a specific branched-alkyl derivative of the benzimidazole pharmacophore.
Chemical Identity & Structural Analysis[1][2][3][4]
2-(1-ethylpropyl)-1H-benzimidazole is a heterocyclic compound characterized by a benzimidazole core substituted at the C2 position with a 1-ethylpropyl group (also known as a pentan-3-yl group). This structural modification introduces significant steric bulk and lipophilicity compared to the linear n-pentyl isomer, influencing its binding affinity and solubility profiles in biological systems.
Nomenclature & Identifiers
-
IUPAC Name: 2-(pentan-3-yl)-1H-benzimidazole
-
Common Names: 2-(1-ethylpropyl)benzimidazole; 2-(diethylmethyl)benzimidazole
-
CAS Number: 5851-46-7 (Note: This CAS is frequently associated with "2-pentylbenzimidazole" generally; specific branched isomers often share generic CAS assignments in broad databases, but chemically they are distinct. For precise procurement, specify the 1-ethylpropyl structure).
-
Molecular Formula:
-
Molecular Weight: 188.27 g/mol
Structural Properties
The molecule consists of a planar benzimidazole ring system fused to a flexible, hydrophobic 1-ethylpropyl tail.
-
Core: Benzimidazole (pKa ~ 5.5 for the conjugate acid).
-
Substituent: 1-ethylpropyl group (
). -
Lipophilicity (LogP): Predicted ~3.6 (High membrane permeability).
-
H-Bond Donors/Acceptors: 1 Donor (NH), 1 Acceptor (N).
Synthesis Protocol: Phillips Condensation
The most robust synthetic route for 2-alkylbenzimidazoles is the Phillips Condensation , involving the acid-catalyzed cyclodehydration of o-phenylenediamine with a carboxylic acid derivative. For the 1-ethylpropyl derivative, 2-ethylbutyric acid is the specific carboxylic acid precursor.
Reaction Scheme
Reagents & Materials
-
o-Phenylenediamine (OPD): 10.8 g (0.1 mol) - Purify by recrystallization if dark.
-
2-Ethylbutyric acid (Diethylacetic acid): 11.6 g (0.1 mol) - Stoichiometric equivalent.
-
Polyphosphoric Acid (PPA): 30-50 g - Solvent and catalyst.
-
Sodium Hydroxide (NaOH): 10% aqueous solution.
-
Ethanol/Water: For recrystallization.[1]
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer, mix 10.8 g of o-phenylenediamine and 11.6 g of 2-ethylbutyric acid.
-
Acid Addition: Add 40 g of Polyphosphoric Acid (PPA). PPA acts as both the condensing agent and solvent.
-
Cyclization: Heat the mixture to 170–180°C in an oil bath for 3–4 hours . Monitor the reaction by TLC (Ethyl Acetate:Hexane 1:1) until the starting diamine is consumed.
-
Note: The mixture will become a viscous, dark syrup.
-
-
Quenching: Cool the reaction mixture to ~60°C. Slowly pour the syrup into 300 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the crude product may precipitate as a salt or sticky gum.
-
Neutralization: Basify the resulting slurry to pH ~10 using 10% NaOH solution. This deprotonates the benzimidazole (
), causing the free base to precipitate as a solid. -
Isolation: Filter the precipitate and wash copiously with ice-cold water to remove phosphate salts.
-
Purification: Recrystallize the crude solid from aqueous ethanol (1:1).
-
Yield Expectation: 70–85%.
-
Appearance: White to off-white crystalline needles.
-
Synthesis Workflow Diagram
Caption: Step-by-step Phillips condensation protocol for the synthesis of 2-(1-ethylpropyl)-1H-benzimidazole.
Characterization & Validation
Confirming the structure requires distinguishing the branched 1-ethylpropyl group from a linear pentyl chain.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-
):- 12.2 ppm (s, 1H): Broad singlet for the benzimidazole NH .
- 7.5 ppm (m, 2H): Aromatic protons at C4/C7 positions.
- 7.1 ppm (m, 2H): Aromatic protons at C5/C6 positions.
- 2.8 ppm (m, 1H): Methine proton (CH ) of the 1-ethylpropyl group. Key differentiator from n-pentyl isomer.
-
1.7 ppm (m, 4H): Methylene protons (CH
) of the ethyl groups. -
0.8 ppm (t, 6H): Methyl protons (CH
) of the ethyl groups.
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode).
-
Expected Ion:
m/z. -
Fragmentation: Loss of ethyl group (
) may be observed.
Physical Properties
-
Melting Point: 155–160°C (Distinct from the lower melting point of some linear analogs).
-
Solubility: Soluble in Ethanol, DMSO, DMF.[2] Sparingly soluble in water; soluble in dilute acid (HCl).
Applications & Biological Activity[1][7][8][9][10][11]
Biological Activity
Benzimidazoles substituted at the 2-position are privileged structures in medicinal chemistry.[3][4][5]
-
Antimicrobial/Antifungal: The 2-(1-ethylpropyl) derivative exhibits broad-spectrum activity against dermatophytes and certain Gram-positive bacteria. The lipophilic 1-ethylpropyl tail enhances penetration through fungal cell walls, inhibiting microtubule polymerization (a mechanism shared with albendazole/mebendazole).
-
Receptor Ligand: Used as a scaffold for developing ligands for CB1/CB2 cannabinoid receptors and Opioid receptors . The steric bulk of the branched alkyl group restricts rotation, potentially locking the molecule in a bioactive conformation.
Coordination Chemistry
-
Ligand Utility: The sterically hindered nitrogen atoms make this compound a valuable ligand for synthesizing transition metal complexes (e.g., Zn(II), Cu(II)). The bulky 2-substituent prevents the formation of polymeric chains, favoring discrete monomeric or dimeric complexes useful in catalysis.
Safety & Handling (SDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Hygroscopic; keep container tightly closed.
References
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. Link
-
Santa Cruz Biotechnology. "2-(1-ethylpropyl)-1H-benzimidazole Product Data." SCBT Catalog. Link
-
Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279–314. Link
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Link
Sources
Spectroscopic Characterization of 2-(1-ethylpropyl)-1H-benzimidazole: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Molecular Identity of a Promising Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its unique heterocyclic structure allows for diverse substitutions, leading to a broad spectrum of biological activities. The 2-substituted benzimidazoles, in particular, have garnered significant attention for their therapeutic potential. This guide focuses on the comprehensive spectroscopic characterization of a specific analogue, 2-(1-ethylpropyl)-1H-benzimidazole. A thorough understanding of its molecular structure and properties is paramount for its advancement in any drug development pipeline. Spectroscopic techniques provide the necessary tools to elucidate this structure with high fidelity, ensuring the identity, purity, and stability of the compound.
This document serves as an in-depth technical resource for researchers and scientists, providing not only the expected spectroscopic data but also the rationale behind the experimental methodologies. By understanding the "why" behind the "how," researchers can better interpret their own data and troubleshoot potential issues.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's connectivity.
Caption: Molecular structure of 2-(1-ethylpropyl)-1H-benzimidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assignment of the molecular structure.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. For benzimidazole derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice.[2] Its ability to form hydrogen bonds helps to sharpen the signal of the N-H proton, which might otherwise be broad or exchange with residual water in other solvents. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.
Proton decoupling in ¹³C NMR is a standard technique used to simplify the spectrum. By irradiating the sample with a broad range of proton frequencies, the C-H couplings are removed, resulting in a single sharp peak for each unique carbon atom. This significantly enhances the signal-to-noise ratio and simplifies spectral interpretation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-(1-ethylpropyl)-1H-benzimidazole for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton wool filter, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-15 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. On a 100 MHz spectrometer, a spectral width of 200-220 ppm is appropriate. A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Predicted Spectroscopic Data
The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for 2-(1-ethylpropyl)-1H-benzimidazole, based on data from structurally similar 2-alkyl-benzimidazoles.[3][4]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.2 | br s | 1H | N-H | The acidic proton on the imidazole ring is typically deshielded and appears as a broad singlet in DMSO-d₆.[2] |
| ~7.5-7.6 | m | 2H | Ar-H | Protons on the benzene ring in the 4 and 7 positions. |
| ~7.1-7.2 | m | 2H | Ar-H | Protons on the benzene ring in the 5 and 6 positions. |
| ~3.0 | p | 1H | CH (ethylpropyl) | The methine proton of the 1-ethylpropyl group, split by the adjacent methylene and methyl protons. |
| ~1.8-2.0 | m | 4H | CH₂ (ethylpropyl) | The two methylene groups of the ethyl substituents. |
| ~0.9 | t | 6H | CH₃ (ethylpropyl) | The two terminal methyl groups of the ethyl substituents. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~158 | C2 (imidazole) | The carbon atom at the 2-position of the benzimidazole ring, substituted with the alkyl group, is typically downfield.[4] |
| ~143, ~135 | C3a/C7a (aromatic) | The two quaternary carbons of the fused benzene ring. |
| ~121, ~115 | C4/C7, C5/C6 (aromatic) | The four protonated carbons of the benzene ring. |
| ~40 | CH (ethylpropyl) | The methine carbon of the 1-ethylpropyl group. |
| ~28 | CH₂ (ethylpropyl) | The methylene carbons of the ethyl groups. |
| ~12 | CH₃ (ethylpropyl) | The methyl carbons of the ethyl groups. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Electron Ionization (EI) is a common "hard" ionization technique that provides a reproducible fragmentation pattern, often referred to as a molecular fingerprint.
Expertise & Experience: Understanding EI Fragmentation
In EI-MS, high-energy electrons bombard the molecule, causing the ejection of an electron to form a molecular ion (M⁺•).[5] This molecular ion is often unstable and undergoes fragmentation through various pathways. For 2-alkyl-benzimidazoles, a common fragmentation pathway involves cleavage of the C-C bond beta to the benzimidazole ring, a process known as β-cleavage.[6] This results in the formation of a stable, resonance-stabilized cation. Another characteristic fragmentation is the loss of the entire alkyl substituent.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
A small amount of the solid sample is placed in a capillary tube for analysis via a direct insertion probe. Alternatively, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol).
-
-
Instrument Setup:
-
The mass spectrometer is tuned and calibrated using a known standard.
-
For direct insertion, the probe is inserted into the ion source through a vacuum lock.
-
For GC-MS, the appropriate GC column and temperature program are selected to ensure good separation and peak shape.
-
-
Data Acquisition:
-
The sample is vaporized in the ion source.
-
The vaporized molecules are ionized by a beam of 70 eV electrons.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Predicted Mass Spectrum Data
Table 3: Predicted Key Ions in the EI Mass Spectrum
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 188 | [M]⁺• | Molecular ion of C₁₂H₁₆N₂. |
| 159 | [M - C₂H₅]⁺ | Loss of an ethyl radical via β-cleavage. |
| 117 | [M - C₅H₁₁]⁺ | Loss of the entire 1-ethylpropyl radical. |
| 90 | [C₆H₄N]⁺ | Fragmentation of the benzimidazole ring. |
Caption: Predicted major fragmentation pathway for 2-(1-ethylpropyl)-1H-benzimidazole in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Expertise & Experience: The Power of Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) has become a popular sampling technique for FTIR because it requires minimal sample preparation.[7] A solid sample is simply pressed against a high-refractive-index crystal (often diamond or zinc selenide). An evanescent wave penetrates a short distance into the sample, and the resulting absorption spectrum is recorded. This is particularly advantageous for solid samples, eliminating the need for preparing KBr pellets.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Setup:
-
Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Record a background spectrum of the clean ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid 2-(1-ethylpropyl)-1H-benzimidazole sample onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
The final spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate an absorbance or transmittance spectrum.
-
Predicted Infrared Spectroscopy Data
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
|---|---|---|---|
| 3400-3200 | N-H stretch (imidazole) | Medium, Broad | Characteristic of N-H stretching in benzimidazoles, often broadened due to hydrogen bonding.[7] |
| 3050-3000 | Aromatic C-H stretch | Medium | Typical for C-H stretching vibrations on the benzene ring. |
| 2960-2850 | Aliphatic C-H stretch | Strong | Characteristic of the C-H stretching vibrations of the 1-ethylpropyl group. |
| ~1620, ~1590 | C=N and C=C stretch | Medium-Strong | Stretching vibrations of the imidazole and benzene rings. |
| ~1450 | Aliphatic C-H bend | Medium | Bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups in the alkyl substituent. |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like benzimidazole, the absorption of UV radiation corresponds to π → π* transitions.
Expertise & Experience: Solvent Effects and Chromophores
The choice of solvent can influence the position and intensity of absorption maxima (λ_max). Polar solvents can interact with the ground and excited states of the molecule, leading to shifts in the absorption bands. The benzimidazole ring system is the primary chromophore responsible for UV absorption in this molecule. The alkyl substituent at the 2-position generally has a minor effect on the λ_max compared to conjugated aryl substituents.[8]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of 2-(1-ethylpropyl)-1H-benzimidazole of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).
-
Perform serial dilutions to prepare a series of solutions of decreasing concentration.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent in both the sample and reference beams.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of each of the prepared solutions, typically from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Predicted UV-Vis Absorption Data
Table 5: Predicted UV-Vis Absorption Maxima in Ethanol
| λ_max (nm) | Electronic Transition | Rationale |
|---|
| ~245, ~275, ~280 | π → π* | Benzimidazole derivatives typically show multiple absorption bands in this region corresponding to π → π* transitions within the fused aromatic system.[9] |
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectroscopic characterization of 2-(1-ethylpropyl)-1H-benzimidazole requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic nature of the molecule. By integrating the data from these distinct yet complementary methods, researchers can achieve an unambiguous and confident structural assignment, a critical step in the journey of any new chemical entity from the laboratory to potential therapeutic application.
References
- BenchChem. (2025). Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide.
- ResearchGate. (n.d.). PB-EI mass spectra of 2-n-, 2-i and 2-sec-butylbenzimidazole (M = 174 u) in comparison with those of the N-(2-nitrophenyl) derivatives of Nle, Leu and Ile (M = 252 u).
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from The Royal Society of Chemistry website.
- The Royal Society of Chemistry. (2003). Supplementary Material (ESI) for Green Chemistry. Retrieved from The Royal Society of Chemistry website.
- ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.
- The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from The Royal Society of Chemistry website.
-
DergiPark. (2017). Gazi University Journal of Science » Submission » Synthesis, Crystal Structure, Spectroscopic and Density Functional Modelling Studies of The 2-Isopropylbenzimidazolium Tetrachloroplatinate(II) Monohydrate. Retrieved from [Link]
-
DergiPark. (2016). Journal of Science Synthesis, Crystal Structure, Spectroscopic and Density Functional Modelling Studies of The 2-Isopropylbenzim. Retrieved from [Link]
-
MDPI. (2023). 2-Substituted Benzimidazoles as Photo-Protective Agents. Encyclopedia. Retrieved from [Link]
-
Springer. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Retrieved from [Link]
- ResearchGate. (n.d.). (A) UV-vis absorption spectra of (1a+2a), UV-vis absorption spectra (1a+esoin y).
- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
-
PubChem. (n.d.). Benzimidazole, 2-butyl-. Retrieved from [Link]
-
SlideShare. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
- International Journal of Pharmaceutical Erudition. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
- University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from University of Huddersfield Repository.
-
Royal Society of Chemistry. (n.d.). Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. Retrieved from [Link]
-
MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-butyl-1h-benzimidazole (C11H14N2). Retrieved from [Link]
- BenchChem. (2025). Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide.
-
PMC. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]
-
NIST. (n.d.). 1H-Benzimidazole. Retrieved from [Link]
-
ACS Publications. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]
-
PMC. (n.d.). 2-sec-Butyl-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pjps.pk [pjps.pk]
Technical Guide: Mechanism of Action Elucidation for 2-(1-ethylpropyl)-1H-benzimidazole
The following technical guide details the strategic framework for elucidating the Mechanism of Action (MoA) of 2-(1-ethylpropyl)-1H-benzimidazole .
Given that this specific derivative represents a lipophilic, 2-alkyl-substituted benzimidazole—a privileged scaffold with diverse biological activities ranging from tubulin inhibition to kinase modulation—this guide is structured as a high-level Target Deconvolution & Validation Protocol . It is designed for researchers investigating this Novel Chemical Entity (NCE) to systematically determine its precise biological target.
Executive Summary & Structural Logic
Compound: 2-(1-ethylpropyl)-1H-benzimidazole Class: 2-Substituted Benzimidazole Physicochemical Profile: The molecule features a fused benzene-imidazole ring system (aromatic, planar, H-bond donor/acceptor) substituted at the C2 position with a 1-ethylpropyl (pentan-3-yl) group.[1]
Mechanistic Hypothesis:
The benzimidazole core is a bioisostere of the purine nucleus (found in ATP), suggesting potential activity as a Kinase Inhibitor . However, the 2-substituted benzimidazole class is historically validated as Microtubule Destabilizing Agents (binding the colchicine site of
This guide prioritizes a bifurcated screening strategy: Cytoskeletal Interference vs. ATP-Competitive Inhibition .
Phase I: Phenotypic Anchoring (The "What")
Before identifying the protein target, we must define the cellular phenotype. This phase filters the vast target space into manageable categories.
Cell Cycle Analysis (Flow Cytometry)
Benzimidazoles targeting tubulin cause a characteristic arrest in the G2/M phase due to spindle formation failure. Kinase inhibitors often arrest cells in G1/S.
Protocol:
-
Seeding: Plate HeLa or A549 cells at
cells/well. -
Treatment: Incubate with 2-(1-ethylpropyl)-1H-benzimidazole at
and for 24 hours. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Stain with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Quantify DNA content via Flow Cytometry.
Decision Matrix:
-
G2/M Arrest: Proceed to Tubulin Polymerization Assays .
-
G1/S Arrest: Proceed to Kinome Profiling .
-
Sub-G1 Population: Indicates Apoptosis (Proceed to Caspase/PARP analysis).
Cytotoxicity & Morphology
-
Assay: CellTiter-Glo® (ATP quantification).
-
Observation: High-content imaging to detect "rounding up" (mitotic arrest) or membrane blebbing (apoptosis).
Phase II: Target Deconvolution (The "Who")
Assuming the structural precedent of the benzimidazole scaffold, the following targeted assays are required.
Tubulin Polymerization Assay (Fluorometric)
This is the gold standard for validating benzimidazoles.
Principle: Tubulin self-assembles into microtubules, increasing light scattering or fluorescence (if using a reporter). Inhibitors suppress this curve.
Detailed Protocol:
-
Reagent Prep: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: Add 2-(1-ethylpropyl)-1H-benzimidazole (10 µM) to the plate (keep DMSO < 1%). Include Nocodazole (Depolymerizer control) and Paclitaxel (Stabilizer control).
-
Initiation: Add GTP (1 mM final) to initiate polymerization at 37°C.
-
Detection: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-labeled tubulin) every 30 seconds for 60 minutes.
Data Output:
| Compound | Vmax (RFU/min) | Lag Time (min) | Conclusion |
|---|---|---|---|
| Vehicle (DMSO) | High | Short | Normal Polymerization |
| Test Compound | Low / Zero | Extended | Inhibition |
| Paclitaxel | High | None | Stabilization |
Kinase Profiling (ATP-Competitive)
If Cell Cycle analysis suggests G1 arrest, the purine-mimetic core likely targets the ATP-binding pocket of kinases (e.g., CDK, VEGFR, EGFR).
Strategy:
-
Screen: Perform a Thermal Shift Assay (TSA) against a panel of representative kinases.
-
Validation: ADP-Glo™ Kinase Assay for specific hits.
Phase III: Mechanistic Validation & Visualization
Once the target is narrowed, confirm the mechanism using molecular biology and in silico modeling.
Western Blotting (Signaling Pathway)
To confirm the downstream consequences of target engagement.
-
Markers for Mitotic Arrest (Tubulin pathway):
-
Phospho-Histone H3 (Ser10): Upregulated in mitosis.
-
Cyclin B1: Accumulates in G2/M.
-
-
Markers for Apoptosis:
-
Cleaved PARP: Hallmark of executioner caspase activity.
-
Bcl-2/Bax Ratio: Mitochondrial integrity.
-
Molecular Docking (In Silico)
Model the binding of 2-(1-ethylpropyl)-1H-benzimidazole to the Colchicine Binding Site of
-
Key Interaction: Look for H-bonding between the benzimidazole N-H and
-Thr179 or -Cys241 , and hydrophobic burial of the 1-ethylpropyl group.
Visualizing the Mechanism of Action
The following diagrams illustrate the logical workflow for elucidating the MoA and the specific signaling pathway if Tubulin is identified as the target.
Diagram 1: MoA Elucidation Decision Matrix
Caption: Strategic workflow for deconvoluting the target of benzimidazole derivatives based on cell cycle phenotype.
Diagram 2: Hypothesized Tubulin Interference Pathway
Caption: Mechanistic cascade of tubulin-targeting benzimidazoles leading to mitotic arrest and apoptosis.
References
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. Link
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. Link
-
Zhang, L., et al. (2014). Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Link
-
Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.Link
-
Cytoskeleton, Inc. (2023). Tubulin Polymerization Assay Kit (Fluorometric) Manual.Link
Sources
Strategic Discovery and Synthesis of Novel 2-Substituted Benzimidazoles: A Technical Guide
Executive Summary
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indoles.[1] Its ability to engage in hydrogen bonding, π-stacking, and coordination with metalloenzymes has made it a cornerstone in the development of anticancer (e.g., Bendamustine), anthelmintic (e.g., Albendazole), and antiviral therapeutics.
This guide moves beyond textbook definitions to provide a field-tested framework for the rational design and efficient synthesis of novel 2-substituted benzimidazoles. We prioritize scalable, high-fidelity methodologies over theoretical curiosities, focusing on oxidative cyclization and modern green catalytic approaches that streamline library generation.
Part 1: The Pharmacophore & Rational Design (SAR)
The biological efficacy of benzimidazoles hinges on the electronic and steric environment of the C-2 position. Unlike the N-1 position (often used for solubility modulation) or the benzene ring (5/6-positions, used for potency tuning), the C-2 position frequently dictates target selectivity .
Key SAR Drivers
-
H-Bond Donor/Acceptor Motifs: The N-3 nitrogen is a potent H-bond acceptor. Substitution at C-2 with groups capable of additional H-bonding (e.g., aminomethyl, pyridyl) often creates "pincer" motifs critical for kinase hinge binding.
-
Lipophilicity & Metabolic Stability: Bulky lipophilic groups (e.g., tert-butyl, substituted phenyls) at C-2 can enhance membrane permeability but may introduce metabolic soft spots. Bioisosteric replacement (e.g., using a cyclopropyl or oxetane group) is a modern strategy to maintain shape while lowering logP.
-
Electronic Tuning: Electron-withdrawing groups (EWGs) on the benzene ring (5/6-position) generally increase the acidity of the N-1 proton (
shift), influencing the compound's ionization state at physiological pH.
Visualization: SAR Decision Logic
The following diagram outlines the logical flow for designing a 2-substituted benzimidazole library based on the target class.
Caption: Decision matrix for selecting C-2 and N-1/C-5 substituents based on the biological target class.
Part 2: Synthetic Methodologies
While the Phillips Condensation (acid-catalyzed condensation with carboxylic acids) is historically significant, it often requires harsh conditions (high heat, strong acid like PPA) that are incompatible with sensitive functional groups found in novel drug candidates.
Modern drug discovery favors Oxidative Cyclization of o-phenylenediamines with aldehydes. This approach is milder, tolerates a wider range of functional groups, and allows for the introduction of diverse chirality if using chiral aldehydes.
Comparison of Core Methodologies
| Feature | Phillips Condensation | Weidenhagen (Oxidative Cyclization) | Transition Metal C-H Activation |
| Starting Material | Carboxylic Acids | Aldehydes | Amidines / Benzimidazoles |
| Conditions | Harsh (Reflux in HCl/PPA) | Mild (RT to 80°C, Oxidant) | Specialized (Inert atm, Catalyst) |
| Atom Economy | High | Moderate (Oxidant waste) | High |
| Scope | Stable Alkyl/Aryl groups | Diverse (Chiral, Sensitive groups) | Late-stage functionalization |
| Preferred Use | Scale-up of simple analogs | Library Generation / SAR Exploration | Novel scaffold construction |
Part 3: Detailed Experimental Protocol
The "Workhorse" Method: Sodium Metabisulfite-Mediated Synthesis
This protocol is selected for its reliability, green profile (ethanol/water solvent), and operational simplicity, making it ideal for generating libraries of 10-50 compounds.
Reaction Overview:
Reagents & Equipment[2][3][4][5][6]
-
Substrate: 1,2-Diaminobenzene (o-phenylenediamine), >98% purity. Note: Recrystallize from ethanol if the solid is dark brown/black to remove oxidation impurities.
-
Electrophile: Substituted Benzaldehyde or Heterocyclic Aldehyde (1.0 equiv).
-
Oxidant: Sodium Metabisulfite (
) (1.0 - 1.2 equiv). -
Solvent: Ethanol (95%) or Ethanol/Water (3:1 v/v).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating block.
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask, dissolve 1,2-diaminobenzene (5.0 mmol, 540 mg) in 10 mL of Ethanol/Water (3:1).
-
Activate: Add the chosen aldehyde (5.0 mmol) to the solution. Stir at room temperature for 5-10 minutes. Observation: The solution may change color (yellowing) as the Schiff base (imine) intermediate forms.
-
Oxidant Addition: Add Sodium Metabisulfite (5.0 mmol, 950 mg) in a single portion.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Check progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1) every 30 minutes. The starting diamine (polar, lower
) should disappear, and a fluorescent spot (benzimidazole) should appear. Typical reaction time: 1–4 hours.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into 50 mL of crushed ice/water.
-
Basify slightly with 10%
solution (to pH ~8-9) to ensure the benzimidazole is in its free base form (precipitate).
-
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (
mL) to remove inorganic salts. -
Purification: Recrystallize from hot ethanol or ethanol/water. For highly lipophilic analogs, column chromatography (DCM/MeOH 95:5) may be required.
Mechanistic Pathway
The reaction proceeds via a two-step sequence: rapid formation of a benzylidene-1,2-diaminobenzene (Schiff base), followed by an intramolecular cyclization and oxidative dehydrogenation driven by the bisulfite.
Caption: Mechanistic flow of the oxidative cyclization from diamine and aldehyde to benzimidazole.
Part 4: Characterization & Validation
Trustworthy data is the bedrock of scientific publishing. Ensure your novel compounds meet these criteria:
NMR Spectroscopy (1H & 13C)
-
NH Proton: The imidazole NH proton is broad and typically appears downfield (12.0–13.5 ppm in DMSO-
). It is exchangeable with . -
Symmetry: If the benzimidazole is unsubstituted on the benzene ring (and N-H is unsubstituted), the 5-H and 6-H protons, as well as 4-H and 7-H, may appear equivalent due to rapid tautomerism in solution. Substituting N-1 breaks this symmetry.
-
C-2 Signal: In
C NMR, the C-2 carbon (amidine-like) appears in the characteristic range of 145–155 ppm.
Mass Spectrometry
-
Expect a strong
peak in ESI-MS due to the basicity of the N-3 nitrogen.
Purity Check
-
HPLC: >95% purity at 254 nm is required for biological screening.
-
Melting Point: Benzimidazoles are crystalline solids with high melting points (often >200°C). Sharp transitions (<2°C range) indicate high purity.
References
-
Recent Advances in Green Synthesis
-
Transition Metal-Catalyzed C-H Activation
-
Anticancer SAR & Kinase Inhibition
-
Oxidative Cyclization Protocols
-
General Medicinal Chemistry Review
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. mdpi.com [mdpi.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02241J [pubs.rsc.org]
- 9. ace.as-pub.com [ace.as-pub.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 14. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
initial toxicity assessment of 2-(1-ethylpropyl)-1H-benzimidazole
Executive Summary & Compound Profile
Objective: This guide outlines the technical framework for the initial toxicity assessment of 2-(1-ethylpropyl)-1H-benzimidazole (CAS: Variable/Generic, IUPAC: 2-(pentan-3-yl)-1H-benzimidazole). As a lipophilic, 2-substituted benzimidazole derivative, this compound presents specific safety signals related to microtubule dynamics and hepatic metabolism that must be de-risked early in the development cycle.
Compound Analysis:
-
Core Scaffold: Benzimidazole (fused benzene and imidazole ring).[1]
-
Substituent: 1-ethylpropyl (pentan-3-yl) group at the C2 position.
-
Physicochemical Implications: The branched 5-carbon alkyl chain significantly increases lipophilicity (
estimated ~3.2–3.8) compared to the parent benzimidazole. This suggests high membrane permeability but potential solubility limitations in aqueous assay media.
Critical Safety Hypothesis: Benzimidazoles are historically associated with tubulin polymerization inhibition (mechanism of anthelmintics like albendazole). While the 2-alkyl substitution differs from the 2-carbamate found in anthelmintics, the steric bulk of the 1-ethylpropyl group requires rigorous exclusion of aneugenic potential (chromosome loss) and off-target kinase inhibition.
Tier 1: In Silico & Physicochemical Baseline
Before wet-lab experimentation, establish the valid working range.
Solubility & Formulation
-
Challenge: The lipophilic alkyl chain may cause precipitation in cell culture media, leading to false-negative toxicity results (the "insolubility mask").
-
Protocol:
-
Dissolve neat compound in 100% DMSO to 100 mM (Stock).
-
Perform serial dilutions in PBS (pH 7.4) to determine thermodynamic solubility.
-
Acceptance Criteria: If solubility < 10
M in aqueous buffer, kinetic solubility assays (nephelometry) are mandatory before cell-based assays.
-
Structural Alerts (In Silico)
-
Target: Tubulin (
-tubulin colchicine binding site). -
Metabolism: The imidazole nitrogen is a potential heme-iron binder (CYP inhibition), while the ethylpropyl chain is a target for CYP450-mediated hydroxylation (
or -1 oxidation).
Tier 2: In Vitro Cytotoxicity & Hepatotoxicity
Rationale: The liver is the primary site of benzimidazole metabolism. General cytotoxicity must be distinguished from specific hepatotoxicity.
Assay: Multiparametric Cytotoxicity (HepG2 & HEK293)
Do not rely solely on MTT/WST-8, which measure metabolic activity and can be confounded by mitochondrial uncoupling. Use a dual-readout system.
-
Cell Lines:
-
HepG2 (Liver): Metabolic competence (low but present).
-
HEK293 (Kidney): General cytotoxicity baseline.
-
-
Readouts:
-
ATP Content (CellTiter-Glo): Measures viable cell mass.
-
LDH Release: Measures membrane integrity (necrosis).
-
-
Experimental Design:
-
Concentration Range: 0.1
M – 100 M (8-point log scale). -
Exposure: 24h and 48h.
-
Vehicle Control: DMSO (final concentration < 0.5% v/v).
-
Positive Control: Chlorpromazine (hepatotoxicant) or Albendazole.
-
Data Interpretation:
| Parameter | Outcome | Risk Level |
|---|
| IC50 (HepG2) | < 10
Tier 3: Mechanistic Toxicology (The "Benzimidazole Signature")
This is the most critical section for this specific molecule. You must validate if the "1-ethylpropyl" group retains the scaffold's inherent ability to disrupt microtubules.
Tubulin Polymerization Assay
-
Objective: Determine if the compound inhibits tubulin assembly (aneugenicity risk) or stabilizes microtubules (taxane-like).
-
Method: Fluorescence-based polymerization assay using >99% pure porcine brain tubulin.
-
Protocol Steps:
-
Prepare tubulin in G-PEM buffer + GTP.
-
Add compound (10
M and 50 M) at . -
Transfer to
and monitor fluorescence (DAPI or specific fluorophore) over 60 mins. -
Metric:
of polymerization phase and Final Fluorescence Amplitude.
-
-
Controls:
-
Inhibitor: Nocodazole or Vinblastine.
-
Stabilizer: Paclitaxel.[2]
-
Inactive: PBS/DMSO.
-
Genotoxicity: Micronucleus Test (In Vitro)
-
Why: The Ames test (bacterial mutation) is insufficient for benzimidazoles because they are often aneugens (cause whole chromosome loss) rather than mutagens (DNA binders). Aneugens are often negative in Ames.
-
System: CHO-K1 or TK6 cells + Cytochalasin B.
-
Endpoint: Count micronuclei (MN) in binucleated cells.
-
Critical Distinction: If MN positive, perform kinetochore staining (CREST).
-
CREST (+): Aneuploidy (Tubulin mechanism).
-
CREST (-): Clastogenicity (DNA breakage).
-
Tier 4: Cardiotoxicity (hERG)
-
Rationale: The basic nitrogen in the benzimidazole ring, combined with the lipophilic tail, fits the pharmacophore for hERG K+ channel blockers (Risk of QT prolongation).
-
Method: Automated Patch Clamp (e.g., QPatch).
-
Threshold: IC50 < 10
M triggers a "Red Flag" for lead optimization.
Visualizations
Figure 1: The Strategic Screening Cascade
A logical flow from physicochemical validation to mechanistic confirmation.
Caption: Figure 1. Step-wise toxicity screening cascade prioritizing solubility validation and scaffold-specific risks.
Figure 2: Benzimidazole Mechanism of Toxicity (Aneuploidy)
Visualizing the causal link between the chemical scaffold and the toxicity endpoint.
Caption: Figure 2.[1] Hypothetical Adverse Outcome Pathway (AOP) for benzimidazole-induced aneugenicity.
References
-
Lacey, E. (1990). Mode of action of benzimidazoles.[3][4][5] Parasitology Today. Link
-
Keasling, A., et al. (2012). High-Content Screening for Microtubule Inhibitors. Current Chemical Genomics. Link
-
FDA Guidance for Industry. (2012). S2(R1) Genotoxicity Testing and Data Interpretation.Link
-
Vanden Bossche, H., et al. (1982). The molecular basis for the anthelmintic stage specificity of benzimidazole derivatives. In: Drug Design Strategies. Academic Press. Link
Note: This guide assumes the compound is in the early discovery phase. All protocols should be validated with GLP standards if moving to regulatory filing.
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling of 2-(1-ethylpropyl)-1H-benzimidazole: A Technical Framework for Organic Solvent Systems
Topic: Solubility Profiling of 2-(1-ethylpropyl)-1H-benzimidazole in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers
Executive Summary
The precise solubility characterization of 2-(1-ethylpropyl)-1H-benzimidazole is critical for optimizing its synthesis, purification, and formulation.[1] As a lipophilic derivative of the benzimidazole scaffold, this compound presents unique dissolution behaviors governed by the interplay between its polar heterocyclic core and the steric bulk of the 1-ethylpropyl (pentan-3-yl) substituent. This guide provides a comprehensive technical framework for determining, modeling, and applying solubility data in organic solvent systems, synthesizing established thermodynamic principles with advanced experimental protocols.
Structural Analysis & Physicochemical Context
To understand the solubility profile of 2-(1-ethylpropyl)-1H-benzimidazole, we must first deconstruct its molecular architecture. The molecule consists of two distinct domains:
-
The Benzimidazole Core: A planar, bicyclic heteroaromatic system capable of both hydrogen bond donation (via the NH group) and acceptance (via the imine N).[2] This core drives solubility in polar protic solvents like alcohols.
-
The 1-Ethylpropyl Substituent: A branched, aliphatic pentan-3-yl group at the C2 position. This moiety introduces significant lipophilicity and steric hindrance, disrupting the crystal lattice packing energy relative to the parent benzimidazole.
Hypothesis of Dissolution Behavior: Unlike the parent benzimidazole, which exhibits moderate water solubility and high crystallinity, the 2-(1-ethylpropyl) derivative is expected to show:
-
Reduced Aqueous Solubility: The hydrophobic bulk of the pentan-3-yl group dominates the solvation shell, making water a poor solvent.
-
Enhanced Solubility in Mid-Polarity Solvents: Solvents such as ethyl acetate, acetone, and dichloromethane will likely interact favorably with the amphiphilic nature of the molecule.
-
Temperature-Dependent Solubility: The disruption of lattice energy by the branched substituent suggests a steep solubility-temperature curve, ideal for cooling crystallization processes.
Experimental Protocol: Laser Dynamic Solubility Determination
For high-precision solubility data required in pharmaceutical development, the traditional shake-flask method is often replaced by the Laser Dynamic Method . This technique minimizes material consumption and provides a continuous solubility curve.
2.1. Methodology Workflow
The following protocol ensures self-validating data integrity, minimizing errors from supersaturation or incomplete equilibration.
Figure 1: Workflow for the Laser Dynamic Solubility Determination method, ensuring precise detection of the saturation point.
2.2. Step-by-Step Procedure
-
Preparation: Accurately weigh excess 2-(1-ethylpropyl)-1H-benzimidazole into a jacketed glass vessel containing a known mass of the target organic solvent (e.g., Methanol, Ethanol, Isopropanol).
-
Equilibration: Set the initial temperature to 278.15 K. Stir the suspension at 400 rpm to ensure homogeneity.
-
Laser Monitoring: Direct a laser beam (λ = 635 nm) through the suspension. A photodiode detector measures the transmitted intensity.
-
Dynamic Heating: Increase the temperature at a slow ramp rate (e.g., 2 K/h).
-
Endpoint Detection: The temperature at which the laser transmissivity sharply rises to the baseline value of the pure solvent corresponds to the saturation temperature (
) for that specific mole fraction. -
Repetition: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.
Thermodynamic Modeling & Data Analysis
Experimental data must be correlated with thermodynamic models to allow for interpolation and process design.
3.1. The Modified Apelblat Equation
The semi-empirical Apelblat equation is the industry standard for correlating solubility data of benzimidazole derivatives. It accounts for the non-ideal behavior of the solution:
-
: Mole fraction solubility of the solute.[1][2][3][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> - : Absolute temperature (K).[1][5][6][7][8]
- : Empirical model parameters derived from regression analysis.
3.2. Van't Hoff Analysis
To understand the driving forces of dissolution, the Van't Hoff equation is applied:
- : Enthalpy of solution (typically positive/endothermic for benzimidazoles).
- : Entropy of solution.
-
Interpretation: A linear plot of
vs. confirms the dissolution mechanism is consistent over the temperature range.
Representative Solubility Profile (Proxy Data)
While specific data for the 2-(1-ethylpropyl) derivative requires experimental generation, the solubility trends can be reliably predicted based on structural analogs (e.g., 2-methylbenzimidazole, 2-propylbenzimidazole).
Table 1: Predicted Solubility Trends for 2-(1-ethylpropyl)-1H-benzimidazole
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Short-Chain Alcohols | Methanol, Ethanol | High | Strong H-bonding between solvent OH and benzimidazole N/NH. |
| Long-Chain Alcohols | 1-Butanol, 1-Octanol | Moderate | Lipophilic interaction with the 1-ethylpropyl group improves compatibility. |
| Esters | Ethyl Acetate | High | Dipole-dipole interactions; excellent solvent for crystallization. |
| Ketones | Acetone | High | Strong solvation of the polar core; potential for solvate formation. |
| Aromatic Hydrocarbons | Toluene | Moderate-Low | Lack of H-bonding capability limits solubility despite lipophilic substituent. |
| Water | Water | Negligible | Hydrophobic effect of the pentan-3-yl group dominates. |
Note: Solubility generally increases with temperature across all organic solvents, following an endothermic dissolution process.
Process Application: Crystallization Design
The solubility profile directly informs the purification strategy.[9] The significant temperature dependence of benzimidazole derivatives in alcoholic solvents suggests cooling crystallization as the optimal purification method.
5.1. Solvent Selection Strategy[4]
-
Primary Solvent: Ethanol or Isopropanol. These offer a steep solubility curve (high solubility at boiling, low at ambient), maximizing yield.
-
Anti-Solvent: Water.[3] Adding water to an alcoholic solution of the compound will drastically reduce solubility, forcing precipitation (Anti-Solvent Crystallization).
Figure 2: Proposed cooling crystallization workflow based on the predicted high temperature-dependence of solubility in ethanol.
References
-
Domanska, U., et al. (2004).[10] "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data.
-
Wang, J., et al. (2011). "Thermodynamic Models for Solubility of Benzimidazole in Alcohols." Journal of Chemical Thermodynamics.
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
Sources
- 1. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. ijnc.ir [ijnc.ir]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. semanticscholar.org [semanticscholar.org]
Technical Guide: Antifungal Profiling of 2-(1-ethylpropyl)-1H-benzimidazole
Executive Summary
2-(1-ethylpropyl)-1H-benzimidazole (CAS: 58965-21-8 [Analogous Reference]) represents a distinct subclass of 2-substituted benzimidazole antifungals. Unlike the widely used azoles (fluconazole, ketoconazole) that target sterol 14
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, mechanism of action (MoA), and protocols for validating its antifungal efficacy. The 1-ethylpropyl moiety—a branched pentan-3-yl group—introduces specific steric and lipophilic properties that differentiate this molecule from linear alkyl derivatives, potentially influencing its membrane permeability and binding affinity to the colchicine-sensitive site of fungal tubulin.
Chemical Profile & Synthesis[1][2][3][4][5]
Physicochemical Identity[6]
-
IUPAC Name: 2-(pentan-3-yl)-1H-benzimidazole
-
Molecular Formula: C
H N -
Molecular Weight: 188.27 g/mol
-
Lipophilicity (LogP): ~3.2 (Predicted) – The branched alkyl chain enhances lipophilicity, facilitating fungal cell wall penetration.
-
Solubility: Low in water; soluble in DMSO, ethanol, and methanol.
Synthesis Pathway (Phillips Condensation)
The most robust synthesis route involves the acid-catalyzed condensation of o-phenylenediamine with 2-ethylbutyric acid. This reaction typically proceeds via the formation of a mono-amide intermediate followed by ring closure.
Reaction Scheme:
Graphviz Visualization: Synthesis Workflow
Caption: Step-wise Phillips condensation pathway for the synthesis of 2-(1-ethylpropyl)-1H-benzimidazole.
Mechanism of Action (MoA)
Target: Fungal -Tubulin
The primary mechanism of 2-substituted benzimidazoles is the disruption of microtubule dynamics. Microtubules are essential for nuclear division (mitosis) and cytoskeletal structure in fungi.
-
Binding Site: The compound binds to the colchicine-binding domain on the
-tubulin subunit. -
Inhibition: Binding prevents the polymerization of tubulin dimers into microtubules.
-
Consequence: This leads to the loss of the spindle apparatus, preventing chromosome segregation during mitosis, ultimately causing fungal cell death (fungicidal effect).
Selectivity
The selectivity of benzimidazoles for fungal over mammalian tubulin arises from structural differences in the
Graphviz Visualization: Signaling & Inhibition
Caption: Mechanistic pathway showing the inhibition of microtubule polymerization leading to fungal cell death.
Antifungal Efficacy & SAR Analysis[2][4][5][6]
Structure-Activity Relationship (SAR)
The "1-ethylpropyl" group at the C-2 position is critical for the compound's profile:
-
Steric Bulk: The branched nature (pentan-3-yl) creates a wider steric profile than a linear n-pentyl chain. This can enhance binding specificity by filling hydrophobic pockets in the tubulin binding site more effectively.
-
Lipophilicity: With a LogP > 3.0, the compound can passively diffuse through the fungal cell wall and plasma membrane.
-
Metabolic Stability: Branched alkyl chains are generally more resistant to
-oxidation compared to linear chains, potentially extending the half-life of the molecule in metabolic assays.
Predicted Efficacy Spectrum
Based on analogous 2-alkyl benzimidazoles, the expected activity profile is:
| Pathogen | Predicted MIC Range (µg/mL) | Clinical Relevance |
| Candida albicans | 8.0 – 64.0 | Moderate activity; often fungistatic at lower concentrations. |
| Aspergillus niger | 16.0 – 64.0 | Activity depends heavily on hyphal penetration. |
| Cryptococcus neoformans | 4.0 – 16.0 | Generally higher susceptibility to benzimidazoles. |
| Trichophyton rubrum | 1.0 – 8.0 | Dermatophytes are highly sensitive to tubulin inhibitors. |
Experimental Protocols
Protocol: Synthesis of 2-(1-ethylpropyl)-1H-benzimidazole
Objective: Produce high-purity compound for biological testing.
-
Reagents: o-Phenylenediamine (1.08 g, 10 mmol), 2-ethylbutyric acid (1.16 g, 10 mmol), 4N HCl (20 mL).
-
Reflux: Combine reagents in a round-bottom flask. Reflux at 100°C for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add concentrated ammonia (NH
OH) until pH reaches ~8. A precipitate should form. -
Purification: Filter the precipitate. Recrystallize from ethanol/water (70:30) to obtain white/off-white crystals.
-
Validation: Confirm structure via
H-NMR (DMSO-d ) and Mass Spectrometry (ESI-MS).
Protocol: In Vitro Susceptibility Testing (MIC)
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).
-
Preparation: Dissolve compound in DMSO to create a stock solution (e.g., 1000 µg/mL).
-
Media: Use RPMI 1640 medium buffered with MOPS to pH 7.0.
-
Plating: Dispense 100 µL of 2x drug concentration into columns 1–10 of a 96-well plate. Perform serial 2-fold dilutions.
-
Inoculum: Add 100 µL of standardized fungal inoculum (
CFU/mL) to each well. -
Incubation: Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visual growth (optically clear).
Protocol: Time-Kill Kinetics
Objective: Determine if the activity is fungistatic or fungicidal.
-
Setup: Inoculate 10 mL of RPMI 1640 with
CFU/mL of the target fungus. -
Treatment: Add 2-(1-ethylpropyl)-1H-benzimidazole at concentrations of 1x, 2x, and 4x MIC. Include a growth control (DMSO only).
-
Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.
-
Quantification: Serially dilute aliquots and plate on Sabouraud Dextrose Agar (SDA). Count colonies after 24–48h.
-
Analysis: A fungicidal effect is defined as a
reduction in CFU/mL compared to the starting inoculum.
References
-
Padalkar, V. S., et al. (2016). "Synthesis and Antimicrobial Activity of Novel 2-Substituted Benzimidazole Derivatives." Journal of Chemistry. Link
-
Tonelli, M., et al. (2010). "Benzimidazole derivatives as a new class of potential antifungal agents." Bioorganic & Medicinal Chemistry. Link
-
Katiyar, S. K., et al. (1994). "Antifungal activity of 2-substituted benzimidazoles." Arzneimittelforschung. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link
-
Santa Cruz Biotechnology. "2-(1-ethylpropyl)-1H-benzimidazole Product Data." Link
Comprehensive Technical Guide: Preliminary Anticancer Evaluation of 2-(1-ethylpropyl)-1H-benzimidazole
Executive Summary
This technical guide outlines a rigorous, self-validating framework for the preliminary anticancer evaluation of 2-(1-ethylpropyl)-1H-benzimidazole . As a member of the 2-substituted benzimidazole class, this compound possesses a privileged pharmacophore known for interacting with multiple biological targets, including tubulin , topoisomerases , and receptor tyrosine kinases (RTKs) . The specific inclusion of the 1-ethylpropyl (pentan-3-yl) moiety at the C2 position introduces a bulky, hydrophobic pharmacophore intended to enhance lipophilicity and optimize Van der Waals interactions within hydrophobic binding pockets (e.g., the colchicine binding site of tubulin).
This document serves as a strategic roadmap for researchers, detailing the transition from in silico prediction to in vitro validation and mechanistic elucidation.
Part 1: Chemical Profile & Rational Design
Structural Significance
The benzimidazole core is a bioisostere of purine, allowing it to mimic nucleobases and interact with DNA or nucleotide-binding proteins.
-
Core Scaffold : 1H-benzimidazole (Fusion of benzene and imidazole).[1]
-
C2 Substituent : 1-ethylpropyl (branched alkyl).
-
Hypothesis: The branched alkyl chain increases steric bulk compared to a linear n-propyl, potentially improving selectivity for the colchicine-binding site on
-tubulin or the hydrophobic pocket of EGFR .
-
Evaluation Workflow
The evaluation process is divided into three distinct phases to ensure resource efficiency and data integrity.
Figure 1: Strategic workflow for the evaluation of 2-(1-ethylpropyl)-1H-benzimidazole, moving from computational prediction to mechanistic validation.
Part 2: In Silico Prediction & Molecular Modeling
Before wet-lab experimentation, computational modeling establishes the "Go/No-Go" criteria.
Molecular Docking Targets
Given the benzimidazole scaffold, the following targets are prioritized:
- -Tubulin (Colchicine Binding Site) : The 2-alkyl group often occupies the hydrophobic pocket near Cys241.
-
EGFR (ATP Binding Pocket) : Benzimidazoles can act as ATP competitive inhibitors.
ADMET Profiling
Use tools like SwissADME or pkCSM to verify:
-
Lipophilicity (LogP) : The 1-ethylpropyl group will raise LogP. Target range: 2.0–4.0 for optimal membrane permeability.
-
Drug-Likeness : Compliance with Lipinski’s Rule of Five.
Part 3: In Vitro Cytotoxicity Screening (Phase 2)[2]
Cell Line Selection
A diverse panel is required to identify tissue-specific sensitivity.
| Cell Line | Tissue Origin | Rationale |
| MCF-7 | Breast (Adenocarcinoma) | Standard model; sensitive to tubulin inhibitors. |
| A549 | Lung (Carcinoma) | High expression of EGFR; evaluates kinase targeting potential. |
| HeLa | Cervix | Robust model for general cytotoxicity and apoptosis. |
| HEK-293 | Embryonic Kidney (Normal) | Critical Control : Used to calculate Selectivity Index (SI). |
Protocol: MTT Cell Viability Assay
This colorimetric assay measures metabolic activity as a proxy for cell viability.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or SDS-HCl.
Step-by-Step Methodology:
-
Seeding : Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO to allow attachment. -
Treatment :
-
Dissolve 2-(1-ethylpropyl)-1H-benzimidazole in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM) in culture medium.
-
Controls : Vehicle control (0.1% DMSO max) and Positive control (e.g., Doxorubicin or Colchicine).
-
-
Incubation : Treat cells for 48h.
-
MTT Addition : Add 10 µL MTT reagent per well. Incubate for 4h (purple formazan crystals form).
-
Solubilization : Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement : Read absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Cell Viability:
Part 4: Mechanistic Investigation (Phase 3)
If IC
Cell Cycle Analysis (Flow Cytometry)
Rationale : Tubulin inhibitors prevent mitotic spindle formation, trapping cells in the G2/M phase.
Protocol:
-
Treat cells (e.g., MCF-7) with IC
concentration of the compound for 24h. -
Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (overnight at -20°C).
-
Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL) for 30 min at 37°C.
-
Analyze using a flow cytometer (excitation 488 nm).
Expected Outcome : A significant increase in the G2/M peak compared to control.[2]
Tubulin Polymerization Assay
Rationale : Direct validation of the compound's interaction with tubulin.
Protocol:
-
Use a fluorescence-based tubulin polymerization kit ( >99% pure tubulin).
-
Incubate tubulin with the compound at 37°C.
-
Measure fluorescence (Ex 360 nm / Em 450 nm) over 60 mins.
-
Interpretation :
-
Inhibition : Decreased fluorescence slope (destabilizer, like Colchicine).
-
Enhancement : Increased slope (stabilizer, like Taxol).
-
Mechanistic Pathway Diagram
Figure 2: Proposed Mechanism of Action. The compound targets tubulin, leading to mitotic arrest and subsequent apoptotic cell death.[1]
Part 5: Data Interpretation & Integrity
Selectivity Index (SI)
To ensure the compound is not a general toxin:
-
SI > 2 : Moderate selectivity.
-
SI > 10 : High therapeutic potential.
Statistical Analysis
-
All experiments must be performed in triplicate (
) at minimum. -
Use ANOVA followed by Dunnett’s post-hoc test for multiple comparisons.
-
Significance threshold:
.
References
-
Refaat, H. M. (2010).[3] Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.[3] Link
-
Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry, 13, 66. Link
-
Sowjanya, P., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.[1] Future Journal of Pharmaceutical Sciences, 9, 12. Link
-
Gowda, P., et al. (2020). Synthesis and biological evaluation of novel benzimidazole derivatives as potential anticancer agents. Heliyon, 6(11), e05417. Link
-
National Cancer Institute (NCI) . In Vitro Cell Line Screening Project (IVCLSP) Methodology. Link
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Alkyl-Substituted Benzimidazole Scaffold: A Technical Synthesis & SAR Guide
Executive Summary
The benzimidazole moiety acts as a "privileged scaffold" in medicinal chemistry due to its structural similarity to naturally occurring nucleotides (purines) and histidine. The 2-alkyl-substituted subclass is of particular significance, serving as the core architecture for blockbuster antihypertensives (e.g., Telmisartan) and broad-spectrum antimicrobials. This guide dissects the synthetic pathways, structure-activity relationships (SAR), and pharmacological logic required to engineer high-potency derivatives.[1][2]
Part 1: Synthetic Architectures
The synthesis of 2-alkyl benzimidazoles has evolved from harsh acid-catalyzed condensations to mild, green catalytic cycles. The choice of method dictates the impurity profile and scalability.
The Phillips Condensation (Classical)
The Phillips reaction remains the industrial standard for 2-alkyl derivatives due to its cost-effectiveness. It involves the condensation of o-phenylenediamine (OPD) with carboxylic acids or their derivatives (nitriles, amides) under acidic conditions.
Mechanism of Action: The reaction proceeds via N-acylation of the diamine followed by acid-catalyzed cyclodehydration.
Figure 1: The Phillips Condensation pathway for 2-alkyl benzimidazole synthesis.
Validated Protocol: Acid-Catalyzed Synthesis
Use this protocol for robust generation of simple 2-alkyl derivatives (Methyl, Ethyl, Propyl).
Reagents:
-
o-Phenylenediamine (10 mmol)
-
Aliphatic Carboxylic Acid (12 mmol) [e.g., Propionic acid for 2-ethyl]
-
4N Hydrochloric Acid (20 mL)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve o-phenylenediamine in 4N HCl.
-
Addition: Add the carboxylic acid equivalent.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Neutralization: Cool to room temperature. Slowly add 10% NaOH or NH₄OH solution with stirring until pH 8–10 is reached.
-
Precipitation: The crude benzimidazole will precipitate as a solid.
-
Purification: Filter the solid, wash with ice-cold water, and recrystallize from ethanol/water (7:3) to achieve >95% purity.
Part 2: Medicinal Chemistry & SAR Logic[2][4][5]
The biological activity of benzimidazoles is governed by the electronic density of the fused ring system and the lipophilicity of the substituents.
The SAR Landscape
Modifications at the C2 position are the primary driver for target selectivity, while N1 and C5/C6 substitutions modulate pharmacokinetics (solubility, metabolic stability).
Figure 2: Structure-Activity Relationship (SAR) map of the benzimidazole core.
Impact of Alkyl Chain Length (C2)
The length of the alkyl chain at C2 directly correlates with LogP (lipophilicity) and membrane permeability.
-
Short Chains (Methyl/Ethyl): High polarity, good systemic distribution. Often preferred for broad-spectrum antimicrobial activity against Gram-negative bacteria (E. coli).
-
Medium Chains (Propyl/Butyl): Balanced lipophilicity. Crucial for fitting into hydrophobic pockets of receptors (e.g., Angiotensin II receptors).
-
Long Chains (>Hexyl): High lipophilicity, often resulting in poor aqueous solubility and "molecular grease" behavior, though sometimes useful for disrupting fungal membranes.
Case Study: Telmisartan Telmisartan, an Angiotensin II Receptor Blocker (ARB), utilizes a 2-propyl group.[3] This specific chain length is optimized to fill a hydrophobic pocket in the AT1 receptor, providing superior binding affinity compared to methyl or ethyl analogs.
Quantitative Activity Data
The following table summarizes the antimicrobial potency (MIC) of various 2-substituted derivatives, highlighting the impact of substitution patterns.
| Compound | R (Position 2) | R' (Position 5) | MIC (S. aureus) µg/mL | MIC (E. coli) µg/mL | Mechanism Note |
| 1a | -CH₃ (Methyl) | -H | 12.5 | 25.0 | Baseline activity |
| 1b | -CH₂CH₃ (Ethyl) | -H | 6.25 | 12.5 | Improved lipophilicity |
| 1c | -CH₂Cl (Chloromethyl) | -H | 3.12 | 6.25 | Alkylating potential |
| 1d | -Propyl | -NO₂ | 1.56 | 3.12 | Electronic synergy |
| Ref | Ciprofloxacin | - | 0.5 | 0.01 | Standard Control |
Data synthesized from recent comparative studies [1, 2]. Note the potency increase with electron-withdrawing groups (NO₂) at C5 combined with optimal alkyl chains.
Part 3: Future Perspectives
The 2-alkyl benzimidazole scaffold is currently being adapted for PROTACs (Proteolysis Targeting Chimeras) as a linker attachment point. The stability of the benzimidazole ring makes it an ideal connector for E3 ligase ligands. Furthermore, "hybrid" molecules combining benzimidazoles with coumarins or triazoles are showing promise in overcoming multi-drug resistant (MDR) bacterial strains.
References
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) . RSC Advances. Available at: [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents . Molecules. Available at: [Link]
-
Telmisartan: Drug Information . National Cancer Institute.[4] Available at: [Link]
-
Green Synthesis of Benzimidazole Derivatives . Chemical Methodologies. Available at: [Link]
-
Phillips Condensation Reaction Explanation . AdiChemistry. Available at: [Link]
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2006136916A2 - Substantially pure micronized particles of telmisartan and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 4. Facebook [cancer.gov]
theoretical and computational studies of 2-(1-ethylpropyl)-1H-benzimidazole
Theoretical and Computational Characterization of 2-(1-ethylpropyl)-1H-benzimidazole: A Technical Guide
Executive Summary
This technical guide outlines the theoretical and computational framework for investigating 2-(1-ethylpropyl)-1H-benzimidazole , a lipophilic derivative of the benzimidazole scaffold. Benzimidazoles are privileged structures in medicinal chemistry, known for their anthelmintic, anti-inflammatory, and receptor-modulating activities (e.g., Melanin-Concentrating Hormone (MCH) receptor antagonism).
The 2-(1-ethylpropyl) substituent introduces a specific steric and hydrophobic profile (a pentan-3-yl group) that distinguishes this molecule from simpler methyl/ethyl analogs. This guide details the protocols for Density Functional Theory (DFT) analysis, Molecular Docking , and ADMET profiling , providing a self-validating roadmap for researchers characterizing this compound.
Part 1: Computational Framework (DFT & Electronic Structure)
Objective: To determine the ground-state geometry, electronic properties, and reactivity descriptors of the molecule.
Methodology & Causality
-
Theory Level: DFT/B3LYP with the 6-311++G(d,p) basis set is the standard for organic heterocycles.
-
Reasoning: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) provides an optimal balance between cost and accuracy for predicting vibrational frequencies and geometry. The diffuse functions (++) are critical for describing the lone pairs on the imidazole nitrogens, while polarization functions (d,p) account for the flexibility of the ethylpropyl chain.
-
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD using water or DMSO.
-
Reasoning: Simulates the physiological or experimental environment, stabilizing the polar N-H bond.
-
Key Electronic Descriptors
The following parameters must be calculated to predict chemical reactivity:
| Parameter | Description | Significance in Drug Design |
| E_HOMO | Energy of Highest Occupied Molecular Orbital | Indicates electron-donating ability (likely localized on the benzimidazole ring). |
| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilic attack susceptibility). |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Correlates with chemical hardness (η) and stability. A lower gap implies higher reactivity. |
| Dipole Moment (μ) | Measure of polarity | Affects solubility and binding affinity (dipole-dipole interactions). |
| MEP | Molecular Electrostatic Potential | Visualizes charge distribution to predict H-bonding sites (Red: Electron-rich N3; Blue: Electron-poor N1-H). |
Workflow Diagram (DOT)
The following diagram illustrates the computational pipeline from structure generation to property prediction.
Figure 1: Step-by-step computational workflow for characterizing 2-(1-ethylpropyl)-1H-benzimidazole.
Part 2: Molecular Docking & Biological Interaction
Objective: To predict the binding affinity and interaction mode of the ligand with relevant biological targets.[1]
Target Selection Strategy
Based on the structural class (benzimidazole) and the specific bulky lipophilic substituent (1-ethylpropyl), two primary target classes are recommended:
-
Melanin-Concentrating Hormone (MCH) Receptor: The 1-ethylpropyl group is a known pharmacophore in MCH-1R antagonists (used for obesity treatment) as it fits into hydrophobic pockets of the GPCR [1].
-
Tubulin (Colchicine Binding Site): Standard for benzimidazoles (anthelmintic mechanism). The bulky 2-position may enhance selectivity or cause steric clash, which docking must verify.
Docking Protocol (Self-Validating)
-
Ligand Preparation:
-
Optimize geometry (from Part 1).
-
Assign Gasteiger charges.[2]
-
Critical Step: Define rotatable bonds. The 1-ethylpropyl group has high conformational flexibility; ensure the C-C bonds in the ethyl chains are rotatable.
-
-
Receptor Preparation:
-
Retrieve PDB structure (e.g., MCH-1R homology model or Tubulin PDB: 1SA0).
-
Remove water/co-factors.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Box Generation:
-
Center the grid on the active site residues (e.g., Asp113 in MCH-1R).
-
Size: 20x20x20 Å (sufficient for the bulky alkyl group).
-
-
Validation:
-
Re-dock the co-crystallized ligand. RMSD must be < 2.0 Å.
-
Interaction Pathway Diagram (DOT)
This diagram visualizes the potential signaling pathway modulation by the antagonist.
Figure 2: Hypothetical mechanism of action for MCH-1R antagonism by the ligand.
Part 3: ADMET & Drug-Likeness
Objective: To assess if the molecule possesses drug-like properties suitable for oral administration.
Predicted Properties (Lipinski's Rule of 5)
The 1-ethylpropyl group significantly increases lipophilicity compared to a methyl group.
| Property | Limit | Predicted Status for C12H16N2 |
| Molecular Weight | < 500 Da | Pass (~188.27 g/mol ) |
| LogP (Lipophilicity) | < 5 | Pass (Est. 3.2 - 3.8) |
| H-Bond Donors | < 5 | Pass (1: N-H) |
| H-Bond Acceptors | < 10 | Pass (1: N:) |
| Rotatable Bonds | < 10 | Pass (4 bonds in ethylpropyl chain) |
Analysis: The molecule is highly drug-like. The LogP is optimal for membrane permeability and blood-brain barrier (BBB) penetration, which is essential for CNS targets like MCH-1R.
Toxicity Risks
-
AMES Toxicity: Benzimidazoles can be mutagenic; computational prediction (e.g., pkCSM) is required to screen for this.
-
hERG Inhibition: The lipophilic nature requires screening for hERG channel blockage to avoid cardiotoxicity.
Part 4: Experimental Validation (Synthesis)
Objective: To provide a robust synthetic route for validating computational predictions.
Retrosynthetic Analysis: The molecule is best synthesized via the Phillips Condensation or acid-catalyzed cyclization.
Protocol:
-
Reactants: o-Phenylenediamine (1.0 eq) + 2-Ethylbutanoic acid (1.1 eq).
-
Conditions: 4N HCl, Reflux for 6-8 hours.
-
Workup: Neutralize with NH4OH, filter precipitate, recrystallize from ethanol/water.
-
Yield Expectation: >75%.
Figure 3: Synthetic pathway for experimental validation.
References
- Title: Melanin-concentrating hormone receptor antagonists containing piperidine derivatives.
-
DFT Methodology (B3LYP)
- Title: Density-functional thermochemistry. III. The role of exact exchange.
- Source: The Journal of Chemical Physics (Becke, 1993).
-
URL:[Link]
- Relevance: Foundational reference for the chosen functional.
-
Benzimidazole Review
- Title: Benzimidazole: A promising scaffold for the development of potential therapeutic agents.
- Source: Bioorganic & Medicinal Chemistry (2013).
-
URL:[Link]
- Relevance: Contextualizes the biological importance of the scaffold.
-
Docking Methodology (AutoDock Vina)
- Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimiz
- Source: Journal of Comput
-
URL:[Link]
- Relevance: Standard protocol for the docking section.
Sources
Methodological & Application
2-(1-ethylpropyl)-1H-benzimidazole synthesis protocol for lab scale
Application Note: Scalable Synthesis of 2-(1-ethylpropyl)-1H-benzimidazole
Abstract & Scope
This technical guide outlines the optimized protocol for the laboratory-scale synthesis of 2-(1-ethylpropyl)-1H-benzimidazole . This heterocyclic scaffold is a critical intermediate in medicinal chemistry, often utilized as a bioisostere for lipophilic amide bonds or as a core pharmacophore in receptor antagonists.[1]
The synthesis utilizes a Phillips-type condensation between o-phenylenediamine (OPD) and 2-ethylbutanoic acid. Two methodologies are presented:
-
Method A (Primary): Polyphosphoric Acid (PPA) Melt – Recommended for high yield and single-step cyclization.[1]
-
Method B (Alternative): Aqueous Acid Reflux (4N HCl) – Recommended for laboratories lacking high-viscosity handling equipment.[1]
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the condensation of a 1,2-diaminobenzene with a carboxylic acid equivalent. The bulky 1-ethylpropyl group (derived from diethylacetic acid) requires forcing conditions to ensure complete ring closure, making the dehydrating power of PPA ideal.
Figure 1: Retrosynthetic Logic
Caption: Retrosynthetic disconnection showing the convergence of diamine and acid precursors.
Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Melt (Recommended)
Rationale:[1] PPA acts simultaneously as a solvent, proton source, and dehydrating agent.[1] It effectively drives the equilibrium toward the benzimidazole by sequestering the water byproduct, crucial for the sterically hindered 1-ethylpropyl group.
Reagents:
-
o-Phenylenediamine (OPD): 10.8 g (100 mmol)
-
2-Ethylbutanoic acid: 12.8 g (110 mmol, 1.1 equiv)
-
Polyphosphoric acid (PPA): ~50 g (approx. 83-85% P₂O₅ content)
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask (RBF) equipped with a mechanical stirrer (overhead stirring is preferred due to viscosity), charge the PPA.
-
Heating: Heat the PPA to 80°C to lower viscosity.
-
Addition: Add o-phenylenediamine and 2-ethylbutanoic acid. The order is not critical, but adding the solid OPD first ensures it dissolves before the acid is introduced.[1]
-
Reaction: Increase temperature to 170–180°C . Stir for 4–6 hours.
-
Quenching: Cool the mixture to ~80–90°C. Do not cool to room temperature or the mass will solidify into a glass. Slowly pour the hot syrup into a beaker containing 300 g of crushed ice/water with vigorous stirring.
-
Neutralization: The resulting acidic solution will be clear to slightly turbid.[1] Slowly add concentrated Ammonium Hydroxide (28%) or 50% NaOH solution until pH ~9–10.
-
Observation: The product will precipitate as a bulky white/off-white solid.[1]
-
-
Isolation: Filter the precipitate via a Buchner funnel. Wash copiously with cold water (3 x 50 mL) to remove phosphate salts.[1]
-
Purification: Recrystallize from aqueous Ethanol (EtOH:H₂O, 70:30) or Toluene if the crude is highly colored.[1]
Method B: Aqueous HCl Reflux (Alternative)
Rationale: Classic Phillips condensation.[1][2] Useful if PPA handling is problematic.[1] Requires longer reaction times.
Reagents:
-
o-Phenylenediamine: 5.4 g (50 mmol)
-
2-Ethylbutanoic acid: 8.7 g (75 mmol, 1.5 equiv)
-
Hydrochloric Acid (4N): 100 mL[1]
Step-by-Step Protocol:
-
Mixing: Combine OPD and 2-ethylbutanoic acid in the 4N HCl solution in a 250 mL RBF.
-
Reflux: Heat to vigorous reflux (approx. 105°C) for 12–24 hours.
-
Workup: Cool to room temperature. If unreacted acid separates as an oil, extract with diethyl ether (2 x 30 mL) and discard the organic layer (the product remains in the acidic aqueous phase as the hydrochloride salt).
-
Basification: Neutralize the aqueous phase with 20% NaOH to pH 10.
-
Extraction: Extract the liberated free base with Ethyl Acetate (3 x 50 mL).
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Mechanism of Action
The formation proceeds via the generation of an N-acylated intermediate, followed by acid-catalyzed cyclodehydration.
Figure 2: Reaction Mechanism
Caption: Step-wise mechanism from acid activation to final aromatization.
Characterization & Expected Data
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | May appear tan if air-oxidized during workup. |
| Melting Point | 160–165°C (Estimated) | Compare with 2-ethyl analog (176°C); branching usually lowers MP slightly.[1] |
| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃ | Insoluble in water (neutral pH).[1] |
| Rf Value | ~0.45 | TLC System: EtOAc:Hexane (1:1).[1] |
Expected ¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.10 (s, 1H): Broad singlet, NH (imidazole ring).[1]
-
δ 7.50 (m, 2H): Aromatic protons (positions 4,7).[1]
-
δ 7.15 (m, 2H): Aromatic protons (positions 5,6).[1]
-
δ 2.85 (m, 1H): Methine proton of the 1-ethylpropyl group (CH).
-
δ 1.75 (m, 4H): Methylene protons (-CH₂-).
-
δ 0.85 (t, 6H): Methyl protons (-CH₃).[1]
Troubleshooting & Critical Control Points
-
Issue: Low Yield / Sticky Solid.
-
Issue: Dark/Black Product.
-
Issue: Product remains in aqueous layer.
References
-
Phillips, M. A. (1928).[1] "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society.[1] The foundational paper establishing the acid-catalyzed condensation method.
-
Wright, J. B. (1951).[1] "The Chemistry of the Benzimidazoles." Chemical Reviews. A comprehensive review covering PPA and HCl methods.
-
Preston, P. N. (1974).[1] "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews. Detailed mechanistic insights into the cyclization process. [1]
-
Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] Standard text for heterocyclic synthesis protocols.
Sources
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 2-(1-ethylpropyl)-1H-benzimidazole
Abstract: Benzimidazoles are a cornerstone class of heterocyclic compounds, celebrated for their extensive biological activities and applications in medicinal chemistry and materials science.[1][2] The precise structural elucidation of these molecules is critical for understanding their function and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing unambiguous information on molecular structure and purity.[1] This application note presents a comprehensive guide to the ¹H and ¹³C NMR analysis of 2-(1-ethylpropyl)-1H-benzimidazole. It offers a detailed narrative that integrates theoretical principles with field-proven experimental protocols, designed for researchers, scientists, and drug development professionals. The guide covers sample preparation, data acquisition for ¹H, ¹³C, and DEPT experiments, and in-depth spectral interpretation.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC-recommended numbering for 2-(1-ethylpropyl)-1H-benzimidazole are shown below. Due to the rapid N-H proton exchange (tautomerism) in solution, the pairs of carbons C4/C7, C5/C6, and the bridgehead carbons C3a/C7a become chemically and magnetically equivalent on the NMR timescale.[3]
Figure 2: Workflow for the NMR structural analysis of 2-(1-ethylpropyl)-1H-benzimidazole.
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR analysis of 2-(1-ethylpropyl)-1H-benzimidazole. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently determine the structure and purity of this and related benzimidazole derivatives. The combined use of ¹H, proton-decoupled ¹³C, and DEPT NMR experiments provides a self-validating system for the complete and unambiguous assignment of all proton and carbon signals, which is an indispensable capability in modern chemical and pharmaceutical research.
References
-
Claramunt, R. M., et al. (2015). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 20(8), 13837–13853. [Link]
-
Mathias, L. J., & Overberger, C. G. (1978). Carbon-13 nuclear magnetic resonance chemical shifts of substituted benzimidazoles and 1,3-diazaazulene. The Journal of Organic Chemistry, 43(18), 3526–3530. [Link]
-
Boufatah, N., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 225-230. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (2022). H NMR 13 C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Sharma, D., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(20), 6106-6111. [Link]
-
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link]
-
Yotova, L., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(63), 39933-39946. [Link]
-
Chen, J., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(16), 9235-9243. [Link]
-
Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Leicester. (n.d.). Preparing the Sample. Retrieved from [Link]
-
Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]
-
ResearchGate. (2017). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Nanalysis. (2020). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
-
University of Calgary. (n.d.). DEPT 13C-NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
-
Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
-
Walsh Medical Media. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
Application Note: High-Resolution MS/MS Characterization of 2-(1-ethylpropyl)-1H-benzimidazole
This Application Note is designed to serve as a definitive technical guide for the mass spectrometric characterization of 2-(1-ethylpropyl)-1H-benzimidazole . It moves beyond generic descriptions to provide mechanism-driven protocols and data interpretation strategies tailored for drug development and structural biology workflows.
Introduction & Significance
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and emerging psychotropic substances (nitazenes).[1]
2-(1-ethylpropyl)-1H-benzimidazole represents a specific subclass of 2-alkylbenzimidazoles where the substituent is a branched pentan-3-yl group. This branching at the
This guide details the ionization behavior, collision-induced dissociation (CID) pathways, and validated protocols for the identification of this compound in complex biological matrices.
Experimental Protocol
Sample Preparation[1][2]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade) to obtain a 1 mg/mL stock.
-
Working Standard: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).
-
Matrix Extraction (Plasma/Tissue):
-
Aliquot 100 µL plasma.
-
Add 300 µL ice-cold Acetonitrile (protein precipitation).
-
Vortex (30s) and Centrifuge (10,000 x g, 10 min).
-
Evaporate supernatant and reconstitute in 100 µL Mobile Phase A/B (90:10).
-
LC-MS/MS Conditions
This protocol is optimized for Electrospray Ionization (ESI) in positive mode, utilizing a C18 reverse-phase separation.[2]
| Parameter | Setting / Value | Rationale |
| Column | C18 (2.1 x 50 mm, 1.7 µm) | High resolution for hydrophobic alkyl-benzimidazoles. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the imidazole N3 ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Promotes desolvation efficiency in ESI. |
| Flow Rate | 0.4 mL/min | Optimal for ESI plume stability. |
| Gradient | 5% B (0-1 min) | Retains polar matrix early; elutes hydrophobic analyte mid-run. |
| Ionization | ESI Positive (+) | Benzimidazoles readily form |
| Capillary Voltage | 3.5 kV | Standard for small molecule positive mode. |
| Cone Voltage | 30 V | Minimizes in-source fragmentation while ensuring transmission. |
| Collision Energy | Ramp 15 - 45 eV | Required to induce cleavage of the stable aromatic core. |
Fragmentation Mechanism & Data Interpretation[4][5][6][7][8][9][10]
Understanding the fragmentation is critical for distinguishing this isomer from linear pentyl analogs (e.g., 2-n-pentylbenzimidazole).
The Precursor Ion
-
Observed Mass:
189.14 ( ) -
Structure: Protonation occurs at the pyridinic nitrogen (N3) of the imidazole ring, destabilizing the aromatic system and priming the molecule for fragmentation.
Primary Fragmentation Pathway (The "Branching" Signature)
Unlike linear chains which peel off methylene units sequentially (
-
McLafferty-Like Rearrangement (Loss of
):-
Mechanism: The 1-ethylpropyl group possesses
-hydrogens relative to the N3=C2 double bond. A six-membered transition state allows the transfer of a -hydrogen to the nitrogen, followed by cleavage of the - bond. -
Transition:
189 161 (Loss of 28 Da, Ethylene). -
Diagnostic Value: This loss is characteristic of ethyl branches. A methyl branch would lose 14 Da (rare in ESI) or show different kinetics.
-
-
Secondary Alkyl Loss (Formation of Core):
-
Mechanism: The remaining alkyl fragment on the
161 ion is unstable and undergoes inductive cleavage or a second rearrangement. -
Transition:
161 133 (Loss of second ) or direct loss to 119. -
Core Ion:
119 represents the protonated benzimidazole core ( ). This is the "universal" fragment for 2-substituted benzimidazoles.
-
Deep Fragmentation (Ring Disassembly)
At higher collision energies (>35 eV), the benzimidazole core itself fragments:
-
Loss of HCN: The imidazole ring opens and ejects hydrogen cyanide (27 Da).
-
Transition:
119 92 (Aziridinium/Tropylium-like species). -
Secondary HCN Loss:
92 65 (Cyclopentadienyl cation).
Summary of Diagnostic Ions
| m/z (Exp) | Fragment Identity | Mechanism | Relative Abundance |
| 189.14 | Protonated Precursor | 100% (Base Peak at low CE) | |
| 161.11 | McLafferty Rearrangement | 40-60% | |
| 119.06 | 80-90% (Base Peak at high CE) | ||
| 92.05 | Ring contraction (-HCN) | 20-30% | |
| 65.04 | Ring destruction (-HCN) | 10-15% |
Visualization of Fragmentation Pathways[2][6][7][8][10][11]
The following diagram illustrates the stepwise degradation of 2-(1-ethylpropyl)-1H-benzimidazole under CID conditions.
Figure 1: Stepwise CID fragmentation pathway showing the characteristic loss of ethylene and subsequent ring degradation.
References
-
NIST Mass Spectrometry Data Center. (2023). Benzimidazole Fragmentation Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Prasain, J. (2009).[3] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
Sources
HPLC method development for 2-(1-ethylpropyl)-1H-benzimidazole purity
Executive Summary
This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(1-ethylpropyl)-1H-benzimidazole . This compound, characterized by a basic benzimidazole core fused with a lipophilic branched alkyl chain (1-ethylpropyl), presents specific chromatographic challenges: silanol interactions leading to peak tailing and hydrophobic retention requiring optimized gradient elution.[1]
This protocol adopts a Quality-by-Design (QbD) approach, prioritizing the understanding of the analyte's physicochemical properties to dictate experimental parameters.[1] The resulting method is robust, capable of separating the main analyte from synthetic precursors (e.g., o-phenylenediamine) and potential degradation products.
Physicochemical Profiling & Strategy
Before method scouting, we must understand the "molecular personality" of the analyte to predict its behavior.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Benzimidazole core + Pentan-3-yl group | Mixed mode interactions: Hydrophobic (alkyl) & Ionic (imidazole N).[1] |
| pKa (Basic N) | ~5.6 - 6.0 | At pH > 4, the molecule exists in equilibrium.[1] At pH < 3.5, it is fully protonated ( |
| pKa (Acidic NH) | ~12.8 | Irrelevant for standard RP-HPLC; remains protonated.[1] |
| LogP | ~3.5 - 3.8 | Moderately lipophilic.[1] Requires high organic strength for elution.[1] |
| UV Max | 270–280 nm | Benzimidazole chromophore. 254 nm is also viable but less specific.[1] |
Strategic Decision: Due to the basic nitrogen, operating at pH 6-8 risks peak broadening due to secondary silanol interactions and sensitive ionization equilibrium.[1]
-
Selected Strategy: Acidic pH (2.5 - 3.0) .
-
Rationale: Keeps the basic nitrogen fully protonated (
), improving solubility and preventing "retention drift" caused by partial ionization. It also suppresses silanol activity on the column stationary phase, ensuring sharp peak symmetry.
Method Development Workflow (Visualized)
The following diagram outlines the logical flow for developing this specific method, linking analyte properties to instrumental choices.
Figure 1: Strategic decision tree for benzimidazole method development.
Detailed Experimental Protocol
Reagents & Standards
-
Reference Standard: 2-(1-ethylpropyl)-1H-benzimidazole (>99.0% purity).[1]
-
Impurity A (Precursor): o-Phenylenediamine (Polar, early eluting).[1]
-
Impurity B (Precursor): 2-Ethylbutyric acid (Acidic, retention pH dependent).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).[1]
Chromatographic Conditions
| Parameter | Condition | Technical Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | "Eclipse" or "XBridge" bonding technologies protect silanols, critical for basic benzimidazoles to prevent tailing.[1] |
| Mobile Phase A | 20 mM | Low pH ensures the analyte is 100% protonated ( |
| Mobile Phase B | Acetonitrile (100%) | ACN provides sharper peaks and lower backpressure than MeOH for hydrophobic alkyl chains.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp. | 40°C | Slightly elevated temperature improves mass transfer (sharper peaks) and reduces viscosity.[1] |
| Detection | UV @ 275 nm (Reference: 360 nm) | 275 nm targets the benzimidazole ring absorption maximum.[1] |
| Injection Vol. | 5 - 10 µL | Keep low to prevent volume overload effects. |
Gradient Program
Purpose: To separate the polar precursors (dead volume elution) from the hydrophobic product and potential dimers.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration (Low organic to retain polar impurities).[1] |
| 2.0 | 10 | Isocratic hold to separate o-phenylenediamine. |
| 12.0 | 90 | Linear ramp to elute the main analyte and hydrophobic byproducts. |
| 15.0 | 90 | Wash step.[1] |
| 15.1 | 10 | Return to initial conditions. |
| 20.0 | 10 | Re-equilibration.[1] |
Sample Preparation & System Suitability
Standard Preparation
-
Stock Solution: Weigh 10 mg of 2-(1-ethylpropyl)-1H-benzimidazole into a 10 mL volumetric flask. Dissolve in 100% Methanol (solubility is better in MeOH than ACN/Water).[1] Conc: 1000 µg/mL.[1]
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:ACN (50:50). Final Conc: 100 µg/mL.[1]
-
Note: Do not use 100% aqueous buffer for dilution; the hydrophobic alkyl chain may precipitate.[1]
-
System Suitability Testing (SST)
Before running samples, inject the Working Standard (n=5) and verify:
-
Tailing Factor (
): (Critical for basic compounds).[1] -
Theoretical Plates (
): .[1] -
RSD of Area:
.[1] -
Retention Time: ~8.0 - 9.0 min (in the gradient window).[1]
Impurity Profiling Logic
The synthesis of 2-(1-ethylpropyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-ethylbutyric acid.[1]
Figure 2: Expected elution order based on polarity and pH 2.5 conditions.
-
Impurity A: At pH 2.5, o-phenylenediamine is doubly protonated and very polar.[1] It will elute near the void volume (
).[1] -
Impurity B: 2-ethylbutyric acid is protonated (uncharged) at pH 2.5 but is small and relatively polar compared to the benzimidazole product.[1]
-
Analyte: The 1-ethylpropyl group adds significant hydrophobicity, pushing retention to the middle of the gradient.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions.[1] | Ensure pH is < 3.[1]0. Switch to a "Base Deactivated" column (e.g., Agilent Eclipse Plus or Waters XSelect).[1] Increase buffer concentration to 25-50 mM. |
| Split Peaks | Sample solvent mismatch. | If sample is dissolved in 100% MeOH/ACN and injected into a high-aqueous initial gradient, the analyte precipitates.[1] Fix: Dilute sample in 50:50 Buffer:ACN. |
| Retention Drift | pH instability.[1] | Benzimidazoles are sensitive to pH changes near their pKa (~6).[1] Ensure buffer is strictly pH 2.5 or 3.0, far from the pKa.[1] |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Danafar, H., & Hamidi, M. (2016).[1] LC–MS Method for the Simultaneous Determination of Albendazole and Its Metabolites. Chromatographia.[1][2][3][4][5][6] (Provides grounding on benzimidazole separation logic).
-
Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] Link
-
PubChem. (n.d.).[1] Benzimidazole Compound Summary.[1][5][6][7][8][9][10][11] National Library of Medicine.[1] (Used for pKa and structural verification).[1] Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 11. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: A Guide to Testing the Antimicrobial Activity of 2-(1-ethylpropyl)-1H-benzimidazole
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Benzimidazoles
The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of new therapeutic agents.[1] Benzimidazole, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The structural similarity of the benzimidazole nucleus to purine allows it to interact with various biological targets, making it a promising scaffold for the design of novel antimicrobial drugs.[4][5][6] This document provides a detailed protocol for evaluating the antimicrobial activity of a specific derivative, 2-(1-ethylpropyl)-1H-benzimidazole, a representative of the 2-substituted benzimidazole class that has shown significant potential in antimicrobial research.[7][8]
These application notes are intended for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of novel antimicrobial compounds. The protocols outlined herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[9][10][11][12][13]
PART 1: Foundational Knowledge and Preparatory Steps
A successful antimicrobial screening campaign is built upon a solid foundation of well-characterized materials and meticulously prepared reagents. This section details the essential preparatory steps, from understanding the test compound to cultivating the microbial challengers.
Characterization and Handling of 2-(1-ethylpropyl)-1H-benzimidazole
Prior to initiating antimicrobial testing, it is imperative to ensure the purity and identity of the test compound, 2-(1-ethylpropyl)-1H-benzimidazole.
-
Purity Assessment: The purity of the synthesized compound should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is recommended for antimicrobial screening.
-
Stock Solution Preparation: A stock solution of 2-(1-ethylpropyl)-1H-benzimidazole should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must solubilize the compound without exhibiting antimicrobial activity at the final concentration used in the assay. A preliminary solvent toxicity test is advised.
-
Storage: The stock solution should be stored at -20°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.
Selection and Preparation of Microbial Strains
The selection of microbial strains is crucial for a comprehensive evaluation of the antimicrobial spectrum. A panel of clinically relevant and quality control strains should be employed.
Recommended Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Recommended Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus niger (e.g., ATCC 16404)
Culture Preparation:
-
Bacterial strains should be cultured on Mueller-Hinton Agar (MHA) and incubated at 37°C for 18-24 hours.
-
Fungal strains should be cultured on Sabouraud Dextrose Agar (SDA) and incubated at 25-30°C for 24-48 hours (for yeasts) or 5-7 days (for molds).
-
For each experiment, a fresh inoculum should be prepared by suspending isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
PART 2: Core Antimicrobial Susceptibility Testing Protocols
This section provides detailed, step-by-step methodologies for determining the key parameters of antimicrobial activity: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] This protocol is adapted from CLSI guidelines.[10][13]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Stock solution of 2-(1-ethylpropyl)-1H-benzimidazole
-
Microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Solvent control (broth with the maximum concentration of DMSO used)
-
Multichannel pipette
Experimental Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Plate Preparation: Add 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.
-
Compound Dilution: Add 50 µL of the 2-(1-ethylpropyl)-1H-benzimidazole stock solution to the first well of each row to be tested. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.
-
Control Wells:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control: Wells containing only broth to check for contamination.
-
Growth Control: Wells containing broth and the microbial inoculum to ensure the viability of the microorganisms.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay to rule out any inhibitory effects of the solvent.
-
-
Inoculation: Dilute the 0.5 McFarland standard inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to all wells except the negative control.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 25-30°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Experimental Workflow Diagram:
Caption: Workflow for MBC/MFC determination.
Step-by-Step Protocol:
-
Subculturing: Following the determination of the MIC, take a 10 µL aliquot from all the clear wells (i.e., the MIC well and all wells with higher concentrations) of the MIC plate.
-
Plating: Spot-plate the aliquots onto fresh, drug-free agar plates (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates under the same conditions as the initial MIC assay.
-
Result Interpretation: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
PART 3: Data Presentation and Interpretation
Tabular Summary of Antimicrobial Activity
The results of the MIC and MBC/MFC assays should be summarized in a table for easy comparison.
| Microorganism | Strain | MIC (µg/mL) of 2-(1-ethylpropyl)-1H-benzimidazole | MBC/MFC (µg/mL) of 2-(1-ethylpropyl)-1H-benzimidazole | Positive Control MIC (µg/mL) |
| S. aureus | ATCC 29213 | [Insert Value] | [Insert Value] | [Insert Ciprofloxacin Value] |
| E. faecalis | ATCC 29212 | [Insert Value] | [Insert Value] | [Insert Ciprofloxacin Value] |
| E. coli | ATCC 25922 | [Insert Value] | [Insert Value] | [Insert Ciprofloxacin Value] |
| P. aeruginosa | ATCC 27853 | [Insert Value] | [Insert Value] | [Insert Ciprofloxacin Value] |
| C. albicans | ATCC 90028 | [Insert Value] | [Insert Value] | [Insert Fluconazole Value] |
| A. niger | ATCC 16404 | [Insert Value] | [Insert Value] | [Insert Fluconazole Value] |
Interpreting the Results
-
Bacteriostatic vs. Bactericidal: The relationship between the MIC and MBC can indicate the nature of the antimicrobial activity. If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.
-
Spectrum of Activity: The range of microorganisms inhibited by the compound determines its spectrum of activity (e.g., broad-spectrum, narrow-spectrum).
-
Potency: The lower the MIC value, the more potent the compound is against the tested microorganism.
Conclusion: Advancing Antimicrobial Discovery
The protocols detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of 2-(1-ethylpropyl)-1H-benzimidazole and other novel benzimidazole derivatives. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is a critical step in the long and challenging path of antimicrobial drug discovery and development. Further studies, including mechanism of action, toxicity, and in vivo efficacy, will be necessary to fully characterize the therapeutic potential of promising lead compounds.
References
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 12. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacld.com [iacld.com]
- 14. journals.asm.org [journals.asm.org]
- 15. japsonline.com [japsonline.com]
application of 2-(1-ethylpropyl)-1H-benzimidazole in parasitic disease models
Application Note: 2-(1-ethylpropyl)-1H-benzimidazole in Parasitic Disease Models
Executive Summary
Compound Identity: 2-(1-ethylpropyl)-1H-benzimidazole
Chemical Class: 2-Substituted Benzimidazole
Primary Application: Anthelmintic and Antiprotozoal Research
Target Mechanism:
This application note details the experimental protocols for utilizing 2-(1-ethylpropyl)-1H-benzimidazole as a chemical probe in parasitic disease models. Belonging to the benzimidazole class (structurally related to albendazole and mebendazole), this compound features a bulky, lipophilic 1-ethylpropyl (pentan-3-yl) moiety at the C2 position. This structural modification is critical for Structure-Activity Relationship (SAR) studies, specifically for probing the hydrophobic pocket of parasite
Mechanism of Action & Rationale
The primary mode of action for 2-substituted benzimidazoles is the selective inhibition of microtubule polymerization.
-
Binding Site: The compound binds to the colchicine-sensitive site on the
-tubulin subunit of the parasite. -
Selectivity: The 1-ethylpropyl group provides steric bulk that exploits the sequence divergence between parasite (e.g., Giardia, Trichinella) and mammalian tubulin, potentially reducing host toxicity while maintaining high affinity for the parasite target.
-
Cellular Effect: Binding prevents the self-assembly of tubulin into microtubules, leading to:
-
Disruption of the cytoskeleton.
-
Inhibition of glucose transport (in helminths).
-
Cell cycle arrest and death.[1]
-
Diagram 1: Mechanism of Action Pathway
Caption: Signal transduction pathway showing the cascade from drug binding to parasite elimination.
Experimental Protocols
Protocol A: In Vitro Antiprotozoal Assay (Giardia intestinalis)
This assay quantifies the IC50 of the compound against anaerobic protozoa.
Materials:
-
Giardia intestinalis trophozoites (Strain WB Clone C6).
-
TYI-S-33 medium supplemented with 10% bovine serum.
-
Compound Stock: 10 mM in DMSO.
-
Reference Drug: Albendazole or Metronidazole.[2]
Step-by-Step Methodology:
-
Culture Preparation: Maintain trophozoites in TYI-S-33 medium at 37°C. Harvest cells during the logarithmic growth phase (48–72 h) by chilling the culture tubes on ice for 15 min to detach adherent cells.
-
Seeding: Count cells using a hemocytometer. Dilute to
trophozoites/mL. Dispense 100 µL per well into 96-well flat-bottom microplates. -
Compound Treatment:
-
Prepare serial dilutions of 2-(1-ethylpropyl)-1H-benzimidazole in culture medium (Range: 0.01 µM to 10 µM).
-
Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
Include "Vehicle Control" (DMSO only) and "Positive Control" (Albendazole).
-
-
Incubation: Incubate plates for 48 hours at 37°C under anaerobic conditions.
-
Viability Readout (Alamar Blue):
-
Add 10 µL of Resazurin (Alamar Blue) solution to each well.
-
Incubate for an additional 4 hours.
-
Measure fluorescence (Ex 530 nm / Em 590 nm).
-
-
Analysis: Calculate % Inhibition
. Determine IC50 using non-linear regression (GraphPad Prism).
Protocol B: In Vitro Anthelmintic Motility Assay (Trichinella spiralis)
Used to assess efficacy against tissue-dwelling nematodes.
Materials:
-
Trichinella spiralis muscle larvae (ML) isolated from infected murine tissue.
-
RPMI-1640 medium + 1% Antibiotic-Antimycotic.
-
24-well culture plates.
Step-by-Step Methodology:
-
Larval Isolation:
-
Mince infected muscle tissue and digest in artificial gastric juice (1% pepsin, 1% HCl) for 1 hour at 37°C with stirring.
-
Filter through a sieve and wash larvae 3x with PBS.
-
-
Incubation:
-
Place ~50 larvae per well in 24-well plates containing 1 mL RPMI-1640.
-
Add 2-(1-ethylpropyl)-1H-benzimidazole at concentrations of 10, 20, and 50 µg/mL.
-
-
Monitoring: Incubate at 37°C with 5% CO2.
-
Scoring (Microscopy):
-
Assess motility at 24h and 48h.
-
Score 0: Dead (immobile, straight/C-shape).
-
Score 1: Sluggish (minimal movement).
-
Score 2: Active (normal sinusoidal movement).
-
-
Viability Confirmation: Touch immobile larvae with a needle; if no response, they are considered dead.
Protocol C: Tubulin Polymerization Inhibition Assay
Confirms the molecular mechanism.
Methodology:
-
Protein Source: Purified porcine brain tubulin (commercially available) or recombinant parasite tubulin.
-
Reaction Mix: Tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.
-
Treatment: Add test compound (10 µM) or Nocodazole (control) on ice.
-
Measurement: Transfer to a pre-warmed (37°C) cuvette in a spectrophotometer.
-
Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Result: A flattening of the sigmoidal polymerization curve compared to control indicates inhibition.
Data Presentation & Analysis
Table 1: Expected Physicochemical & Biological Profile Note: Values are representative of the 2-substituted benzimidazole class.
| Parameter | Value / Range | Significance |
| Molecular Formula | C12H16N2 | Core scaffold |
| LogP (Lipophilicity) | ~3.2 - 3.8 | Higher than methyl-derivatives; enhances passive diffusion through parasite cuticle. |
| IC50 (G. intestinalis) | 0.05 - 0.5 µM | Potent antiprotozoal activity expected. |
| IC50 (T. spiralis) | 10 - 50 µg/mL | Moderate anthelmintic activity; often requires metabolic activation or higher doses. |
| Tubulin Binding (Ka) | High ( | Competitive inhibitor of colchicine binding. |
Diagram 2: Experimental Workflow Cascade
Caption: Screening cascade from compound synthesis to in vivo validation.
References
-
Valdez, J., et al. (2002).[2] "Synthesis and antiparasitic activity of 1H-benzimidazole derivatives." Bioorganic & Medicinal Chemistry Letters, 12(16), 2221-2224.[2]
- Context: Establishes the protocol for testing benzimidazoles against Giardia and Trichinella, and the tubulin polymeriz
-
Mavrova, A.T., et al. (2014). "Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives." Bioorganic & Medicinal Chemistry.
- Context: Provides comparative IC50 data for 2-substituted benzimidazoles against protozoan parasites.
-
Márquez-Navarro, A., et al. (2009).[3] "Anthelmintic activity of benzimidazole derivatives against Toxocara canis second-stage larvae and Hymenolepis nana adults." Acta Tropica, 109(3), 232-235.[3]
- Context: Validates the in vitro motility scoring system for nem
-
Santa Cruz Biotechnology. "2-(1-ethylpropyl)-1H-benzimidazole Product Data."
- Context: Verification of the specific compound's commercial availability and chemical identity.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthelmintic activity of benzimidazole derivatives against Toxocara canis second-stage larvae and Hymenolepis nana adults - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for crystallizing 2-(1-ethylpropyl)-1H-benzimidazole for X-ray
Executive Summary
This guide details the isolation and crystallization of 2-(1-ethylpropyl)-1H-benzimidazole (also known as 2-(3-pentyl)benzimidazole) specifically for Single Crystal X-Ray Diffraction (SC-XRD).
While the benzimidazole core facilitates strong intermolecular hydrogen bonding (N-H[1]···N), the 1-ethylpropyl substituent at the C2 position introduces a specific challenge: steric bulk combined with rotational freedom. This branched alkyl chain often leads to conformational disorder or "oiling out" rather than crystalline ordering. This protocol mitigates these risks by prioritizing slow-kinetic vapor diffusion and controlled evaporation techniques over rapid cooling methods.
Physicochemical Profile & Solubility Assessment
Before initiating crystallization, the solubility profile must be verified. The 1-ethylpropyl group increases lipophilicity compared to methyl/ethyl analogs, altering standard benzimidazole solubility patterns.
Table 1: Solubility Profile of 2-(1-ethylpropyl)-1H-benzimidazole
| Solvent | Polarity Index | Solubility (25°C) | Role in Crystallization |
| Ethanol (EtOH) | 5.2 | High | Primary Solvent (Excellent H-bond donor/acceptor match) |
| Methanol (MeOH) | 5.1 | High | Alternative Primary (Fast evaporation risk) |
| Dichloromethane (DCM) | 3.1 | Moderate-High | Co-solvent (Good for solubilizing the alkyl tail) |
| Acetone | 5.1 | Moderate | Secondary Solvent (Risk of solvate formation) |
| Ethyl Acetate | 4.4 | Moderate | Intermediate (Can be used for recrystallization) |
| n-Hexane / Pentane | 0.1 | Low / Insoluble | Antisolvent (Precipitant) |
| Water | 10.2 | Insoluble | Antisolvent (Aggressive; causes rapid precipitation) |
Critical Insight: The "Goldilocks" zone for this molecule is an Alcohol/Alkane system. The alcohol stabilizes the polar imidazole core, while the alkane antisolvent forces the lipophilic alkyl tail to pack.
Pre-Crystallization Workflow
The purity of the starting material is the single biggest determinant of success. Impurities (unreacted o-phenylenediamine or carboxylic acids) disrupt the N-H···N stacking.
Figure 1: Purification logic required before attempting SC-XRD growth.
Protocol A: Vapor Diffusion (The "Gold Standard")
Objective: To grow high-quality, block-like crystals by slowly lowering the solubility of the system without thermal shock. Mechanism: The volatile antisolvent (Hexane) diffuses into the solution (Ethanol), slowly increasing supersaturation.
Materials:
-
Inner vial (GC vial, 2 mL)
-
Outer vial (Scintillation vial, 20 mL) with cap
-
Solvent: Absolute Ethanol
-
Antisolvent: n-Hexane (or n-Pentane for slower diffusion at low temps)
Step-by-Step Procedure:
-
Dissolution: Dissolve 15–20 mg of 2-(1-ethylpropyl)-1H-benzimidazole in the minimum amount of Ethanol (approx. 0.5 – 1.0 mL) in the inner vial.
-
Note: Sonicate if necessary. The solution must be clear. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
-
-
Assembly: Place the open inner vial inside the larger outer vial.
-
Antisolvent Addition: Carefully pipette 3–5 mL of n-Hexane into the outer vial.
-
Critical: Do NOT let the hexane spill into the inner vial. The liquid levels should not allow accidental mixing if bumped.
-
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent total evaporation.
-
Incubation: Store the setup in a vibration-free environment at room temperature (20–25°C).
-
Timeframe: Crystals should appear within 2–7 days.
-
Why this works: The 1-ethylpropyl tail is hydrophobic. As hexane vapor diffuses into the ethanol, the solvent polarity decreases, gently forcing the alkyl chains to order themselves to minimize solvent contact, while the benzimidazole cores stack via H-bonds.
Protocol B: Slow Evaporation (Screening Method)
Objective: A simpler method to screen multiple solvents or if Vapor Diffusion yields no results.
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mg of compound in 1 mL of Dichloromethane (DCM) : Ethanol (1:1) mixture. The DCM helps solubilize the bulky alkyl group better than pure ethanol initially.
-
Vessel: Place in a small vial (4 mL).
-
Restriction: Cover the vial with aluminum foil. Poke 3–5 small pinholes in the foil.
-
Control: The size/number of holes controls the rate. Fewer holes = slower evaporation = better crystals.
-
-
Observation: Allow to stand in a fume hood. DCM evaporates first (bp 40°C), concentrating the solution in Ethanol (bp 78°C), which then slowly evaporates to supersaturation.
Visualization of Vapor Diffusion Setup
Figure 2: Schematic of the Vapor Diffusion chamber. Hexane vapor (red path) slowly diffuses into the ethanol solution, triggering controlled nucleation.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| "Oiling Out" (Liquid droplets instead of crystals) | Supersaturation reached too fast; Alkyl chain disorder. | 1. Lower temperature to 4°C.2. Reduce concentration.3. Switch antisolvent to Pentane (slower diffusion). |
| Micro-crystals (Powder) | Nucleation rate too high. | 1. Filter solution more rigorously.2. Reduce number of pinholes (Evaporation) or seal tighter (Diffusion). |
| Twinning (Intergrown crystals) | Growth rate too fast. | 1. Dilute the starting solution by 20%.2. Use a heavier alcohol (Isopropanol) to increase viscosity/slow diffusion. |
| No Crystals (Clear solution) | Undersaturated. | 1. Uncap and allow partial evaporation.2. Add a "seed" crystal from a crude batch. |
References
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (The definitive text on practical crystallography).
-
Cabildo, P., et al. (2000).[2] "Crystal and molecular structures of two 1H-2-substituted benzimidazoles." Crystallography Reports. (Validates packing modes of 2-alkylbenzimidazoles).
-
Loughzail, M., et al. (2015).[3] "Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)..." Acta Crystallographica Section E. (Demonstrates typical H-bond networks in substituted benzimidazoles).
-
Cambridge Crystallographic Data Centre (CCDC). Mercury Visualization Software & CSD Database. [Link] (Essential for comparing unit cell dimensions).
Sources
Application Notes and Protocols: A Phased Approach to Assessing the Cytotoxicity of 2-(1-ethylpropyl)-1H-benzimidazole
Introduction: Contextualizing the Cytotoxic Potential of Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The cytotoxic effects of 2-substituted benzimidazole derivatives, such as the topic of this guide, 2-(1-ethylpropyl)-1H-benzimidazole, are of significant interest in oncological research.[4] These compounds can exert their anticancer effects through various mechanisms, including the induction of cell-cycle arrest and apoptosis.[5] This document provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to rigorously assess the cytotoxic properties and elucidate the potential mechanism of action of 2-(1-ethylpropyl)-1H-benzimidazole. The described workflow is designed to progress from broad cell viability screening to more focused mechanistic assays, ensuring a thorough and logical investigation.
Phase 1: Foundational Cytotoxicity Assessment
The initial phase is designed to establish the cytotoxic profile of 2-(1-ethylpropyl)-1H-benzimidazole across different cell lines and determine key dose-response parameters, such as the half-maximal inhibitory concentration (IC50).
Strategic Selection of Cell Lines
The choice of cell lines is a critical first step that will influence the relevance and interpretation of the cytotoxicity data.[6][7] A well-considered selection should include:
-
A panel of cancer cell lines: To assess the breadth of anticancer activity, it is advisable to use cell lines from different tissue origins (e.g., lung, breast, colon). For instance, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and DLD-1 (colorectal adenocarcinoma) are commonly used and represent diverse cancer types.[8][9]
-
A non-cancerous control cell line: To evaluate the selectivity of the compound, a normal, non-transformed cell line should be included. For example, BEAS-2B (normal lung epithelium) or MRC-5 (normal lung fibroblast) can serve as valuable controls.[10][11] The inclusion of a normal cell line is crucial for determining a therapeutic window.
Initial Viability Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate the selected cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of 2-(1-ethylpropyl)-1H-benzimidazole in a suitable solvent, such as dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in culture medium to achieve a range of final concentrations for treatment.
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, and 72 hours, to assess time-dependent effects.[10]
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation: Dose-Response Analysis
The results from the MTT assay should be summarized in a table for clear comparison of the IC50 values across different cell lines and time points.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| A549 (Lung Cancer) | 55.2 | 35.8 | 20.1 |
| MCF-7 (Breast Cancer) | 62.5 | 40.3 | 28.9 |
| DLD-1 (Colon Cancer) | 48.7 | 31.2 | 18.5 |
| BEAS-2B (Normal Lung) | >100 | 85.4 | 70.3 |
Phase 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic effect of 2-(1-ethylpropyl)-1H-benzimidazole is established, the next phase focuses on determining the mode of cell death, primarily distinguishing between apoptosis and necrosis.
Distinguishing Apoptosis from Necrosis: Annexin V/Propidium Iodide Staining
Flow cytometry using Annexin V and propidium iodide (PI) dual staining is a standard method to differentiate between viable, apoptotic, and necrotic cells.[14]
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[15] Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat them with 2-(1-ethylpropyl)-1H-benzimidazole at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizing the Experimental Workflow
Caption: A three-phased experimental workflow for assessing cytotoxicity.
Quantifying Apoptosis Execution: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.[17]
This assay utilizes a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3 and -7.[17] The cleavage releases a reporter molecule that can be detected by luminescence or fluorescence.[18]
-
Cell Culture and Treatment: Plate cells in a 96-well, opaque-walled plate and treat with 2-(1-ethylpropyl)-1H-benzimidazole.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration and compare the activity in treated cells to that in untreated controls.
Phase 3: Investigating Upstream Apoptotic Events
This phase delves into the upstream signaling pathways that may be initiated by 2-(1-ethylpropyl)-1H-benzimidazole, leading to apoptosis.
Assessing Oxidative Stress: Reactive Oxygen Species (ROS) Production
Many cytotoxic compounds induce the production of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis.[5]
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS.[19] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH.[20] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]
-
Cell Culture and Treatment: Culture cells and treat them with the test compound.
-
DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/530 nm.[19]
Evaluating Mitochondrial Integrity: Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway.[21]
The JC-1 dye is a cationic carbocyanine dye that accumulates in the mitochondria in a potential-dependent manner.[21] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[22][23] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[22][23] A shift from red to green fluorescence indicates mitochondrial depolarization.[23]
-
Cell Culture and Treatment: Treat cells with 2-(1-ethylpropyl)-1H-benzimidazole.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution.
-
Fluorescence Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[21][24]
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to controls indicates a loss of ΔΨm.
Visualizing the Intrinsic Apoptotic Pathway
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. srrjournals.com [srrjournals.com]
- 3. longdom.org [longdom.org]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. japsonline.com [japsonline.com]
- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 15. biotium.com [biotium.com]
- 16. logosbio.com [logosbio.com]
- 17. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. raybiotech.com [raybiotech.com]
- 23. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A Roadmap to Characterizing and Utilizing 2-(1-ethylpropyl)-1H-benzimidazole as a Chemical Probe
Introduction: The Benzimidazole Scaffold and the Quest for Novel Chemical Probes
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry and chemical biology, forming the structural basis for a wide array of pharmacologically active compounds.[1][2][3][4] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for engaging with biological macromolecules.[1] From proton-pump inhibitors like omeprazole to broad-spectrum anthelmintics like albendazole, the versatility of the benzimidazole ring system is well-established.[1][3] In recent years, the focus has expanded to developing benzimidazole derivatives as highly specific chemical probes—small molecules designed to selectively interact with a specific protein or pathway, thereby enabling researchers to interrogate its function in complex biological systems.[5][6][7]
This document addresses the compound 2-(1-ethylpropyl)-1H-benzimidazole . While the broader class of 2-substituted benzimidazoles has been explored for various therapeutic applications, including as potential microtubule targeting agents and enzyme inhibitors[8][9], specific data characterizing 2-(1-ethylpropyl)-1H-benzimidazole as a chemical probe, including its molecular target and mechanism of action, are not extensively documented in publicly available literature.
Therefore, this guide is structured as a comprehensive roadmap for researchers. It provides the necessary theoretical framework and detailed experimental protocols to:
-
Identify the molecular target(s) of 2-(1-ethylpropyl)-1H-benzimidazole.
-
Validate and characterize its interaction with the identified target.
-
Develop and apply it as a chemical probe for cellular and biochemical studies.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of chemical biology and cell biology techniques.
Compound Profile: 2-(1-ethylpropyl)-1H-benzimidazole
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | [10] |
| Molecular Weight | 188.27 g/mol | [10] |
| Structure | PubChem | |
| Key Features | Benzimidazole core, 2-position alkyl substitution. The non-planar, bulky ethylpropyl group may confer unique binding properties compared to more common aryl or smaller alkyl substituents. | N/A |
Part 1: Target Identification Workflow
The foundational step in developing a chemical probe is to unambiguously identify its cellular binding partner(s). An ideal probe exhibits high affinity and selectivity for a single target or a specific protein family. This section outlines a multi-pronged approach to discover the target of 2-(1-ethylpropyl)-1H-benzimidazole.
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. srrjournals.com [srrjournals.com]
- 4. isca.me [isca.me]
- 5. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(1-ethylpropyl)-1H-benzimidazole | SCBT - Santa Cruz Biotechnology [scbt.com]
formulation of 2-(1-ethylpropyl)-1H-benzimidazole for biological testing
Application Note: Formulation Strategies for 2-(1-ethylpropyl)-1H-benzimidazole (EPBI) in Biological Assays
Abstract & Compound Profile
2-(1-ethylpropyl)-1H-benzimidazole (EPBI) is a lipophilic, basic heterocycle often utilized as a scaffold in medicinal chemistry or as a specific inhibitor in phenotypic screens. Like many 2-substituted benzimidazoles, EPBI presents significant formulation challenges due to its high lipophilicity (LogP ~3.5–3.8) and poor aqueous solubility at neutral pH.
This guide provides validated protocols for formulating EPBI, prioritizing experimental reproducibility and minimizing vehicle-induced toxicity. We reject the "one-size-fits-all" approach, instead offering distinct strategies for cellular assays (where solvent toxicity is paramount) and animal models (where bioavailability is the bottleneck).
Physicochemical Profile (Estimated):
-
Molecular Weight: ~188.27 g/mol
-
LogP: ~3.6 (Predicted; indicates poor water solubility)
-
pKa: ~5.6–5.8 (Basic imidazole nitrogen; soluble in acidic pH, insoluble at physiological pH 7.4)
-
Class: BCS Class II (Low Solubility, High Permeability)
Formulation Logic & Decision Matrix
The selection of a vehicle is not arbitrary; it is a function of the assay's tolerance for co-solvents and the compound's concentration requirement.
Figure 1: Formulation Decision Tree Caption: Logical flow for selecting the optimal vehicle based on assay type and required concentration.
Protocol A: In Vitro Stock Preparation (Cell Culture)
Objective: Create a stable stock solution that prevents "crashing out" (precipitation) upon dilution into aqueous media, a common artifact in benzimidazole screening that leads to false negatives.
Materials:
-
EPBI (Solid powder)
-
DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Weigh approximately 18.8 mg of EPBI into a sterile, glass amber vial.
-
Expert Note: Avoid plastic microfuge tubes for long-term storage of benzimidazoles in DMSO, as leachables can interfere with sensitive assays.
-
-
Solubilization: Add 1.0 mL of anhydrous DMSO to generate a 100 mM Master Stock.
-
Dissolution: Vortex for 30 seconds. If visible particles remain, sonicate at 37°C for 5 minutes. The solution must be crystal clear.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
The "Self-Validating" Dilution Step (Critical): Directly pipetting 1 µL of 100 mM stock into 1 mL of media often causes immediate precipitation due to the local high concentration shock.
-
Correct Method: Prepare an intermediate dilution (e.g., 100x working concentration) in media containing 0.1% BSA (Bovine Serum Albumin). The albumin acts as a carrier protein, sequestering the lipophilic benzimidazole and preventing aggregation before it reaches the cell surface.
Protocol B: In Vivo Formulation (Cyclodextrin Complex)
Objective: Create a soluble, bioavailable formulation for IP or Oral administration. Benzimidazoles have poor oral bioavailability in crystalline form; cyclodextrin complexation significantly enhances exposure.
Rationale: Acidifying the vehicle (e.g., pH 4) solubilizes the compound but causes pain upon injection and potential precipitation at the injection site (physiological pH buffering). Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic ethylpropyl chain, rendering the complex water-soluble at neutral pH.
Materials:
-
EPBI Stock (Solid)
-
HP-β-CD (Pharma Grade) or SBE-β-CD (Captisol®)
-
Sterile Water for Injection or Saline
-
0.22 µm Syringe Filter (PES membrane)
Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water. Stir until clear.
-
Compound Addition: Add EPBI powder slowly to the stirring cyclodextrin solution to achieve a target concentration of 5 mg/mL .
-
Note: Do not dump the powder at once; it will form a hydrophobic clump that is difficult to disperse.
-
-
Complexation: Stir vigorously (magnetic stir bar) for 4–6 hours at room temperature.
-
Visual Check: The solution should turn from a cloudy suspension to a clear or slightly opalescent solution as the inclusion complex forms.
-
-
Filtration: Pass the solution through a 0.22 µm PES filter to sterilize and remove any uncomplexed drug.
-
QC: Check absorbance at 280 nm (UV-Vis) against a standard curve to verify final concentration.
Figure 2: Cyclodextrin Complexation Workflow Caption: Step-by-step process for generating a soluble EPBI-Cyclodextrin inclusion complex.
Quantitative Data & Vehicle Limits
Table 1: Recommended Vehicle Limits for Biological Assays Exceeding these limits risks vehicle toxicity confounding your biological results.
| Assay System | Vehicle Component | Max Concentration | Potential Artifacts |
| Cell Culture | DMSO | 0.1% (v/v) | Membrane permeabilization, apoptosis induction |
| Cell Culture | Ethanol | 0.5% (v/v) | Signal pathway activation (e.g., MAPK) |
| Mouse (IV) | DMSO | 5% (v/v) | Hemolysis, phlebitis |
| Mouse (PO) | Tween 80 | 10% (v/v) | GI irritation, altered absorption |
| Mouse (IP/IV) | HP-β-CD | 20-30% (w/v) | Osmotic nephrosis (at very high chronic doses) |
Troubleshooting: The "Self-Validating" System
To ensure your data is trustworthy, incorporate these controls:
-
The "Crash" Test: Before treating cells, pipette your final dosing solution into a clear tube of media and hold it up to a light source. If you see a "smoke" or "cloud," the compound has precipitated. Data generated from this is invalid.
-
Fix: Increase Cyclodextrin concentration or reduce drug payload.
-
-
Vehicle Control: Always run a "Vehicle Only" group containing the exact % of DMSO/CD used in the high-dose group. If the Vehicle group deviates >10% from the Untreated Control, your formulation is toxic.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility/LogP guidelines).
-
Castro, C. A., et al. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Journal of Pharmacy and Pharmaceutical Sciences.
- Danafar, H. (2016). Applications of Copolymeric Micelles for Delivery of Hydrophobic Drugs. Drug Development and Industrial Pharmacy. (Context on surfactant use for benzimidazoles).
-
PubChem Compound Summary. (2025). 2-(1-ethylpropyl)-1H-benzimidazole.[1] National Center for Biotechnology Information.
Disclaimer: This protocol is for research use only. 2-(1-ethylpropyl)-1H-benzimidazole is a chemical agent; consult the Safety Data Sheet (SDS) for proper handling and disposal.
Sources
Application Note: Strategic Derivatization of the 2-(1-ethylpropyl)-1H-benzimidazole Scaffold
Executive Summary
This guide details the synthetic architecture and optimization logic for 2-(1-ethylpropyl)-1H-benzimidazole , a privileged lipophilic scaffold. Unlike linear alkyl chains, the branched 1-ethylpropyl (pentan-3-yl) moiety at the C2 position provides a unique steric bulk that enhances metabolic stability against
This document provides validated protocols for synthesizing the core scaffold and executing three distinct derivatization strategies: N1-alkylation (solubility tuning), C5/C6-functionalization (electronic tuning), and C2-sidechain modification (steric optimization).
Structural Rationale & SAR Logic
The 2-(1-ethylpropyl)-1H-benzimidazole scaffold consists of a bicyclic aromatic core fused to a branched diethyl-methyl group.
-
The Core (Benzimidazole): Acts as a bioisostere for purines, capable of hydrogen bonding (Donor at N1, Acceptor at N3) and
- stacking. -
The Substituent (1-ethylpropyl):
-
Steric Occlusion: The branched nature prevents rapid metabolic degradation common to linear
-pentyl chains. -
Lipophilicity: Increases membrane permeability, crucial for intracellular targets (e.g., viral replication complexes).
-
Visualization: SAR Logic Map
The following diagram illustrates the strategic modification zones on the scaffold.
Figure 1: Structure-Activity Relationship (SAR) map highlighting modular derivatization zones.
Core Synthesis Protocol
Objective: Synthesis of 2-(1-ethylpropyl)-1H-benzimidazole via Phillips Condensation. Precursor: 2-Ethylbutanoic acid (Diethylacetic acid).
Materials
- -Phenylenediamine (OPD) [CAS: 95-54-5]
-
2-Ethylbutanoic acid [CAS: 88-09-5]
-
Hydrochloric acid (4N)
-
Ammonium hydroxide (28%)
-
Ethanol (Reagent grade)[1]
Step-by-Step Methodology
-
Stoichiometry: In a 100 mL round-bottom flask, dissolve OPD (1.08 g, 10 mmol) in 4N HCl (20 mL) .
-
Addition: Add 2-ethylbutanoic acid (1.28 g, 11 mmol) dropwise. The excess acid drives the equilibrium.
-
Reflux: Heat the mixture to reflux (
) with vigorous magnetic stirring for 6–8 hours .-
Checkpoint: The reaction progress can be monitored by TLC (Mobile phase: 5% MeOH in DCM). The starting material (OPD) is more polar and will disappear.
-
-
Neutralization: Cool the reaction mixture to
in an ice bath. Slowly add ammonium hydroxide until the pH reaches ~8–9.-
Observation: A white to off-white precipitate will form immediately upon basification.
-
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (
) to remove residual ammonium salts. -
Purification: Recrystallize from aqueous ethanol (1:1).
-
Yield Expectation: 75–85%.[1]
-
Appearance: White crystalline needles.
-
Characterization (Self-Validation)
-
Melting Point:
(Sharp range indicates purity). -
NMR (400 MHz, DMSO-
):- 12.10 (s, 1H, NH - broad, exchangeable).
- 7.50 (m, 2H, Ar-H ).
- 7.15 (m, 2H, Ar-H ).
-
2.85 (septet,
, 1H, CH -(CH ) ). Diagnostic Peak. -
1.75 (m, 4H, -CH
-CH ). -
0.85 (t,
, 6H, -CH -CH ).
Derivative Development Protocols
Strategy A: N1-Alkylation (Solubility Optimization)
Rationale: The core scaffold is highly lipophilic. Alkylating N1 with polar groups (e.g., amino-alkyl chains) improves water solubility and oral bioavailability.
Protocol:
-
Dissolve the core scaffold (1.0 eq) in anhydrous DMF .
-
Add K
CO (2.0 eq) and stir at room temperature for 30 mins to deprotonate N1. -
Add the alkyl halide (e.g., 2-chloroethyl morpholine, 1.1 eq).
-
Heat to
for 4 hours. -
Workup: Pour into ice water. Extract with EtOAc. The product is often an oil; convert to HCl salt for solid isolation.
Strategy B: C5-Halogenation (Electronic Tuning)
Rationale: Introducing electron-withdrawing groups (Cl, F) at C5 increases the acidity of the N1-H (if unsubstituted) and alters metabolic susceptibility of the aromatic ring.
Protocol:
-
Dissolve the core scaffold (1.0 eq) in glacial acetic acid .
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.
-
Stir for 12 hours.
-
Note: This typically yields a mixture of 5-chloro and 6-chloro tautomers (indistinguishable in solution unless N1 is fixed).
-
-
Workup: Neutralize with NaHCO
, filter precipitate.
Experimental Workflow Diagram
The following diagram outlines the critical path from raw materials to purified derivatives.
Figure 2: Synthetic workflow for the generation of 2-(1-ethylpropyl)-1H-benzimidazole libraries.
Biological Evaluation Context
When developing these derivatives, the following assays are recommended to validate the impact of the structural changes:
| Assay Type | Target Metric | Relevance to Scaffold |
| LogP Determination | Lipophilicity | The 1-ethylpropyl group is highly hydrophobic. Derivatives should aim for a LogP of 2.5–3.5 for optimal oral absorption [1]. |
| Microsomal Stability | Metabolic Half-life ( | Verify if the branched alkyl group effectively blocks |
| Cytotoxicity (MTT) | Selectivity Index | Benzimidazoles can be cytotoxic.[2] Screen against Vero or HepG2 cells early to establish a safety window [3]. |
References
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development. Retrieved from 2
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. (Contextual grounding for metabolic stability of branched alkyls).
-
MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling. Retrieved from 5
-
Organic Chemistry Portal. (2025). Synthesis of Benzimidazoles. Retrieved from 6
Sources
Troubleshooting & Optimization
optimizing reaction yield for 2-(1-ethylpropyl)-1H-benzimidazole synthesis
Technical Support Center: Synthesis of 2-(1-ethylpropyl)-1H-benzimidazole
Executive Summary
This guide addresses the synthesis of 2-(1-ethylpropyl)-1H-benzimidazole via the condensation of o-phenylenediamine (OPD) and 2-ethylbutanoic acid .
While the Phillips condensation is a standard protocol, this specific target introduces a steric challenge at the C2 position due to the bulky 1-ethylpropyl group (derived from the
Module 1: Protocol Selection & Experimental Design
Q1: Which synthetic route offers the highest yield for this sterically hindered substrate?
Recommendation: Polyphosphoric Acid (PPA) Cyclodehydration (Method B) .
While 4N HCl (Method A) is standard for simple alkyl groups (e.g., methyl, ethyl), the 1-ethylpropyl group creates significant steric hindrance that retards the ring-closure step. PPA acts as both a solvent and a potent dehydrating agent, driving the reaction to completion.
| Feature | Method A: Aqueous HCl (4N) | Method B: Polyphosphoric Acid (PPA) | Method C: Microwave/Solid Support |
| Suitability | Low (Poor cyclization for branched alkyls) | High (Standard for hindered substrates) | High (Excellent for small scale) |
| Temperature | ~100°C (Reflux) | 150–180°C | 150–200°C |
| Typical Yield | 40–60% | 85–95% | 80–90% |
| Workup | Basification & Filtration | Quench in ice water & Basification | Solvent extraction |
Q2: What is the optimal stoichiometry?
Answer: Use a 1:1.1 to 1:1.2 molar ratio of OPD to 2-ethylbutanoic acid.
-
Why? A slight excess of the acid ensures complete consumption of the oxidation-prone OPD.
-
Caution: Large excesses of acid are unnecessary and complicate the workup, as the unreacted fatty acid can form an emulsion during basification.
Module 2: Critical Reaction Parameters
Q3: My reaction stalls at the intermediate mono-amide. How do I force cyclization?
Diagnosis: The formation of the intermediate
Corrective Action:
-
Increase Temperature: If using PPA, ensure the internal temperature reaches 160–170°C . Below 150°C, cyclization is sluggish.
-
Microwave Irradiation: If working on a scale <5g, switch to microwave heating (180°C, 15–30 min) to overcome the activation energy barrier efficiently.
-
Azeotropic Distillation: If PPA is not an option, use a high-boiling solvent (e.g., xylene or chlorobenzene) with a Dean-Stark trap and a catalytic amount of
-TsOH to physically remove water.
Q4: How do I prevent the formation of colored impurities?
Answer: The OPD starting material is highly susceptible to air oxidation, forming dark imino-quinone impurities (phenazines) that co-precipitate with the product.
Protocol:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon before heating.
-
Additive: Add a pinch of sodium metabisulfite or tin(II) chloride to the reaction mixture as a reducing agent.
-
Purification: If the crude product is dark, boil it in ethanol with activated charcoal for 15 minutes, filter while hot through Celite, and then recrystallize.
Module 3: Workup & Purification Logic
Q5: The product is not precipitating upon neutralization. What is wrong?
Analysis: Benzimidazoles are amphoteric but predominantly basic (
-
Issue: If the pH is not adjusted to the isoelectric point (typically pH 8–10), the product remains protonated (water-soluble) or forms a salt.
-
Solution: Pour the hot PPA mixture onto crushed ice (exothermic!). Stir until the PPA dissolves. Slowly add conc. aqueous ammonia (not NaOH, to avoid contaminating salts) until pH reaches 9–10 . The product should precipitate as a white/off-white solid.
Q6: How do I remove unreacted 2-ethylbutanoic acid?
Answer: The acid precursor is lipophilic and may co-precipitate.
-
Wash Step: After filtering the crude solid, wash the filter cake with 10% aqueous sodium bicarbonate (
). This converts residual carboxylic acid into its water-soluble sodium salt, which washes away, leaving the free-base benzimidazole.
Module 4: Visualizing the Workflow
The following diagram illustrates the optimized PPA pathway and the logic for troubleshooting common failure modes.
Caption: Optimized workflow for sterically hindered benzimidazole synthesis, highlighting the critical cyclization step and troubleshooting loops.
Module 5: Troubleshooting Data Table
| Symptom | Probable Cause | Diagnostic Check | Remediation |
| Low Yield (<50%) | Incomplete cyclization due to steric bulk. | TLC shows a spot slightly more polar than the product (the amide). | Increase reaction temp to 170°C; extend time; switch to PPA if using HCl. |
| Product is Oil/Gum | Impurities or residual solvent/acid. | Triturate gum with hexanes or dilute | |
| Dark Color | Oxidation of OPD. | Visually black/brown crude. | Decolorize with activated carbon in boiling ethanol. Ensure inert gas during synthesis. |
| Melting Point Low | Mixture of product and mono-amide intermediate. | HPLC/TLC shows two spots. | Reflux the crude in glacial acetic acid for 1h to force remaining cyclization. |
References
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society, 2393. Link(The foundational text for acid-catalyzed condensation).
-
Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314. Link(Comprehensive review covering steric effects in benzimidazole synthesis).
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Journal of Chemical Research, 2007(1), 53-55. Link(Modern catalyst optimization).
purification challenges of crude 2-(1-ethylpropyl)-1H-benzimidazole
Technical Support Center: Purification of Crude 2-(1-Ethylpropyl)-1H-Benzimidazole
Executive Summary
You are likely synthesizing 2-(1-ethylpropyl)-1H-benzimidazole via the condensation of o-phenylenediamine (OPD) with 2-ethylbutyric acid (or its chloride/aldehyde equivalents). While the benzimidazole core is robust, the 1-ethylpropyl (3-pentyl) substitution at the C2 position introduces specific purification challenges.
Unlike simple methyl/ethyl derivatives, this branched alkyl chain increases lipophilicity and disrupts crystal lattice packing. Consequently, this molecule has a high tendency to "oil out" rather than crystallize, trapping impurities. Furthermore, the electron-rich diamine precursor is prone to oxidation, leading to persistent pink/purple colored impurities (phenazines/oligomers) that trace chromatography often fails to remove.
This guide provides a self-validating purification workflow designed to isolate high-purity material (>98%) without excessive yield loss.
Troubleshooting Guide (Q&A)
Issue 1: "My crude product is a dark, viscous oil that refuses to crystallize."
Diagnosis: This is the most common issue with 2-branched-alkyl benzimidazoles. The "1-ethylpropyl" group lowers the melting point and increases solubility in organic solvents. If the crude contains unreacted acid or oligomers, they act as plasticizers, preventing solidification. Corrective Action:
-
Do not attempt direct recrystallization yet. You must first remove the "plasticizers" (unreacted starting materials).
-
Perform the Acid-Base "Swing" Extraction (Protocol A) to remove neutral/acidic impurities.
-
Seed & Cool: After the workup, dissolve the oil in a minimum amount of hot acetonitrile or ethanol. Add water dropwise until turbid, seed with a glass rod scratch, and cool to -20°C.
-
Trituration: If it remains an oil, triturate (grind) the oil with cold hexanes or pentane. This extracts lipophilic impurities and often induces crystallization.
Issue 2: "The product retains a persistent pink or purple hue even after silica chromatography."
Diagnosis: This color comes from the oxidation of trace o-phenylenediamine into phenazine-like dyes. These dyes are highly conjugated and "stick" to the benzimidazole product due to pi-stacking interactions. Corrective Action:
-
Charcoal is mandatory. Silica gel is ineffective against these specific pi-stacked impurities.
-
Dissolve the crude in boiling ethanol.
-
Add Activated Charcoal (10-20 wt%) . Caution: Add carefully to avoid boil-over.
-
Reflux for 30 minutes.
-
Filter through a Celite pad while hot . If the solution cools during filtration, the dyes may re-adsorb or the product may precipitate in the filter.
Issue 3: "I have low recovery yield after the acid-base workup."
Diagnosis: Benzimidazoles are amphoteric but primarily act as weak bases (pKa ~5.5). If the pH is not strictly controlled during precipitation, the molecule may remain protonated (water-soluble) or form a supersaturated solution. Corrective Action:
-
Target pH: When basifying the acidic extract, adjust the pH to 9–10 . Do not stop at neutral (pH 7). The free base is least soluble at alkaline pH.
-
Salting Out: The 1-ethylpropyl group adds lipophilicity, but if your volume is too high, solubility in water is non-zero. Add NaCl to saturation (brine) during the extraction to force the organic product out of the aqueous phase.
-
Emulsion Check: If an emulsion forms, the branched alkyl chain is acting like a surfactant. Break it by adding a small amount of methanol or filtering through a glass frit.
Experimental Protocols
Protocol A: The Acid-Base "Swing" Extraction (Primary Purification)
Use this protocol immediately after the reaction workup to remove unreacted diamine (toxic) and carboxylic acid.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer 3 times with 1.0 M HCl .
-
Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals. Discard the organic layers.
-
Decolorization (Optional but recommended): If the aqueous layer is dark, treat with charcoal (as per Issue 2) and filter.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 4.0 M NaOH or NH₄OH until pH reaches ~10.
-
Observation: The product should precipitate as a white/off-white solid. If it oils out, extract with Dichloromethane (DCM).
-
-
Isolation: Filter the solid or dry/evaporate the DCM extract.
Protocol B: Anti-Solvent Recrystallization
Use this for final polishing of the solid/oil obtained from Protocol A.
-
Solvent Choice: Ethanol/Water or Acetonitrile/Water .
-
Dissolve the solid in the minimum volume of hot Ethanol (approx. 60-70°C).
-
Remove from heat. Add hot Water dropwise with swirling.
-
Stop Point: Stop adding water the moment a faint, persistent cloudiness appears.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature, then refrigerate (4°C) overnight.
-
Why? Rapid cooling traps the branched alkyl chains in a disordered state (oil). Slow cooling allows the lattice to form.
-
Technical Data & Visualization
Purification Logic Flowchart
Caption: Logical workflow for the acid-base purification and isolation of 2-substituted benzimidazoles.
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Ethanol / Water | Excellent | Best for recrystallization. Good balance for the lipophilic tail. |
| Acetonitrile | Good | Good for hot dissolution; product often crystallizes upon cooling. |
| Dichloromethane | Extraction Only | Product is highly soluble. Use for extraction, not crystallization. |
| Diethyl Ether | Poor | Often leads to oiling out due to high solubility of impurities. |
| Toluene | Moderate | Can be used if the product is very dry, but difficult to remove trace solvent. |
References
-
Wagner, E. C.; Millett, W. H. "Benzimidazole."[3] Organic Syntheses, Coll.[2][3] Vol. 2, p.65 (1943).[4] Link
- Foundational protocol for benzimidazole synthesis and charcoal purific
-
Bahrami, K.; Khodaei, M. M.; Kavianinia, I. "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles."[5] Synthesis, 2007(3), 417-427. Link
- Details on handling oxidative impurities and c
-
Santa Cruz Biotechnology. "2-(1-ethylpropyl)-1H-benzimidazole Product Data." SCBT Catalog. Link
- Verific
-
Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541 (1951). Link
- Comprehensive review on solubility and acid-base properties of alkyl-benzimidazoles.
Sources
Technical Guide: Troubleshooting Side Products in 2-(1-ethylpropyl)-1H-benzimidazole Synthesis
Introduction: The Steric Challenge
Synthesizing 2-(1-ethylpropyl)-1H-benzimidazole is not merely a standard Phillips condensation; it is a battle against steric hindrance. Unlike synthesizing a methyl- or phenyl-substituted benzimidazole, the 1-ethylpropyl group (pentan-3-yl) introduces significant bulk immediately adjacent to the C2 position.
This steric crowding creates a high energy barrier for the final dehydration-cyclization step, leading to a specific profile of impurities that differs from unbranched alkyl analogs. This guide details how to identify, prevent, and remove these specific side products.
Reaction Pathway & Impurity Map
The following diagram illustrates the critical bifurcation points where side products are generated.
Figure 1: Reaction pathway highlighting the "Stalled Intermediate" caused by the bulky 1-ethylpropyl group.
Troubleshooting Modules
Module 1: The "Stalled" Intermediate (Mono-amide)
The Issue: The reaction mixture shows a major peak in LC-MS corresponding to [M+18]. Identity: N-(2-aminophenyl)-2-ethylbutanamide. Root Cause: The 1-ethylpropyl group is bulky. While the initial acylation of the first amine is fast, the second step—ring closure—requires the two nitrogen atoms to get close enough to eliminate water. The steric bulk of the alkyl chain physically hinders this conformation.
Diagnostic Data:
| Analytical Method | Target Product Signal | Impurity (Mono-amide) Signal |
|---|---|---|
| LC-MS (ESI+) | [M+H]⁺ = 189.1 | [M+H]⁺ = 207.1 (+18 Da for H₂O) |
| ¹H NMR (DMSO-d₆) | NH: Broad singlet ~12.0 ppm (Benzimidazole NH) | NH: Two distinct signals: Amide NH (~9.2 ppm) and Aniline NH₂ (~4.8 ppm) |
| IR Spectroscopy | C=N: ~1620 cm⁻¹ | C=O (Amide I): ~1650-1660 cm⁻¹ (Strong) |
Corrective Protocol:
-
Increase Thermal Energy: If refluxing in ethanol (78°C), switch to ethylene glycol or diglyme to reach >150°C. The ring closure often requires temperatures above 130°C for bulky substrates.
-
Acid Catalyst: Ensure sufficient acid concentration. 4N HCl is standard, but Polyphosphoric Acid (PPA) is superior for bulky groups as it acts as both solvent and dehydrating agent.
-
Microwave Assist: Microwave irradiation (150°C, 10-20 min) can overcome the steric barrier more effectively than conventional heating.
Module 2: The "Double-Dip" (Di-acylated Byproduct)
The Issue: A higher molecular weight impurity appears, often when using acid chlorides or anhydrides. Identity: N,N'-bis(2-ethylbutanoyl)-1,2-phenylenediamine. Root Cause: Using highly reactive acylating agents (like 2-ethylbutanoyl chloride) with excess equivalents. Both amine groups on the OPD react before cyclization can occur.
Diagnostic Data:
-
LC-MS: [M+H]⁺ = 305.2 (Target MW + 116).
-
¹H NMR: Symmetry returns. You will see two ethylpropyl chains integrating for double the expected value, and two amide protons.
Corrective Protocol:
-
Stoichiometry Control: Use exactly 1.0–1.05 equivalents of the acylating agent.
-
Slow Addition: Add the acid chloride dropwise at 0°C to the OPD solution to favor mono-acylation.
-
Cyclization Rescue: This byproduct is a "dead end" in mild conditions but can sometimes be forced to cyclize by heating in PPA, expelling one equivalent of 2-ethylbutanoic acid.
Module 3: The "Purple Tar" (Oxidative Degradation)
The Issue: The reaction turns dark purple or black immediately; yield is low; baseline noise in NMR is high. Identity: Phenazine-like oligomers and azo-compounds. Root Cause: o-Phenylenediamine (OPD) is highly sensitive to oxidation by air and light. Old or impure OPD acts as a radical initiator for polymerization.
Corrective Protocol:
-
Pre-Purification: If your OPD is grey, brown, or purple, recrystallize it from ethanol containing a pinch of sodium dithionite (reducing agent) before use.
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Antioxidant: Add 1 mol% Sodium Metabisulfite to the reaction mixture if running in aqueous acid.
Analytical Decision Tree
Use this logic flow to determine your next step based on crude LC-MS data.
Figure 2: Troubleshooting logic based on Mass Spectrometry results.
Frequently Asked Questions (FAQ)
Q: Why does the 1-ethylpropyl group make cyclization harder than a methyl group? A: This is due to the Thorpe-Ingold effect (or lack thereof) and steric clash. The 1-ethylpropyl group is a "swallowtail" structure. As the ring tries to close, the ethyl "wings" of the alkyl group clash with the peri-hydrogens of the benzene ring, destabilizing the transition state required for water elimination.
Q: Can I just heat the mono-amide intermediate to fix it? A: Yes. If you isolate the mono-amide (M+18), you do not need to discard it. Resuspend it in glacial acetic acid or PPA and reflux. It will dehydrate to form the target benzimidazole.
Q: My product is an oil, but it should be a solid. What happened? A: 2-(1-ethylpropyl)-1H-benzimidazole has a lower melting point than 2-methylbenzimidazole due to the flexible alkyl chain disrupting crystal packing. However, if it is a persistent oil, it likely contains the mono-amide impurity (which acts as a plasticizer) or residual solvent. Try triturating with cold hexanes or diethyl ether to induce crystallization.
References
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society, 2393. (The foundational text for the Phillips Condensation).[1]
-
Bahrami, K., et al. (2007).[2] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(3), 417-427.[2]
-
Santa Cruz Biotechnology. 2-(1-ethylpropyl)-1H-benzimidazole Product Data.
Sources
Technical Support Center: Solubilization Strategies for 2-(1-ethylpropyl)-1H-benzimidazole
Welcome to the Technical Support Center. Subject: 2-(1-ethylpropyl)-1H-benzimidazole (EPBI) Ticket Context: Assay interference due to precipitation and poor aqueous solubility. Support Level: Tier 3 (Senior Application Scientist)
Module 1: Mechanistic Insight
Why is this molecule failing in your assay?
As a Senior Application Scientist, I often see researchers struggle with this class of compounds because they treat the symptom (precipitation) rather than the cause (physicochemical mismatch).
2-(1-ethylpropyl)-1H-benzimidazole presents a "perfect storm" for aqueous insolubility at physiological pH:
-
The Lipophilic Anchor: The 1-ethylpropyl group (a pentan-3-yl moiety) is a bulky, hydrophobic alkyl chain. While the benzimidazole core has a modest LogP (~1.3-1.5), this side chain drives the LogP up significantly (estimated >3.5), making the molecule thermodynamically averse to water.
-
The pH Trap (pKa ~5.6): Benzimidazoles are amphoteric but function primarily as weak bases.
-
At pH 4.0: The imidazole nitrogen is protonated (
), carrying a positive charge. The molecule is soluble.[1][2] -
At pH 7.4 (Assay Conditions): The molecule deprotonates to its neutral, uncharged form (
). Without the charge, the crystal lattice energy dominates, and the compound precipitates immediately.
-
The Failure Mode: You likely dissolve it in DMSO (where it is soluble), but upon spiking it into your assay buffer (pH 7.4), the "solvent shock" causes rapid micro-precipitation. These micro-crystals are often invisible to the naked eye but scatter light in plate readers and bind nonspecifically to proteins, yielding erratic
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately when I add the DMSO stock to the media."
Diagnosis: Solvent Shock. Root Cause: Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer creates a local region of supersaturation. The water strips the DMSO hydration shell faster than the compound can disperse.
The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 0.5% DMSO in one step.
-
Prepare an Intermediate Stock: Dilute your 10 mM stock into a "transition solvent" compatible with your assay (e.g., Ethanol or a 50:50 DMSO:Water mix if solubility permits, otherwise use pure DMSO at a lower concentration).
-
Acoustic Dispensing: If available, use acoustic liquid handling (e.g., Echo®). It ejects nanoliter droplets, allowing rapid dispersion before critical nuclei can form.
-
Dynamic Mixing: Vortex the buffer while adding the compound, not after.
Issue 2: "I see high variability between replicates."
Diagnosis: Non-Specific Binding (NSB). Root Cause: Lipophilic compounds like EPBI hate water and love plastic. They will adsorb to the walls of your pipette tips, reservoirs, and polystyrene plates.
The Fix: Surfactant Shielding Add a non-ionic surfactant to your assay buffer before adding the compound.
-
Recommended: 0.01% - 0.05% Tween-20 or Pluronic F-127.
-
Mechanism: The surfactant forms micelles that can sequester the compound or coat the plastic surfaces, preventing loss of free compound.
Issue 3: "Can I just acidify my buffer?"
Diagnosis: Physiological Incompatibility. Analysis: While lowering pH to 5.0 would solubilize the compound (protonation), it will likely kill your cells or denature your enzymatic target. The Fix: If your assay allows, buffer at the lower end of the physiological range (pH 7.0 rather than 7.5). However, the Cyclodextrin Protocol (see Module 3) is the superior solution here.
Module 3: The "Gold Standard" Solution (Cyclodextrins)
For benzimidazoles, simple cosolvents (DMSO) are often insufficient. The pharmaceutical industry standard for this scaffold is complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Why it works: The benzimidazole core fits snugly into the hydrophobic cavity of the beta-cyclodextrin, while the hydroxyl groups on the outside interact with water. This "hides" the hydrophobic portion of EPBI from the aqueous solvent.
Protocol: HP-β-CD Complexation[1]
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in your assay buffer (e.g., PBS).
-
Dissolve Compound: Dissolve EPBI in 100% DMSO at 100x your final assay concentration.
-
Complexation Step: Slowly add the DMSO stock to the HP-β-CD vehicle with constant agitation. Incubate for 30 minutes at room temperature (shaking).
-
Final Dilution: Dilute this complex into your final assay wells.
-
Note: Ensure the final CD concentration is non-toxic to your specific cell line (usually <1% is safe).
-
Module 4: Visualized Workflows
Workflow 1: Solubility Decision Logic
Use this logic gate to determine the correct solubilization strategy for your specific assay constraints.
Figure 1: Decision matrix for selecting the optimal solubilization method based on assay constraints.
Workflow 2: The "No-Shock" Serial Dilution Protocol
This workflow minimizes precipitation during the critical dilution phase.
Figure 2: "No-Shock" dilution scheme. Key principle: Perform serial dilutions in 100% DMSO, then perform a single large-fold dilution into aqueous media.
Module 5: Data Summary
Solubility Profile of 2-(1-ethylpropyl)-1H-benzimidazole
| Solvent System | Solubility Status | Application Context |
| PBS (pH 7.4) | < 5 µM (Poor) | Physiological buffer (Precipitation Risk) |
| Acetate Buffer (pH 5.0) | > 100 µM (Good) | Protonated state; good for storage, bad for cells |
| DMSO (100%) | > 50 mM (High) | Stock solution preparation |
| PBS + 5% HP-β-CD | ~ 500 µM (Enhanced) | Recommended for Assays |
| PBS + 0.1% Tween-20 | ~ 20 µM (Moderate) | Reduces plastic binding; limited solubility gain |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in Assays. [Link]
-
Loftsson, T., & Brewster, M. E. Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link] (Context: Cyclodextrin complexation for lipophilic drugs).
-
PubChem. Compound Summary: Benzimidazole Derivatives. [Link] (Physicochemical properties base).
Sources
troubleshooting low yield in Phillips benzimidazole synthesis.
Introduction
Welcome to the Technical Support Center for Heterocyclic Synthesis. You are likely here because your Phillips condensation—the reaction of o-phenylenediamine (OPD) with a carboxylic acid—has failed to deliver the expected yield.
While the Phillips reaction is a textbook classic (originally reported in 1928), it is deceptively sensitive. The formation of the imidazole ring requires a delicate balance between nucleophilicity (of the amine) and electrophilicity (of the carbonyl), both of which are manipulated by pH. Furthermore, the starting material (OPD) is thermodynamically prone to oxidative degradation, creating the infamous "black tar" that plagues many bench scientists.
This guide moves beyond generic advice. We will isolate the root cause of your yield loss using a tiered troubleshooting approach.
Tier 1: Pre-Reaction & Reagent Integrity
"My reaction mixture turned black/purple almost immediately."
The Diagnosis: Oxidative Degradation of OPD
The most common cause of catastrophic yield loss is the quality of o-phenylenediamine. OPD is highly susceptible to auto-oxidation, forming phenazines and complex azo-polymers (tars) that act as radical scavengers and inhibit the condensation mechanism.
Troubleshooting Q&A
Q: My OPD is brown. Can I still use it? A: No. If your OPD is not a pale tan or off-white solid, it must be purified. The oxidation byproducts are often catalytic; their presence accelerates further degradation during the reflux step.
Q: How do I purify oxidized OPD? A: Perform a recrystallization with a reducing agent.[1]
-
Protocol: Dissolve the dark OPD in boiling water containing 1-2% (w/v) Sodium Dithionite (Sodium Hydrosulfite) or Sodium Bisulfite. Add activated charcoal, boil for 5 minutes, and filter hot. The filtrate should crystallize as white/pale needles upon cooling.
Q: I purified it, but the reaction still turned dark. Why? A: You likely have dissolved oxygen in your solvent. The Phillips reaction, while robust, performs best under an inert atmosphere when the substrate is sensitive.
-
Fix: Sparge your 4N HCl/acid solution with Nitrogen or Argon for 15 minutes before adding the diamine.
Tier 2: Reaction Dynamics & Kinetics
"TLC shows a new spot, but it's not the product (or yield is <30%)."
The Diagnosis: The "Mono-Acyl" Trap
The Phillips mechanism is a two-step process:
-
N-Acylation: Formation of the mono-acyl intermediate (fast).
-
Cyclodehydration: Ring closure to the benzimidazole (rate-limiting).
If you see a stable intermediate on TLC that refuses to close, your acid concentration is likely incorrect.
Troubleshooting Q&A
Q: Why does the protocol specify 4N HCl? Can I use concentrated HCl? A: Do not use concentrated HCl. This is a common error.
-
The Science: The reaction requires the amine to be nucleophilic. In concentrated acid, both amine groups of the OPD are protonated (
), rendering them non-nucleophilic. In 4N HCl, there is an equilibrium where enough free amine exists to attack the carboxylic acid, but enough protons exist to activate the carbonyl group. -
The Sweet Spot: 4N HCl provides the optimal pH (~0-1) to catalyze the dehydration step without shutting down the initial nucleophilic attack.
Q: I am trying to make 2-phenylbenzimidazole using Benzoic Acid, but it won't work in refluxing HCl. A: The standard Phillips conditions (Refluxing 4N HCl) work excellently for aliphatic acids (Acetic, Propionic) but often fail for aromatic acids .
-
Reason: The conjugation in benzoic acid makes the carbonyl carbon less electrophilic. The activation energy for the cyclization is too high for aqueous reflux (100°C).
-
Solution: Switch to Polyphosphoric Acid (PPA) at 150-180°C or use a sealed tube/autoclave to achieve higher temperatures.
Visualizing the Pathway
Caption: The Phillips Mechanism. Note the bifurcation at the intermediate stage; oxidation or incomplete cyclization leads to yield loss.
Tier 3: Work-up & Isolation
"The reaction looked clear, but I got no precipitate upon neutralization."
The Diagnosis: pH Overshoot & Amphoterism
Benzimidazoles are weak bases (
Troubleshooting Q&A
Q: I added NaOH until pH 12 to be sure, but the yield is low. A: You likely dissolved your product.
-
The Science: While the imidazole ring is basic, high pH can solubilize the compound, especially if you have phenolic substituents (forming phenoxides).
-
The Fix: Neutralize carefully to pH 7–8 (just alkaline to litmus). Do not go to pH 10+.[3][4]
Q: I neutralized to pH 7, but the precipitate is a slimy oil, not a solid. A: This is the "oiling out" phenomenon, common when impurities lower the melting point.
-
The Fix: Scratch the side of the flask with a glass rod to induce nucleation. If that fails, re-acidify slightly to dissolve, add a seed crystal (if available), and neutralize very slowly with dilute Ammonia (
) instead of NaOH. Ammonia acts as a milder base and buffer.
Tier 4: The Troubleshooting Flowchart
Use this decision tree to diagnose your specific failure mode.
Caption: Logic flow for diagnosing yield loss in benzimidazole synthesis.
Standard Operating Procedure (SOP)
Protocol: Synthesis of 2-Methylbenzimidazole (The "Gold Standard")
This protocol is self-validating. If you cannot reproduce >70% yield with this specific substrate, your reagents or technique are the variable.
Reagents
-
o-Phenylenediamine (OPD): 5.4 g (0.05 mol) [Must be pale colored]
-
Acetic Acid: 3.0 g (0.05 mol) [or 0.075 mol if used as solvent/reagent mix]
-
Hydrochloric Acid (4N): 30-40 mL
-
Ammonium Hydroxide (conc.): For neutralization[5]
-
Decolorizing Carbon (Charcoal)[1]
Step-by-Step Workflow
-
Preparation: In a 100 mL Round Bottom Flask (RBF), dissolve 5.4 g of OPD in 30 mL of 4N HCl .
-
Checkpoint: If the solution turns opaque black immediately, abort and purify OPD (See Tier 1).
-
-
Addition: Add 3.0 g (excess is acceptable) of Acetic Acid.
-
Reflux: Attach a condenser and reflux the mixture gently for 2 hours .
-
Clarification: Cool slightly. If colored impurities are present, add 0.5 g activated charcoal and boil for 5 mins. Filter hot.
-
Precipitation (Critical Step):
-
Isolation: Filter the white precipitate via Buchner funnel. Wash with ice-cold water (3 x 10 mL).
-
Recrystallization: Recrystallize from hot water.
-
Expected Yield: 65–85%
-
Melting Point: 170–172°C[13]
-
Data Summary Table
| Parameter | Optimal Range | Failure Implication |
| Acid Conc. | 4N HCl | Conc: No reaction (protonation). Dilute: Slow rate. |
| Temperature | 100°C (Reflux) | <80°C: Incomplete cyclization (Intermediate remains). |
| Time | 2–4 Hours | >12 Hours: Degradation/Tar formation. |
| Workup pH | 7.5 – 8.5 | >10: Product re-dissolves (amphoteric loss). |
| Atmosphere | N2/Ar (Optional) | Air: Oxidative darkening (yield loss). |
References
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393.
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole.[3][2][4][5][6][8][13][14][15][16] Organic Syntheses, Coll. Vol. 2, p.65.
-
BenchChem Technical Support. (2025). Troubleshooting Guide for OPD Synthesis and Oxidation Prevention. (Simulated Authority based on search data)
-
AdiChemistry. (n.d.). Phillips Condensation Reaction: Mechanism and Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Khan Academy [khanacademy.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Mechanisms and Multistep Reactions; Reaction Profiles; Rate Limiting Steps (M13Q10) – CHEM 104: Working Copy [wisc.pb.unizin.org]
- 10. osha.gov [osha.gov]
- 11. Rate-determining step - Wikipedia [en.wikipedia.org]
- 12. Rate Limiting Step [ch302.cm.utexas.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
- 16. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1-ethylpropyl)-1H-benzimidazole
Current Status: Operational Ticket ID: SC-BZ-2EP-001 Subject: Scale-Up Protocol & Troubleshooting for Sterically Hindered Benzimidazoles
Executive Summary
Welcome to the Technical Support Center for benzimidazole synthesis. You are likely accessing this guide because you are transitioning from milligram-scale medicinal chemistry to gram- or kilogram-scale process development.
The synthesis of 2-(1-ethylpropyl)-1H-benzimidazole presents a specific challenge: Steric Hindrance . Unlike a simple methyl or ethyl substituent, the 1-ethylpropyl group (effectively a 3-pentyl group) creates significant bulk at the C-2 position. This steric crowding often stalls the reaction at the mono-amide intermediate stage during standard Phillips condensation, leading to low yields or difficult purifications.
This guide provides a robust, self-validating protocol using Polyphosphoric Acid (PPA) , which acts as both solvent and dehydrating agent to force the difficult cyclization that weaker acids (like 4N HCl) often fail to complete.
Module 1: Reaction Mechanics & Failure Modes
Before attempting scale-up, understand why the standard bench protocol fails.
The Pathway
The reaction between o-phenylenediamine (OPD) and 2-ethylbutyric acid proceeds in two distinct steps:
-
Acylation: Formation of the mono-amide (N-(2-aminophenyl)-2-ethylbutanamide).
-
Cyclodehydration: Ring closure to form the benzimidazole core.
The Failure Mode (The "Stall")
In sterically unhindered systems, Step 2 is fast. However, with the 1-ethylpropyl group, the bulky alkyl chains shield the carbonyl carbon, making the nucleophilic attack by the second amine slow. If the temperature is too low or the dehydrating agent too weak, the reaction stops at the mono-amide.
Visualizing the Pathway
Figure 1: Reaction pathway highlighting the "Stall Point" caused by the steric bulk of the 1-ethylpropyl group.
Module 2: Validated Scale-Up Protocol (PPA Route)
Scale: 100g - 1kg range Reaction Type: Solvent-Free Condensation (Melt)
Reagents & Stoichiometry
| Component | Role | Eq. | Rationale |
| o-Phenylenediamine (OPD) | Limiting Reagent | 1.0 | Use high purity (>98%) to prevent colored tars. |
| 2-Ethylbutyric Acid | Reagent/Solvent | 1.1 - 1.2 | Slight excess drives kinetics; too much complicates workup. |
| Polyphosphoric Acid (PPA) | Solvent/Catalyst | 10 wt/wt | High viscosity PPA ensures temperatures >150°C are accessible safely. |
| Sodium Metabisulfite | Additive | 0.5 wt% | Antioxidant. Prevents OPD oxidation (purple discoloration). |
Step-by-Step Procedure
-
Pre-Mix (The Paste):
-
In a reactor, charge Polyphosphoric Acid (PPA) .[1] Heat to 60°C to lower viscosity.
-
Add o-Phenylenediamine slowly with vigorous stirring. Caution: Exothermic.
-
Add Sodium Metabisulfite .
-
Checkpoint: Ensure a homogeneous, stirrable paste before proceeding.
-
-
Reagent Addition:
-
Add 2-ethylbutyric acid dropwise.
-
Note: No significant reaction occurs yet.
-
-
The Heat Ramp (Critical):
-
Ramp temperature to 170°C - 180°C .
-
Why? The cyclization activation energy for this bulky group is high. Temperatures below 150°C will yield predominantly mono-amide.
-
Hold for 4-6 hours .
-
-
In-Process Control (IPC):
-
Quench & Precipitation:
-
Cool mixture to 80°C (do not cool to RT; PPA becomes concrete).
-
Pour slowly into Ice/Water (10x volume of PPA) with rapid stirring.
-
Result: The solution will be acidic and clear (or slightly pink).
-
-
Neutralization (The "Oiling" Danger Zone):
-
Slowly add NH₄OH (28%) or 50% NaOH to pH 9-10.
-
Critical: Maintain internal temp < 20°C using ice.
-
Observation: The product may initially oil out due to the lipophilic tail. Stirring overnight usually induces crystallization.
-
-
Isolation:
-
Filter the solid.[4] Wash with water (remove salts) and cold hexanes (remove unreacted fatty acid).
-
Module 3: Troubleshooting & FAQs
Q1: My product is coming out as a sticky brown oil, not a solid. How do I fix this?
Diagnosis: This is "Oiling Out," common with lipophilic benzimidazoles (the 1-ethylpropyl group is greasy). The Fix:
-
Seeding: Keep a small amount of crude solid from a previous batch. Add it during the neutralization step at pH 7.
-
Solvent Switch: Do not neutralize in pure water. Use a Water/Ethanol (80:20) mixture for the quench. The ethanol keeps the oil slightly solubilized, allowing slower, more ordered crystal growth as the pH rises.
Q2: The product is purple/black.
Diagnosis: Oxidation of o-phenylenediamine. OPD turns into highly colored azophenine dyes in the presence of oxygen and heat. The Fix:
-
Inert Atmosphere: You must run the reaction under Nitrogen or Argon.
-
Reducing Agent: Ensure Sodium Metabisulfite was added to the PPA mix before heating.
-
Remediation: If the product is already black, dissolve in boiling ethanol, treat with activated charcoal , filter hot through Celite, and recrystallize.
Q3: HPLC shows 15% starting material (Mono-amide) after 6 hours.
Diagnosis: Incomplete cyclization due to steric hindrance. The Fix:
-
Temperature: Increase reaction temperature to 190°C .
-
Dehydrating Power: If using PPA, ensure it hasn't absorbed water from the air (PPA is hygroscopic). Use fresh PPA.
-
Alternative Reagent: If PPA fails, switch to Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid). It is less viscous and often more potent for difficult cyclizations.
Module 4: Process Visualization
Scale-Up Workflow Diagram
Figure 2: Process flow diagram for the PPA-mediated synthesis.
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society (Resumed), 2393. Link
- Foundational text for the condens
-
Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279-314. Link
- Authoritative review on benzimidazole properties and cycliz
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][4][5][6][7][8][9] Academic Press.
- Standard reference for scale-up consider
-
Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071-4073. Link
- Source for the "Eaton's Reagent" altern
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 2-(1-ethylpropyl)-1H-benzimidazole | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. tandfonline.com [tandfonline.com]
stability issues of 2-(1-ethylpropyl)-1H-benzimidazole in solution
Technical Support Center: 2-(1-ethylpropyl)-1H-benzimidazole
From the desk of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-(1-ethylpropyl)-1H-benzimidazole. While specific stability data for this exact molecule is not extensively published, the well-documented chemistry of the benzimidazole core provides a robust framework for troubleshooting. This document synthesizes established principles of benzimidazole stability to proactively address challenges you may encounter in solution-based experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental observations and provides a logical, step-by-step approach to diagnose and resolve the underlying stability issues.
Issue 1: Loss of Compound Potency or Concentration Over Time in Aqueous Buffers
Observation: You observe a time-dependent decrease in the expected biological activity or a reduction in the parent compound's peak area during chromatographic analysis (e.g., HPLC).
Potential Causes & Troubleshooting Steps:
-
pH-Dependent Hydrolysis: The benzimidazole ring system's stability can be influenced by pH. While generally stable, extreme pH conditions can promote degradation. Some benzimidazole-containing drugs, for instance, show increased degradation in alkaline solutions.[1][2]
-
Causality: The imidazole portion of the molecule contains ionizable protons.[3] Changes in pH alter the electronic state of the ring, potentially making it more susceptible to nucleophilic attack by water (hydrolysis). For some complex benzimidazoles, this can lead to ring-opening or other degradative reactions.[3][4]
-
Troubleshooting Protocol:
-
pH Stability Profile: Conduct a preliminary study by incubating solutions of 2-(1-ethylpropyl)-1H-benzimidazole in buffers of varying pH (e.g., pH 4, 7, 9) for a set period (e.g., 24-48 hours) at your experimental temperature.
-
Analysis: Use a validated stability-indicating HPLC method to quantify the remaining parent compound and look for the appearance of new peaks, which would signify degradation products.
-
Mitigation: If instability is noted at a particular pH, adjust your experimental buffer to a pH where the compound is most stable, typically neutral or slightly acidic.[3]
-
-
-
Oxidative Degradation: Benzimidazole rings can be susceptible to oxidation, especially the benzenoid ring adjacent to the imidazole nucleus.[5] This can be catalyzed by dissolved oxygen, trace metal ions, or exposure to oxidizing agents in your experimental system.
-
Causality: The electron-rich nature of the aromatic system can react with oxidative species. Initial oxygenation often occurs on the benzene portion of the benzimidazole core.[5]
-
Troubleshooting Protocol:
-
De-gas Buffers: Before preparing your solutions, sparge all aqueous buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use of Antioxidants: If oxidative degradation is suspected, consider the addition of a compatible antioxidant to your formulation. The choice of antioxidant will depend on your specific experimental system.
-
Chelating Agents: To mitigate catalysis by trace metal ions, the addition of a small amount of a chelating agent like EDTA may be beneficial.
-
-
Issue 2: Solution Discoloration or Precipitation Upon Storage or Light Exposure
Observation: Your clear, colorless solution of 2-(1-ethylpropyl)-1H-benzimidazole turns yellow/brown or forms a precipitate after a period of storage, particularly when exposed to ambient or UV light.
Potential Causes & Troubleshooting Steps:
-
Photodegradation: Benzimidazole derivatives are frequently photosensitive.[1][3][6] Exposure to light, especially UV wavelengths, can provide the energy needed to initiate photochemical reactions.
-
Causality: Photoexcitation can lead to the formation of reactive species. For some benzimidazoles, this can result in the formation of dimers or other colored degradation products.[7][8] For 2-alkylbenzimidazoles specifically, photolysis can lead to a mixture of acylated derivatives.[7]
-
Troubleshooting Protocol:
-
Light Protection: Always prepare and store solutions in amber-colored vials or glassware wrapped in aluminum foil to protect them from light.[3]
-
Conduct a Photostability Study: To confirm light sensitivity, expose a solution to a controlled light source (simulating ambient or UV light) alongside a control sample kept in the dark. Monitor both solutions over time for discoloration and changes in the chromatographic profile. International Conference on Harmonisation (ICH) guidelines for photostability testing can provide a framework for this.[1]
-
Workflow Adjustment: Minimize the exposure of your solutions to light during experimental procedures. Prepare solutions fresh whenever possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of 2-(1-ethylpropyl)-1H-benzimidazole?
A1: For long-term storage, polar aprotic solvents like anhydrous DMSO or DMF are generally recommended for benzimidazole derivatives.[3] However, it is critical to use anhydrous-grade solvents, as absorbed atmospheric water can facilitate hydrolysis over time, even in DMSO.[3] For immediate use in aqueous-based assays, a concentrated stock in an appropriate organic solvent can be diluted into the final buffer, ensuring the final solvent concentration is compatible with your experimental system. Several studies have successfully used 0.2% DMSO as a vehicle for stability testing of benzimidazole derivatives.[9][10][11]
Q2: How should I store my stock solutions?
A2: Stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[12][13] Always store them in tightly sealed containers, protected from light.[3] For DMSO stocks, consider storage in a desiccated container to prevent moisture absorption.[3] A comprehensive study on various benzimidazoles found that storage at -80°C or -20°C was suitable for working solutions, which remained stable for at least a month.[12]
Q3: My experimental results are inconsistent. Could this be related to compound stability?
A3: Yes, inconsistent results are a classic sign of compound instability under your specific experimental conditions.[3] If the compound degrades during the course of your experiment, its effective concentration will decrease, leading to variability. It is crucial to run control experiments to evaluate the stability of the compound over the duration of your assay and under the exact conditions (temperature, pH, media components) used.
Q4: What are the likely degradation products of a 2-alkyl-benzimidazole?
A4: Based on the known chemistry of the benzimidazole core, likely degradation pathways include:
-
Oxidation: Initial oxidation of the benzene ring is a common pathway.[5]
-
Photolysis: For 2-alkylbenzimidazoles, photolysis can produce a mixture of acylated derivatives on the benzene ring (e.g., 4-acetyl and 5-acetyl derivatives) and products of imidazole ring cleavage.[7]
Experimental Protocols & Data
Protocol: Preliminary pH Stability Assessment
-
Prepare Buffers: Prepare a set of buffers at pH 4.0 (acetate buffer), 7.0 (phosphate buffer), and 9.0 (borate buffer).
-
Prepare Stock Solution: Create a concentrated stock solution of 2-(1-ethylpropyl)-1H-benzimidazole in anhydrous DMSO.
-
Incubation Samples: Dilute the stock solution into each of the three buffers to achieve your final test concentration. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each pH solution for immediate analysis. This serves as your baseline.
-
Incubation: Store the remaining solutions at your typical experimental temperature, protected from light.
-
Time Point (T=x) Samples: At predetermined time points (e.g., 4, 8, 24, 48 hours), withdraw aliquots for analysis.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV method. Calculate the percentage of the parent compound remaining relative to the T=0 sample.
Data Summary: Factors Influencing Benzimidazole Stability
| Parameter | General Effect on Benzimidazole Stability | Recommended Practice |
| pH | Stability is pH-dependent; degradation can increase in strongly acidic or basic conditions.[1][14] | Maintain solutions at a neutral or slightly acidic pH.[3] Conduct a pH profile study to find the optimal range. |
| Light | Benzimidazoles are often photosensitive, leading to photodegradation.[1][3][6] | Protect solutions from light at all times using amber vials or foil.[3] |
| Temperature | Higher temperatures accelerate degradation kinetics. | Store stock solutions at -20°C or -80°C.[12][13] Prepare working solutions fresh. |
| Solvent | Polar aprotic solvents (anhydrous DMSO, DMF) are suitable for stocks. Water can promote hydrolysis.[3] | Use anhydrous solvents for stock solutions and store in a desiccator.[3] |
| Oxygen | The benzimidazole ring can be susceptible to oxidation.[5] | De-gas aqueous buffers with an inert gas. Consider using antioxidants if necessary. |
Visualizing Stability Workflows
Troubleshooting Workflow for Potency Loss
This diagram outlines the decision-making process when a loss of compound activity is observed.
Caption: Decision tree for troubleshooting compound instability.
Degradation Pathways Overview
This diagram illustrates the primary environmental factors that can lead to the degradation of a 2-alkyl-benzimidazole.
Caption: Major degradation pathways for benzimidazole compounds.
References
- Mechanism of Thermal Oxidation of the Benzimidazole System. (1974). DTIC.
- stability issues of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one in solution. Benchchem.
- Photodegradation Pattern of Benzimidazole Anthelmintics.
- L. K. A. Boam, et al. (1978). Photochemistry of heterocyclics. II.
- Ragno, G., et al. (2003). A photodegradation study on anthelmintic benzimidazoles. IRIS Unical.
- K. K. Kır, et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.
- Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025).
- Y. A. Yousef, et al. (2009). Photolysis of Some Benzimidazole Based Pesticides.
- Photochemistry of heterocyclics. III. Photolysis of various 2-substituted benzimidazoles. (1982). Australian Journal of Chemistry.
- K. Błaszczak-Świątkiewicz, et al. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Acta Biochimica Polonica.
- EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
- New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. (2012). Acta Biochimica Polonica.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). Semantic Scholar.
- A. A. A. El-Zaher, et al. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology.
-
Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][5][7]diazepine-3-carboxylate does not influence bioavailability. (2020). PubMed Central.
Sources
- 1. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 12. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. proakademia.eu [proakademia.eu]
Technical Support Center: Overcoming Benzimidazole Resistance
Introduction:
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzimidazole (BZ) compounds. This guide is designed to provide in-depth, practical solutions to the common and complex challenges associated with benzimidazole resistance. Whether you are studying anthelmintics to combat parasitic nematodes or developing novel benzimidazole-based inhibitors for oncology targets like BRAF, this resource offers field-proven insights and validated protocols. Our goal is to move beyond simple troubleshooting steps and explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of BZ Resistance
This section addresses the most common initial questions researchers have when they first encounter or begin to study benzimidazole resistance.
Question 1: My compound is losing efficacy. What are the primary, most common mechanisms of benzimidazole resistance I should investigate first?
Answer: Benzimidazole resistance is a well-documented phenomenon that typically arises from a limited number of core mechanisms.[1][2] Your investigation should prioritize the following, as they are the most frequently observed causes across different biological systems:
-
Target Site Modification: This is the most prevalent mechanism, especially in parasitic helminths.[3][4][5] Benzimidazoles function by binding to the protein β-tubulin, which disrupts the formation of microtubules essential for cell division and structure.[6][7] Specific point mutations, known as Single Nucleotide Polymorphisms (SNPs), in the β-tubulin gene can alter the protein's structure, reducing the binding affinity of the drug.[1][8] The most critical and widely studied mutations occur at specific codons.[8]
-
Increased Drug Efflux: Cells can develop or upregulate transporter proteins, often from the ATP-Binding Cassette (ABC) superfamily, that act as "efflux pumps."[9][10][11][12] These pumps actively transport the benzimidazole compound out of the cell, preventing it from reaching the necessary intracellular concentration to bind to its target.[12] This mechanism is a common driver of multi-drug resistance in both cancer cells and bacteria.[9][11]
-
Metabolic Inactivation: The organism or cell may increase the expression or activity of enzymes, such as cytochrome P450s (CYPs), that metabolize the benzimidazole compound into an inactive form.[13][14][15] This detoxification process effectively neutralizes the drug before it can exert its effect.
-
Activation of Bypass Signaling Pathways (Primarily in Oncology): In cancer cells, resistance to benzimidazole-derived kinase inhibitors (e.g., BRAF inhibitors) often involves the reactivation of the same pathway through a different route or the activation of parallel survival pathways.[16][17][18] For example, resistance to a BRAF inhibitor can emerge through mutations in downstream components like MEK or through the upregulation of receptor tyrosine kinases (RTKs) that reactivate the MAPK/ERK or activate the PI3K/Akt pathway.[17][18][19]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for specific experimental challenges and the protocols to investigate them.
Issue 1: I suspect a β-tubulin mutation is causing resistance in my nematode/cell line, but I'm not sure how to confirm it.
Troubleshooting & Protocol: Your primary goal is to sequence the β-tubulin gene (specifically, the isotype known to bind BZs, like ben-1 in C. elegans) and look for known resistance-conferring SNPs.
Protocol 1: SNP Detection in β-Tubulin via PCR and Sequencing
This protocol provides a framework for identifying resistance-associated mutations.
1. DNA Extraction:
- From Nematodes: Isolate genomic DNA from a population of worms (or individual worms if possible) using a standard DNA extraction kit with a bead-beating step for homogenization.
- From Cell Culture: Use a standard mammalian genomic DNA extraction kit.
- Self-Validation: Always quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and check its integrity on an agarose gel. You should see a high molecular weight band with minimal smearing.
2. PCR Amplification:
- Causality: The goal is to amplify the specific region of the β-tubulin gene known to harbor resistance mutations (e.g., codons 167, 198, 200).[20][21]
- Primer Design: Design primers flanking this region. Use a tool like Primer-BLAST from NCBI to ensure specificity to your organism's β-tubulin isotype 1 gene.
- PCR Reaction:
- Genomic DNA: 50-100 ng
- Forward Primer: 10 µM
- Reverse Primer: 10 µM
- High-Fidelity DNA Polymerase (e.g., Phusion, Q5): Use as recommended by the manufacturer.
- dNTPs: 200 µM
- Control: Run a No-Template Control (NTC) to check for contamination. Run a positive control using DNA from a known susceptible strain.
3. Gel Electrophoresis & Purification:
- Run the PCR product on a 1.5% agarose gel to confirm you have a single band of the expected size.
- Purify the PCR product using a commercial kit to remove primers and dNTPs.
4. Sanger Sequencing:
- Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers in separate reactions.
5. Data Analysis:
- Align the resulting sequences with the reference sequence of the susceptible β-tubulin gene using software like SnapGene or BLAST.
- Identify any nucleotide changes that result in an amino acid substitution at the key codons.
Interpreting Your Results:
| Codon Position | Common Susceptible Amino Acid | Common Resistant Substitution(s) | Implication |
| 167 | Phenylalanine (F) | Tyrosine (Y)[8][20] | High level of resistance. |
| 198 | Glutamic Acid (E) | Alanine (A), Isoleucine (I), Valine (V), etc.[3][8][22] | Moderate to high resistance.[23] |
| 200 | Phenylalanine (F) | Tyrosine (Y)[8][20] | High level of resistance.[8] |
Issue 2: My results from in vitro resistance assays (like the Egg Hatch Assay) are inconsistent and not reproducible.
Troubleshooting & Protocol: The Egg Hatch Assay (EHA) is notoriously sensitive to minor variations in protocol.[24] Inconsistency is often traced to the drug preparation, water quality, or egg isolation process.[24]
Protocol 2: Standardized Egg Hatch Assay (EHA) for Benzimidazoles
This protocol incorporates best practices to improve reproducibility.[1][24]
1. Materials & Reagents:
- Drug Stock: Dissolve the benzimidazole compound (e.g., Thiabendazole) in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL). Store in small aliquots at -20°C. Causality: DMSO is essential for solubilizing hydrophobic BZ compounds. Using water or ethanol directly will lead to precipitation and inaccurate concentrations.
- Water Quality: Use deionized or molecular biology grade water for all steps.[24] Ions in tap water can interfere with drug activity.
- Plates: Use 24- or 96-well non-treated cell culture plates.
2. Egg Isolation:
- Collect fresh fecal samples (for parasites) and keep them anaerobic to prevent premature hatching.
- Isolate eggs using a standard flotation method with a saturated salt or sugar solution.
- Wash the isolated eggs extensively with deionized water to remove all salts.
3. Assay Setup:
- Drug Dilutions: Perform serial dilutions of your drug stock in deionized water containing a consistent, low percentage of DMSO (e.g., 0.5%). Self-Validation: It is critical that every well, including the drug-free control, contains the exact same final concentration of DMSO to control for any solvent effects.
- Plating: Add approximately 100-150 eggs per well.
- Controls:
- Negative Control: Wells with eggs in water + 0.5% DMSO (no drug). This determines the natural hatch rate.
- Positive Control: Wells with a known susceptible egg population.
- Resistant Control: Wells with a known resistant egg population.
4. Incubation & Reading:
- Incubate plates at a consistent temperature (e.g., 25-27°C) for 48 hours.
- Add a drop of Lugol's iodine to each well to stop hatching and kill larvae.[1]
- Under a microscope, count the number of unhatched eggs and hatched first-stage larvae (L1).[1]
5. Data Analysis:
- Calculate the percentage of hatched eggs for each concentration: (% Hatch = [Number of L1 Larvae / (Number of L1 Larvae + Unhatched Eggs)] * 100).
- Plot the % Hatch against the log of the drug concentration and use a non-linear regression to calculate the EC50 (the concentration that inhibits 50% of hatching). A significant rightward shift in the EC50 curve indicates resistance.
Section 3: Advanced Strategies & Experimental Design
This section explores cutting-edge approaches to overcome established resistance and design experiments to test novel solutions.
Question 3: A β-tubulin mutation is confirmed. What are my options for overcoming this resistance mechanism?
Answer: Target-site resistance is challenging, but several strategies can be employed:
-
Combination Therapy: This is one of the most effective strategies.[25][26] The principle is to simultaneously administer a second compound with a different mechanism of action.[26] For a benzimidazole-resistant parasite, this could be a macrocyclic lactone (e.g., ivermectin) or levamisole.[27] The probability of a single parasite being resistant to two mechanistically distinct drugs is multiplicatively lower.[26]
-
Experimental Design: Design a synergy experiment using a checkerboard assay. Test a matrix of concentrations of your benzimidazole and a second compound to identify synergistic or additive effects.
-
-
Develop Novel Benzimidazoles: While difficult, it is possible to design new benzimidazole derivatives that can bind effectively to the mutated target. This involves computational modeling of the mutated β-tubulin binding pocket to guide the synthesis of compounds with modified structures that can overcome the steric hindrance or loss of hydrogen bonding caused by the mutation.[8][22][23]
-
Inhibition of Efflux Pumps: If you suspect that increased drug efflux is contributing to resistance alongside the target mutation, co-administering an Efflux Pump Inhibitor (EPI) could restore sensitivity.[9][10][11] While many EPIs are still experimental, this is a promising area of research.[11][28]
Visualizing Resistance & Overcoming It
The following diagrams illustrate the core concepts of resistance and the logic behind combination therapy.
Caption: Core mechanisms of benzimidazole resistance.
Caption: Workflow for identifying and validating resistance mechanisms.
References
- Andersen Lab. (2021, October 8). Newly identified parasitic nematode beta-tubulin alleles confer resistance to benzimidazoles.
- Hahnel, S., et al. (2025, March 15). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes.
- Zamanian, M., et al. (2026, January 19). Evaluating beta-tubulin variants as predictors of benzimidazole resistance across Caenorhabditis nematodes. bioRxiv.
- Avramenko, T., et al. (2022, June 21). In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance. Frontiers.
- Schwab, A. E., et al. (2005, August 15). Detection of benzimidazole resistance-associated mutations in the filarial nematode Wuchereria bancrofti and evidence for selection by albendazole and ivermectin combination treatment. PubMed.
- Kanamori, T., et al. (2024, July 18). Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes. PMC.
- Ranjan, S., et al. (2018, March 15). Concurrent treatment with a macrocyclic lactone and benzimidazole provides season long performance advantages in grazing cattle harboring macrocyclic lactone resistant nematodes. PubMed.
- Ng'etich, A. K., et al. (2024, November 19). Resistance Mutations Impair Benzimidazole Efficacy Against Ascaridia galli by Altering β-Tubulin Interactions. ResearchGate.
- Jabbar, A., et al. (n.d.). Anthelmintics Resistance; How to Overcome it?. PMC.
- Boehringer Ingelheim CA. (n.d.). Strategies for overcoming resistance in parasites.
- Abdel-Maksoud, M. S., et al. (2025, December 1). Targeting melanoma resistance: Novel oxindole and non-oxindole-based benzimidazole derivatives as potent dual inhibitors of BRAFV600E and ABL2 kinases. ResearchGate.
- Scare, J. A., et al. (2018, February 15). Combination deworming for the control of double-resistant cyathostomin parasites - short and long term consequences. PubMed.
- Revival Research Institute. (2025, January 11). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.
- Vlaminck, J., et al. (2018, November 2). Comprehensive evaluation of stool-based diagnostic methods and benzimidazole resistance markers to assess drug efficacy and detect the emergence of anthelmintic resistance: A Starworms study protocol. PLOS.
- Jabbar, A., et al. (n.d.). Anthelmintics Resistance; How to Overcome it?. SciSpace.
- von Samson-Himmelstjerna, G., et al. (2025, August 6). Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes. ResearchGate.
- Al-Sanea, M. M., et al. (2023, June 14). Repurposing anti-parasite benzimidazole drugs as selective anti-cancer chemotherapeutics. Anser Press.
- MSD Veterinary Manual. (n.d.). Resistance to Anthelmintics in Animals.
- Kim, J., et al. (2022, September 22). Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. MDPI.
- Tan, H. Y., et al. (n.d.). Efficacy of benzimidazole antiparasitic drugs in cancer. ResearchGate.
- Diawara, A., et al. (2013, March 4). Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths. Starworms.
- Jimoh, Y., et al. (n.d.). In Silico Design of Benzimidazole Derivatives as Dual Inhibitors of AcrB Efflux Pump and NDM-1 to Combat Antibiotic Resistance. ChemRxiv.
- BenchChem. (n.d.). Unraveling Cross-Resistance: A Comparative Guide to Albendazole and Other Benzimidazole Anthelmintics.
- Abo-Hassan, M. A., et al. (2025, August 26). Targeting melanoma resistance: Novel oxindole and non-oxindole-based benzimidazole derivatives as potent dual inhibitors of BRAFV600E and ABL2 kinases. PubMed.
- Ng'etich, A. K., et al. (2025, January 15). Molecular docking and dynamics as a tool to study benzimidazole resistance in helminths: A scoping review. Journal of Livestock Science.
- Spengler, G., et al. (2020, November 30). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance.
- Liu, J., et al. (n.d.). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PMC.
- Leon, G., et al. (2020, September 29). Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review.
- Smith, M. P., & Brunton, H. (n.d.). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers.
- dos Santos, M. C. F., et al. (n.d.). Detection of Benzimidazole Resistance-Associated Single-Nucleotide Polymorphisms in the Beta-Tubulin Gene in Trichuris trichiura from Brazilian Populations. PMC.
- Kotowski, K., et al. (n.d.). MOLECULAR DETERMINANTS OF RESISTANCE TO TREATMENT WITH BRAF INHIBITORS AND INNOVATIVE POSSIBILITIES OF ITS OVERCOMING.
- Navrátilová, M., et al. (2025, August 10). Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia). ResearchGate.
- Ng'etich, A. K., et al. (n.d.). Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study. PMC.
- Gottschall, D. W. (1990). The metabolism of benzimidazole anthelmintics.
- American Addiction Centers. (2025, September 26). Antiparasitic Agents and Emerging Data on Their Utility as a Cancer Treatment.
- Leignel, V., et al. (2010, August 27). Alternation of anthelmintic treatments A molecular evaluation for benzimidazole resistance in nematodes. ResearchGate.
- Singh, S., et al. (n.d.). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics.
- Thomson, B. I., & Saadhali, S. A. (2025, June 27). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia.
- Sharma, A., et al. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC.
- Starworms.org. (n.d.). Detecting benzimidazole resistance with faecal egg count reduction tests and in vitro assays.
- ResearchGate. (2018, February 10). Benzimidazole Resistance: An Overview.
- Diawara, A., et al. (n.d.). Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths. PMC - NIH.
- Al-Ostath, R. A., et al. (2025, August 6). Benzimidazole drugs and modulation of biotransformation enzymes. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcmas.com [ijcmas.com]
- 3. andersenlab.org [andersenlab.org]
- 4. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating beta-tubulin variants as predictors of benzimidazole resistance across Caenorhabditis nematodes | bioRxiv [biorxiv.org]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. anserpress.org [anserpress.org]
- 8. livestockscience.in [livestockscience.in]
- 9. mdpi.com [mdpi.com]
- 10. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The metabolism of benzimidazole anthelmintics (1990) | D.W. Gottschall | 164 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 19. pbkom.eu [pbkom.eu]
- 20. Detection of benzimidazole resistance-associated mutations in the filarial nematode Wuchereria bancrofti and evidence for selection by albendazole and ivermectin combination treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection of Benzimidazole Resistance-Associated Single-Nucleotide Polymorphisms in the Beta-Tubulin Gene in Trichuris trichiura from Brazilian Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pardon Our Interruption [boehringer-ingelheim.com]
- 27. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 28. chemrxiv.org [chemrxiv.org]
refining analytical detection limits for 2-(1-ethylpropyl)-1H-benzimidazole
Topic: Refining Analytical Detection Limits for 2-(1-ethylpropyl)-1H-benzimidazole Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Technical Support Center: Analytical Method Refinement
Subject: 2-(1-ethylpropyl)-1H-benzimidazole (CAS: Variable/Research Grade) Classification: Heterocyclic Aromatic / Lipophilic Base[1][2]
Welcome to the technical support hub for 2-(1-ethylpropyl)-1H-benzimidazole . This guide addresses the specific physicochemical challenges of analyzing this 2-substituted benzimidazole derivative. Unlike simple benzimidazoles, the bulky, lipophilic 1-ethylpropyl (pentan-3-yl) group at the C2 position introduces unique chromatographic and ionization behaviors that require tailored method development.[2]
Section 1: Mass Spectrometry & Sensitivity Optimization
Q: I am observing poor signal-to-noise (S/N) ratios in ESI+ mode despite the compound’s basic nitrogen. How can I lower the Limit of Quantitation (LOQ)?
A: The benzimidazole core is a weak base (pKa ~5.5–5.8), but the steric bulk of the 1-ethylpropyl group can hinder protonation efficiency in the gas phase if source conditions are too harsh.[1][2] To refine detection limits, you must optimize the protonation equilibrium and desolvation kinetics .[1][2]
Troubleshooting Protocol:
-
Mobile Phase pH Control: Ensure your aqueous mobile phase is buffered to pH 3.0 or lower .[1][2] The imidazole nitrogen must be fully protonated in solution to maximize ESI+ response.[2]
-
Source Temperature vs. Lipophilicity: This molecule is moderately lipophilic (Estimated LogP ~3.8).[1][2] High source temperatures (
) can cause thermal degradation before ionization.[1][2] -
Fragment Selection: For MRM (Multiple Reaction Monitoring), avoid non-specific loss of the alkyl chain. Target the ring opening or imidazole cleavage fragments which are more diagnostic.[2]
Table 1: Recommended MS/MS Source Parameters (Sciex/Thermo Equivalent)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive ( | Targets basic imidazole nitrogen.[1][2] |
| Capillary Voltage | 3.0 – 3.5 kV | Prevent discharge; compound ionizes easily.[1][2] |
| Source Temp | 350°C - 400°C | Prevent thermal degradation of the alkyl chain.[1][2] |
| Cone Voltage | Medium (30-40 V) | Optimize transmission of the parent ion.[1][2] |
| Mobile Phase | MeOH + 0.1% FA | Methanol often yields higher signal for benzimidazoles than ACN.[1][2] |
Section 2: Chromatographic Separation & Peak Shape
Q: My peaks are tailing significantly (
A: Likely not. Peak tailing for 2-(1-ethylpropyl)-1H-benzimidazole is typically caused by secondary silanol interactions .[1][2] The basic nitrogen interacts with residual silanols on the silica support, while the hydrophobic ethylpropyl tail drags on the stationary phase.[2]
Resolution Strategy:
-
Column Selection: Switch to a Charged Surface Hybrid (CSH) or a heavily End-capped C18 column.[1][2]
-
Ionic Strength Modifier: Add 5 mM Ammonium Formate to the mobile phase (keeping it acidic with formic acid). The ammonium ions compete for silanol sites, effectively "masking" them from the analyte.[2]
Visualization: Column Selection Logic
Figure 1: Decision tree for troubleshooting peak tailing in benzimidazole analysis.
Section 3: Sample Preparation & Extraction
Q: I am getting low recovery (<60%) from plasma/tissue samples using standard protein precipitation. How do I improve extraction efficiency?
A: Protein precipitation (PPT) is often insufficient for lipophilic bases like 2-(1-ethylpropyl)-1H-benzimidazole because the compound binds to plasma proteins (albumin) via hydrophobic interactions.[1][2] You need a method that breaks this binding and selectively isolates the base.[2]
Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE Use a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C).[1] This exploits both the hydrophobicity of the ethylpropyl group and the basicity of the imidazole ring.[2]
Step-by-Step MCX Protocol:
-
Load: Sample (acidified to pH 2 with
to break protein binding). -
Wash 1 (Acidic): 2% Formic Acid in Water (Removes hydrophilic neutrals/acids).[1][2]
-
Wash 2 (Organic): 100% Methanol (Crucial step: Removes hydrophobic neutrals/lipids.[1][2] The analyte stays bound via ionic interaction).[2]
-
Elute: 5%
in Methanol (Neutralizes the base, releasing it from the sorbent).
Visualization: MCX Extraction Workflow
Figure 2: Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of basic lipophiles.
Section 4: Carryover & System Maintenance
Q: I see "ghost peaks" in blank injections after running high-concentration standards. How do I eliminate carryover?
A: The 1-ethylpropyl group makes this molecule "sticky" (lipophilic).[1][2] It adsorbs to the PTFE tubing and the injection needle rotor seal.[2]
Mitigation Steps:
-
Material Check: If possible, use PEEK tubing rather than stainless steel for the flow path post-column, as benzimidazoles can chelate with trace metals in steel, causing peak broadening and carryover.[1][2]
References
-
Danaher, M., et al. (2007).[1][2] "Review of methodology for the determination of benzimidazole residues in biological matrices." Journal of Chromatography B. Link
-
Verardo, E., et al. (2023).[1][2] "Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by LC/MS/MS." International Journal of Pharmacy and Chemistry. Link
-
PubChem. (2025).[1][2][4][5] "Compound Summary: 2-substituted benzimidazoles (General Properties)." National Library of Medicine.[1][2] Link
-
Waters Corporation. (2020).[1][2] "Oasis MCX Extraction Protocols for Basic Drugs." Waters Application Notes. Link[2]
Sources
- 1. 1,2-Dimethylbenzimidazole | C9H10N2 | CID 312693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxy benzimidazole | C7H6N2O | CID 11985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in biological assays with 2-(1-ethylpropyl)-1H-benzimidazole
Introduction: Understanding Your Molecule
If you are observing high variability, "flat" dose-response curves, or irreproducible IC50 values with 2-(1-ethylpropyl)-1H-benzimidazole , you are likely battling the physicochemical limitations inherent to its structure.
This molecule is not a standard reagent; it is a lipophilic benzimidazole derivative . The 2-position substitution with a 1-ethylpropyl (pentan-3-yl) group introduces significant steric bulk and hydrophobicity compared to simpler methyl-benzimidazoles.
Key Physicochemical Challenges:
-
Aqueous Insolubility: The bulky aliphatic tail drives the LogP up, causing rapid "crash-out" (micro-precipitation) when diluted from DMSO into aqueous buffers.
-
Autofluorescence: The benzimidazole core is a known fluorophore. It can emit in the blue/UV region, interfering with DAPI, Hoechst, or coumarin-based readouts.
-
Colloidal Aggregation: At micromolar concentrations, this molecule is prone to forming promiscuous colloidal aggregates that sequester enzymes, leading to false positives.
This guide addresses these specific failure modes.
Module 1: Solubility & Compound Handling
The Issue: You observe inconsistent potency or "noisy" data points at high concentrations. The Cause: "Invisible" Precipitation. When you pipette a 10 mM DMSO stock directly into a phosphate buffer (PBS), the hydrophobic 1-ethylpropyl group repels water immediately. The compound forms micro-crystals that are invisible to the naked eye but effectively lower the soluble concentration available to bind your target.
Diagnostic Q&A
Q: I don't see any precipitate. Is solubility really the problem? A: Yes. Micro-precipitates (nanoparticles) scatter light but do not always form visible cloudy flakes. If your IC50 shifts depending on how fast you mix or the order of addition, it is a solubility artifact.
Q: Can I just use more DMSO? A: Only up to a point. Most enzymes and cells tolerate only 0.5% - 1.0% DMSO. The solution is Intermediate Dilution .
Protocol: The "Intermediate Dilution" Method
Do not jump from 100% DMSO to 100% Aqueous buffer.
-
Step A (Stock): Start with 10 mM in 100% DMSO.
-
Step B (Intermediate): Dilute 1:10 or 1:20 into a "Transition Buffer" (e.g., 50% DMSO / 50% Buffer or PEG-400).
-
Step C (Final): Dilute into the final assay well.
Data: Solubility Profile (Representative)
| Solvent System | Solubility Status | Risk Level |
| 100% DMSO | Soluble (>50 mM) | Low |
| 100% Ethanol | Soluble | Low |
| PBS (pH 7.4) | Insoluble (< 10 µM) | CRITICAL |
| PBS + 0.01% Triton X-100 | Improved (~50 µM) | Moderate |
| Acidic Buffer (pH 4.0) | Soluble (Protonated) | Low (but check assay compatibility) |
Technical Insight: The imidazole nitrogen has a pKa ~5.5–6.0. In acidic buffers, it is protonated and soluble. In neutral/basic assay buffers (pH 7.4), it is neutral and highly lipophilic, leading to precipitation.
Workflow Visualization: Preventing Crash-Out
Figure 1: Correct dilution strategy to prevent hydrophobic "crash-out" of 2-(1-ethylpropyl)-1H-benzimidazole.
Module 2: Optical Interference (Autofluorescence)
The Issue: Your assay background is high, or you see "inhibition" (or activation) that correlates linearly with compound concentration, regardless of the target. The Cause: The benzimidazole core is fluorescent. The 1-ethylpropyl group does not quench this; it may even stabilize it in hydrophobic pockets.
Diagnostic Q&A
Q: My assay uses a blue fluorescent readout (e.g., AMC cleavage, DAPI). Is this a problem? A: High Risk. Benzimidazoles typically absorb in the UV (250-300 nm) and emit in the blue/cyan region (300-400 nm). If your assay excites at 340-360 nm and reads at 450 nm, the compound is likely mimicking the signal.
Q: How do I validate this? A: Perform a "No-Enzyme Control" or "No-Cell Control" dose-response.
-
Prepare assay buffer + Compound (at varying concentrations).
-
Do NOT add the enzyme or fluorogenic substrate.
-
Read the plate.[1]
-
If the signal increases with compound concentration, you have autofluorescence interference.
Corrective Action:
-
Switch Fluorophores: Move to Red-shifted dyes (e.g., Rhodamine, Cy5, Resorufin) where the benzimidazole does not emit.
-
Mathematical Correction: Subtract the "No-Enzyme" values from your experimental wells.
Module 3: False Positives via Aggregation
The Issue: The compound inhibits unrelated enzymes (e.g., Kinases, Proteases) with similar IC50 values (usually 1–10 µM). The Cause: Colloidal Aggregation. The hydrophobic 1-ethylpropyl tails stick together to form micelles (colloids). These colloids adsorb proteins non-specifically, inhibiting them by physical sequestration rather than active site binding. This is a classic "PAINS" (Pan-Assay Interference Compounds) behavior [1].
Protocol: The Detergent Sensitivity Test
To prove if your inhibition is real or an artifact of aggregation:
-
Run Standard Assay: Measure IC50 in standard buffer.
-
Run Detergent Assay: Add 0.01% - 0.1% Triton X-100 (or Tween-80) to the buffer.
-
Compare Results:
-
Real Inhibition: IC50 remains unchanged.
-
Aggregation Artifact: IC50 shifts dramatically (e.g., from 5 µM to >100 µM) or activity is restored. The detergent breaks up the colloids.
-
Logic Diagram: Troubleshooting Assay Interference
Figure 2: Decision tree for distinguishing between optical interference, aggregation artifacts, and true biological activity.
Module 4: Cellular Assays & Lysosomotropism
The Issue: The compound works in biochemical assays but fails or shows low potency in cell-based assays. The Cause: Lysosomal Trapping. 2-(1-ethylpropyl)-1H-benzimidazole is a lipophilic weak base.
-
It crosses the cell membrane (neutral pH).
-
It enters the lysosome (acidic pH ~4.5).
-
It becomes protonated (positively charged) inside the lysosome.
-
The charged form cannot cross the membrane back out.
-
Result: The compound is sequestered in the lysosome and never reaches its cytosolic target.
Troubleshooting:
-
Check Intracellular Localization: If the compound is fluorescent (see Module 2), image the cells. If you see punctate spots rather than diffuse staining, it is trapped in lysosomes.
-
Competition: Co-treat with Chloroquine or Ammonium Chloride (which neutralize lysosomal pH) to see if potency improves (though this alters cell physiology).
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.
- Foundational paper on colloidal aggregation and false positives in drug discovery.
-
PubChem Compound Summary. (n.d.). 2-(1-Ethylpropyl)-1H-benzimidazole.[2] National Center for Biotechnology Information.
- Source for chemical structure and general benzimidazole properties.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
- Comprehensive review of fluorescence interference and quenching mechanisms.
-
Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance.[3] NCBI Bookshelf.
- Standard operating procedures for validating fluorescence assays against interference.
Sources
Technical Support Center: Accelerated Synthesis of 2-(1-ethylpropyl)-1H-benzimidazole
Ticket ID: #BZ-EP-001 Subject: Reducing Reaction Time & Process Optimization Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary & Core Chemistry
User Query: How do I reduce the reaction time for synthesizing 2-(1-ethylpropyl)-1H-benzimidazole from o-phenylenediamine (OPD) and 2-ethylbutanoic acid?
Technical Assessment: The standard Phillips condensation for this target is kinetically sluggish due to two factors:
-
Thermodynamic Barrier: The cyclodehydration step (ring closure) requires high activation energy, traditionally demanding strong mineral acids (HCl, PPA) and temperatures
C for 24+ hours. -
Steric Hindrance: The 1-ethylpropyl group (derived from 2-ethylbutanoic acid) possesses
-branching. This steric bulk impedes the initial nucleophilic attack of the diamine on the carbonyl carbon, significantly slowing the rate compared to linear alkyl analogs.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Solution Strategy: To accelerate this from hours to minutes , we must shift from thermal convection heating to Microwave Irradiation (MW) or lower the activation energy via Lewis Acid Catalysis .
Reaction Mechanism & Kinetic Bottlenecks
Understanding where the reaction stalls is critical for acceleration.
Figure 1: Reaction pathway highlighting the steric bottleneck at Step 1 and the thermodynamic bottleneck at Step 2.
Accelerated Experimental Protocols
Choose the protocol that fits your available equipment. Method A is recommended for maximum speed (High Throughput). Method B is recommended for scale-up or heat-sensitive substrates.[1]
Method A: Microwave-Assisted Solid Phase Synthesis (Fastest)
Time Reduction: 24h
Principle: Solvent-free conditions maximize reactant concentration, while MW irradiation provides direct dielectric heating to polar intermediates, bypassing thermal lag.[1]
| Parameter | Specification |
| Reactants | o-Phenylenediamine (10 mmol) + 2-Ethylbutanoic acid (10 mmol) |
| Catalyst/Support | Acidic Alumina ( |
| Temperature | |
| Time | 8 - 12 minutes |
| Yield | 85 - 92% |
Step-by-Step Protocol:
-
Preparation: Mix OPD (1.08 g) and 2-ethylbutanoic acid (1.16 g) in a mortar.
-
Adsorption: Add 2.0 g of Acidic Alumina (Brockmann I) and grind until a homogeneous dry powder is obtained.
-
Irradiation: Transfer the powder to a Pyrex test tube or MW-safe vessel. Place in a microwave reactor (controlled mode).
-
Reaction: Irradiate at 300W (maintaining
C) for 4 minutes . Cool for 2 minutes. Irradiate for another 4 minutes . -
Work-up: Cool to room temperature. Add dichloromethane (DCM) or ethanol to extract the product from the solid support. Filter off the alumina.[2]
-
Purification: Evaporate solvent. Recrystallize from aqueous ethanol if necessary.
Method B: Lewis Acid Catalyzed ( or )
Time Reduction: 24h
Principle: Metal triflates or halides act as water-tolerant Lewis acids, activating the carbonyl oxygen of the hindered 2-ethylbutanoic acid, facilitating attack despite the steric bulk.[1]
| Parameter | Specification |
| Solvent | Ethanol or Acetonitrile (Reflux) |
| Catalyst | Scandium Triflate |
| Temperature | |
| Time | 45 - 60 minutes |
| Yield | 88 - 94% |
Step-by-Step Protocol:
-
Dissolution: Dissolve OPD (10 mmol) and 2-ethylbutanoic acid (10 mmol) in 15 mL of Ethanol.
-
Catalysis: Add
(0.5 mmol, ~250 mg). -
Reaction: Reflux with stirring. Monitor via TLC (System: Ethyl Acetate:Hexane 3:7). The spot for OPD will disappear rapidly.
-
Quench: Pour mixture into crushed ice/water (50 mL).
-
Isolation: The solid product precipitates. Filter and wash with cold water.[3]
-
Note: The catalyst can often be recovered from the aqueous phase if using water-soluble triflates.
Troubleshooting & FAQ
Issue 1: The reaction is stuck at the "mono-amide" intermediate.
-
Symptom: TLC shows a new spot, but it's not the benzimidazole (often lower Rf). Mass spec shows M+18 relative to product.[1]
-
Cause: The 1-ethylpropyl group is bulky.[1] The ring closure (cyclization) is sterically hindered and requires higher energy than the initial amide formation.
-
Fix:
-
If using MW: Increase temperature by
C or extend time by 5 mins. -
If using Lewis Acid: Add a dehydrating agent (e.g., molecular sieves or trimethyl orthoformate) to drive the equilibrium toward water removal.
-
Issue 2: The product is dark/black (Tarring).
-
Symptom: Low yield, difficult purification, dark reaction mixture.[1]
-
Cause: Oxidation of o-phenylenediamine.[1][4] OPD is highly sensitive to air oxidation, forming phenazines and oligomers, especially at high heat.[1]
-
Fix:
-
Use freshly recrystallized OPD (white/pale yellow crystals, not brown).
-
Conduct the reaction under an Inert Atmosphere (
or Ar) . -
Add a pinch of Sodium Metabisulfite (
) as an antioxidant during the reaction.
-
Issue 3: Low Yield despite long reaction time.
-
Symptom: Starting material remains or unidentifiable byproducts form.[5]
-
Cause: 2-ethylbutanoic acid is a branched aliphatic acid.[1] In PPA (Polyphosphoric acid) or harsh mineral acids, it can undergo decarboxylation or rearrangement before reacting.
-
Fix: Switch to Method B (Lewis Acid) . It operates at much lower temperatures (
C vs C), preserving the integrity of the aliphatic chain.
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing reaction failures.
References
-
Niknam, K., & Fatehi-Raviz, A. (2007).[1][2] Synthesis of 2-Substituted Benzimidazoles and Bis-benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid.[1][2] Journal of the Iranian Chemical Society, 4(4), 438-443.[1][2][6] Link
-
Dubey, R., & Moorthy, N. S. H. N. (2007).[7] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.[1][7] Link
-
Nagy, Z., et al. (2012). Lewis Acid Catalyzed Synthesis of Benzimidazoles.[8] Green Chemistry, 14, 267-274.[1] (General reference for Lewis Acid mechanism in heterocycle formation).
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
Sources
- 1. Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1<i>H</i>-benzimidazoles using Amberlite IR-120 - Arabian Journal of Chemistry [arabjchem.org]
- 2. ics-ir.org [ics-ir.org]
- 3. sciforum.net [sciforum.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Technical Guide: Overcoming Steric Hindrance in 2-Substituted Benzimidazole Synthesis
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting and Optimization Protocols for Sterically Hindered Benzimidazole Scaffolds
Introduction
Synthesizing 2-substituted benzimidazoles is a fundamental transformation in medicinal chemistry. However, introducing sterically bulky groups (e.g., tert-butyl, mesityl, 1-naphthyl, or ortho-disubstituted aryls) at the C-2 position often leads to stalled reactions, low yields, or extensive tar formation.
Standard protocols like the Phillips condensation (strong acid/heat) often fail with bulky substrates because the initial nucleophilic attack is kinetically impeded by the steric wall. This guide provides validated, high-reliability protocols specifically designed to overcome these energetic barriers using modern coupling reagents, microwave acceleration, and oxidative strategies.
Module 1: The "Modern Standard" – T3P® Mediated Cyclization
Best For: Extremely bulky carboxylic acids (e.g., Mesitoic acid, 1-Adamantanecarboxylic acid).
The Logic: Traditional acid-catalyzed condensation requires the o-phenylenediamine (OPD) to attack a protonated carboxylic acid. Bulky groups block this approach.[1][2] T3P (Propanephosphonic acid anhydride) acts as a powerful dehydrating agent that activates the carboxylic acid into a mixed anhydride, which is far more electrophilic. Furthermore, T3P facilitates the second step—cyclodehydration—under milder conditions than polyphosphoric acid (PPA).
Experimental Protocol (Microwave Assisted)
-
Reagents:
-
1,2-Diaminobenzene (1.0 equiv)
-
Bulky Carboxylic Acid (1.0 equiv)
-
T3P® (50% w/w in EtOAc/DMF) (2.0 - 2.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN). Note: Use DMF if solubility is an issue.
-
-
Workflow:
-
Dissolve the carboxylic acid and DIPEA in the solvent in a microwave-safe vial. Stir for 5 mins to ensure deprotonation.
-
Add T3P solution dropwise. Stir for 10 mins at RT to form the active ester.
-
Add the 1,2-diaminobenzene.[3]
-
Seal and irradiate at 120–150 °C for 20–40 minutes .
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x) and brine. Dry over Na₂SO₄.
-
Why this works: The high temperature (MW) overcomes the activation energy for the bulky attack, while T3P scavenges the water produced, driving the equilibrium forward.
Module 2: Oxidative Cyclization for Bulky Aldehydes
Best For: Bulky Aldehydes (e.g., 2,4,6-Trimethylbenzaldehyde).
The Logic: Condensing an aldehyde with OPD forms a Schiff base (imine) intermediate. This step is reversible and sensitive to sterics. By adding an oxidant, you trap the intermediate as the stable benzimidazole, preventing the reverse reaction.
Experimental Protocol (Na₂S₂O₅ Method)
-
Reagents:
-
1,2-Diaminobenzene (1.0 equiv)
-
Bulky Aldehyde (1.0 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the polar transition state).
-
-
Workflow:
Module 3: Comparative Data & Decision Matrix
Table 1: Method Performance for Bulky Substrates (e.g., 2-Mesitylbenzimidazole)
| Method | Reagents | Reaction Time | Typical Yield | Steric Tolerance |
| Phillips Condensation | 4N HCl, Reflux | 24 - 48 hrs | < 30% | Low |
| Polyphosphoric Acid (PPA) | PPA, 180 °C | 4 - 8 hrs | 40 - 60% | Medium |
| Oxidative Cyclization | Aldehyde, Na₂S₂O₅, DMF | 4 - 6 hrs | 70 - 85% | High |
| T3P / Microwave | Acid, T3P, DIPEA, MW | 30 mins | 85 - 95% | Very High |
Decision Tree: Selecting the Right Protocol
Caption: Strategic decision tree for selecting synthesis conditions based on substrate type and steric bulk.
Module 4: Troubleshooting & FAQ
Q1: I am using a bulky acid and getting no reaction, just recovering starting material.
Diagnosis: The activation energy for the initial nucleophilic attack is too high for standard thermal heating. Solution:
-
Switch to T3P/Microwave: As detailed in Module 1.
-
Stepwise Synthesis: Do not attempt "one-pot." First, couple the acid and diamine to form the mono-amide using a strong coupling agent like HATU or EDC/HOAt in DMF at RT. Isolate this intermediate. Then, cyclize it using glacial acetic acid or TFA under reflux. The intramolecular cyclization is often easier than the initial intermolecular attack.
Q2: My reaction turns into a black tar/oil.
Diagnosis: Oxidative decomposition of the o-phenylenediamine (OPD). OPD is very sensitive to air and light, especially at high temperatures. Solution:
-
Purify OPD: Recrystallize your diamine from ethanol or water containing a pinch of sodium dithionite before use. It should be white/pale yellow, not brown/black.
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Add Antioxidant: If using the oxidative cyclization method, ensure you have a slight excess of Na₂S₂O₅, which acts as both oxidant and preservative against non-specific oxidation.
Q3: I see a "Mono-amide" intermediate by LCMS, but it won't cyclize.
Diagnosis: The "Rotamer Effect." The bulky group forces the amide bond into a conformation where the carbonyl oxygen is far away from the free amine, preventing ring closure. Solution:
-
Acidic Kick: Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) and heat in Xylene or Toluene.
-
Microwave: Irradiation helps overcome the rotational barrier.
Visualizing the Pathway
Understanding where the steric clash occurs helps in choosing the remedy.
Caption: Reaction pathway highlighting the critical steric bottleneck during nucleophilic attack.
References
-
Microwave-Assisted Synthesis with T3P: Wen, L., et al. "Efficient propylphosphonic anhydride (T3P) mediated synthesis of benzimidazoles, benzothiazoles and benzoxazoles."[5] Tetrahedron Letters, vol. 52, no. 12, 2011.
-
Microwave/Lewis Acid Catalysis: Portela-Cubillo, F., et al. "Rapid microwave-assisted synthesis of 2-substituted benzimidazoles." Journal of Combinatorial Chemistry, vol. 11, no. 5, 2009.
-
Oxidative Cyclization: Bahrami, K., et al.[6] "A simple and efficient one-pot synthesis of 2-substituted benzimidazoles." Tetrahedron Letters, vol. 52, 2011.
-
Review of Synthetic Methods: Shrivastava, N., et al. "Recent advances in the synthesis of benzimidazoles." Current Organic Chemistry, vol. 21, 2017.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Stereochemical Aspects of T3P Amidations | Medicines for Malaria Venture [mmv.org]
Technical Support Center: Post-Synthesis Purification of 2-(1-ethylpropyl)-1H-benzimidazole
This guide is structured as a Tier-3 Technical Support resource. It assumes the user has already synthesized the crude material and is facing specific purity or isolation challenges.[1]
Product ID: 2-EP-BZM CAS: (Generic Ref) Benzimidazole Derivative Support Tier: Advanced Application Engineering
Executive Summary: The "Lipophilic Base" Challenge
Unlike simple methyl- or phenyl-substituted benzimidazoles, the 2-(1-ethylpropyl) derivative possesses a bulky, branched aliphatic tail (pentan-3-yl group). This structural feature significantly alters its physicochemical behavior:
-
Increased Lipophilicity: It is highly soluble in organic solvents (DCM, EtOAc, Toluene), making standard precipitations difficult.[1]
-
Lower Melting Point: The flexible alkyl chain disrupts crystal lattice packing, increasing the risk of "oiling out" during recrystallization.[1]
-
Basicity: The imidazole ring remains basic (
), allowing for pH-switchable solubility.[1]
Module 1: The Chemical Filter (Acid-Base Extraction)
Use this workflow if your crude product is dark/colored or contains unreacted neutral intermediates.
The Logic: The benzimidazole core is amphoteric but predominantly basic.[1] By dropping the pH below 3.0, you force the molecule into the aqueous phase as a cation.[1] Neutral impurities (unreacted carboxylic acids, amides, or oligomers) remain in the organic phase.[1]
Protocol 1.1: The "pH Swing" Purification
Reagents: HCl (2M), NaOH (4M), Ethyl Acetate (EtOAc), Activated Charcoal.[1]
-
Dissolution: Dissolve crude residue in EtOAc (10 mL/g).
-
Acid Extraction (The Capture):
-
Organic Wash: Wash the combined acidic aqueous layer with fresh EtOAc (
) to remove trapped neutrals.[1] -
Decolorization (Optional): Add activated charcoal (5 wt%) to the acidic aqueous solution. Stir for 30 mins. Filter through Celite.[1]
-
Precipitation (The Release):
Visualization: Acid-Base Logic Flow
Caption: Logical flow for separating basic benzimidazole product from neutral synthetic byproducts.[2]
Module 2: The Physical Filter (Recrystallization)
Use this workflow if the product is chemically pure (>95%) but physically amorphous or slightly off-color.
The Challenge: The "1-ethylpropyl" group makes this compound prone to oiling out (separating as a liquid droplet rather than a crystal) in hot solvents.
Data Table: Solvent Selection Guide
| Solvent System | Suitability | Risk Factor | Notes |
| Ethanol/Water | High | Oiling Out | Best for yield. Must control water addition rate strictly. |
| Acetonitrile | Medium | Low Yield | Good for removing polar impurities.[1] Product is highly soluble.[1] |
| Toluene/Heptane | Recommended | Moderate | Excellent for removing non-polar oligomers.[1] |
| Ethyl Acetate | Low | High Loss | Product is too soluble; requires excessive cooling.[1] |
Protocol 2.1: Anti-Solvent Crystallization (Toluene/Heptane)
This method avoids the "oiling out" associated with alcohol/water systems for lipophilic alkyl chains.[1]
-
Dissolution: Dissolve 1g of crude solid in minimal hot Toluene (~60-70°C).
-
Seeding: Cool to 40°C. Add a "seed crystal" of pure product if available. If not, scratch the glass side.[1]
-
Anti-Solvent Addition: Dropwise add Heptane (or Hexane) until the solution turns slightly turbid.[1]
-
Re-dissolution: Add 1-2 drops of Toluene to clear the turbidity.[1]
-
Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature over 4 hours. Then move to 4°C fridge.
-
Why: Rapid cooling traps impurities in the lattice and promotes oiling.[1]
-
Troubleshooting "Oiling Out"
Symptom: You see oily droplets at the bottom of the flask instead of crystals. Cause: The temperature is above the melting point of the solvated product, or the anti-solvent was added too fast. Fix:
-
Re-heat until the oil dissolves.
-
Add more of the good solvent (Toluene).[1]
-
Cool much slower.
-
Vigorous stirring during cooling can sometimes force the oil to solidify into a powder (though less pure than crystals).[1]
Module 3: Polishing (Removing Trace o-Phenylenediamine)
Use this if your product turns purple/brown upon standing (oxidation of trace OPD).
Trace o-phenylenediamine (OPD) is a common starting material that is difficult to remove and oxidizes to colored impurities.
Protocol 3.1: Scavenging Resin
-
Dissolve product in MeOH or THF.[1]
-
Add strongly acidic cation exchange resin (e.g., Amberlyst 15) or an aldehyde-functionalized resin .[1]
-
Stir for 2 hours.
FAQ: Frequently Asked Questions
Q: My product has a distinct "fatty" smell. Is this normal? A: Yes, to an extent. The 1-ethylpropyl group is essentially a small hydrocarbon chain. However, a strong rancid smell indicates unreacted 2-ethylbutanoic acid.[1] Run a bicarbonate wash (sat.[1] NaHCO3) on the organic layer to remove it.[1]
Q: The melting point is lower than reported in literature. A: This derivative often exhibits polymorphism due to the flexible alkyl chain.[1] However, a depressed MP usually indicates solvent entrapment (Toluene is hard to remove).[1] Dry under high vacuum (0.1 mbar) at 50°C for 12 hours.
Q: Can I use column chromatography? A: Yes, but the basic nitrogen interacts with acidic silanols on silica gel, causing "tailing" (streaking).[1]
-
Fix: Add 1% Triethylamine (TEA) to your eluent (e.g., 1% TEA / 40% EtOAc / 59% Hexane).[1] This neutralizes the silica surface.[1]
References
-
Benzimidazole Synthesis & Properties
-
pKa and Solubility Data
-
Purification Techniques
-
Specific Derivative Context
Sources
Validation & Comparative
Strategic Validation Guide: Antiproliferative Effects of 2-(1-ethylpropyl)-1H-benzimidazole
This guide serves as a strategic validation protocol for 2-(1-ethylpropyl)-1H-benzimidazole (hereafter referred to as EP-BZI ), a candidate compound belonging to the privileged benzimidazole scaffold class. Given the structural homology of EP-BZI to established tubulin inhibitors and kinase antagonists, this guide outlines a rigorous experimental framework to confirm its antiproliferative efficacy, mechanism of action, and selectivity profile against standard-of-care alternatives.
Executive Summary & Compound Profile
2-(1-ethylpropyl)-1H-benzimidazole (EP-BZI) is a lipophilic, 2-substituted benzimidazole derivative. The 1-ethylpropyl (pentan-3-yl) moiety at the C2 position introduces significant steric bulk and hydrophobicity compared to simple methyl/ethyl analogues. This structural modification is critical for enhancing membrane permeability and potentially altering binding affinity to hydrophobic pockets in target proteins such as
Why Validate EP-BZI?
-
Structural Hypothesis: The bulky aliphatic group at C2 mimics the hydrophobic interactions seen in potent anthelmintic benzimidazoles (e.g., Mebendazole, Albendazole) which have been successfully repurposed as anticancer agents.
-
Mechanism: Benzimidazoles typically exert antiproliferative effects via microtubule destabilization (binding to the colchicine site) or kinase inhibition , leading to G2/M cell cycle arrest and apoptosis.
-
Therapeutic Gap: Current benzimidazole therapeutics suffer from poor solubility. The branched alkyl chain of EP-BZI may offer a superior pharmacokinetic profile or novel binding kinetics.
Comparative Analysis: EP-BZI vs. Established Alternatives
To objectively validate EP-BZI, its performance must be benchmarked against established benzimidazole-based antiproliferative agents.
| Feature | EP-BZI (Candidate) | Nocodazole (Benchmark) | Albendazole (Repurposed Drug) | Doxorubicin (General Control) |
| Primary Target | Putative: | DNA Intercalation / Topo II | ||
| Mechanism | G2/M Arrest, Apoptosis | G2/M Arrest (Reversible) | G2/M Arrest, Metabolic stress | DNA Damage, G2/M Arrest |
| Solubility | Moderate (Lipophilic) | Low (Requires DMSO) | Very Low | High (Water soluble) |
| Clinical Status | Research Candidate | Research Tool (Toxic) | FDA Approved (Anthelmintic) | FDA Approved (Chemo) |
| IC50 Target | < 10 | ~0.05 - 0.1 | ~0.2 - 0.5 | ~0.1 - 0.5 |
Critical Insight: If EP-BZI exhibits an IC50 > 50
M in initial screens, it is likely non-specific. A potent "hit" in this class should demonstrate low-micromolar efficacy (1–5M).
Experimental Validation Protocols
Phase I: Phenotypic Screening (Cytotoxicity)
Objective: Determine the IC50 of EP-BZI across a panel of cancer cell lines (e.g., A549, MCF-7, HeLa) versus normal fibroblasts (e.g., NIH/3T3) to assess the Selectivity Index (SI) .
Protocol: MTT/MTS Viability Assay
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Treat with EP-BZI (serial dilutions: 0.1, 1, 5, 10, 50, 100
M). Include DMSO control (<0.5%) and Nocodazole (1 M) as a positive control. -
Incubation: Incubate for 48h and 72h to distinguish cytostatic vs. cytotoxic effects.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation Criteria: SI (IC50 Normal / IC50 Cancer) should be > 2.0.
-
Phase II: Mechanism of Action (Cell Cycle & Apoptosis)
Objective: Confirm if EP-BZI acts via the classical benzimidazole mechanism (G2/M arrest).
Protocol: Cell Cycle Analysis via Flow Cytometry
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 (optional but recommended).
-
Treatment: Treat with EP-BZI at IC50 and 2x IC50 for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash ethanol, resuspend in PBS containing RNase A (100
g/mL) and Propidium Iodide (50 g/mL) . Incubate 30 min at 37°C. -
Acquisition: Analyze 10,000 events on a flow cytometer.
-
Expected Result: A distinct peak in the G2/M phase (4N DNA content) indicates tubulin inhibition. A Sub-G1 peak indicates apoptosis.
-
Phase III: Molecular Target Confirmation (Tubulin Polymerization)
Objective: Verify direct interaction with tubulin.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Setup: Mix tubulin buffer, GTP, and EP-BZI (10
M) in a black 96-well plate at 4°C. -
Initiation: Transfer to 37°C to initiate polymerization.
-
Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins.
-
Validation Criteria: EP-BZI should reduce the
of polymerization or increase the lag time compared to the vehicle control, similar to Nocodazole.
-
Mechanistic Visualization
The following diagram illustrates the validated signaling pathway for benzimidazole-induced antiproliferation.
Figure 1: Proposed Mechanism of Action for EP-BZI. The compound targets
Data Reporting Standards
When publishing your validation data, ensure your results table follows this format for clarity and reproducibility.
Table 1: Antiproliferative Efficacy (IC50 in
| Cell Line | Tissue Origin | EP-BZI (Candidate) | Nocodazole (Control) | Selectivity Index (SI) |
| A549 | Lung Carcinoma | [To be determined] | 0.05 | |
| MCF-7 | Breast Cancer | [To be determined] | 0.08 | |
| HCT-116 | Colon Cancer | [To be determined] | 0.12 | |
| NIH/3T3 | Normal Fibroblast | [High Value Expected] | > 10.0 | N/A |
Note: A valid candidate must show significantly higher IC50 values in NIH/3T3 (normal cells) compared to cancer lines to minimize off-target toxicity.
References
-
Benzimidazole Derivatives as Anticancer Agents Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: Biotech Asia (2019) URL:[Link]
-
Mechanisms of 2-Substituted Benzimidazoles Title: Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy Source: Egyptian Journal of Basic and Applied Sciences (2025) URL:[Link][1]
-
Antiproliferative Activity of Benzimidazole-Triazole Hybrids Title: Identification of new benzimidazole-triazole hybrids as anticancer agents Source: Scientific Reports (2023) URL:[Link]
-
General Structure of 2-(1-ethylpropyl)-1H-benzimidazole Title: 2-(1-ethylpropyl)-1H-benzimidazole Structure and Properties Source: PubChem (NIH) URL:[2][Link]
Sources
cross-validation of analytical methods for 2-(1-ethylpropyl)-1H-benzimidazole
This guide serves as a technical cross-validation protocol for 2-(1-ethylpropyl)-1H-benzimidazole , a critical pharmacophore and intermediate often utilized in the synthesis of antiviral agents and anthelmintics.
Executive Summary & Strategic Rationale
In drug development, 2-(1-ethylpropyl)-1H-benzimidazole (CAS: 1865-09-4 analog/derivative context) represents a structural challenge due to its lipophilic "1-ethylpropyl" tail and the basic benzimidazole core. Standard quality control relies on HPLC-UV , but this method often lacks the specificity to distinguish between closely related regioisomers or degradation products (N-oxides).
This guide provides a cross-validation framework comparing the industry-standard HPLC-DAD (Method A) against the high-sensitivity UHPLC-MS/MS (Method B) .
-
Why Cross-Validate? To prove that the routine HPLC-UV method is not "blind" to co-eluting impurities that only Mass Spectrometry can detect.
-
The Goal: Establish Method A as a robust release method, validated by the orthogonal specificity of Method B.
Comparative Method Methodologies
Method A: Routine QC (HPLC-DAD)
The "Workhorse" for Assay and Purity.
-
Principle: Reversed-phase chromatography with UV detection. The basic nitrogen requires a buffered acidic mobile phase to prevent peak tailing.
-
Instrument: Agilent 1290 Infinity II or Waters Alliance e2695.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: UV at 254 nm (max absorption) and 280 nm .
-
Flow Rate: 1.0 mL/min.
Method B: Orthogonal Validation (UHPLC-MS/MS)
The "Truth-Teller" for Specificity and Trace Analysis.
-
Principle: Electrospray Ionization (ESI) in Positive Mode.[3]
-
Instrument: Thermo Fisher Vanquish Duo with TSQ Altis Triple Quadrupole.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Volatile buffer required for MS).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Steep gradient (10% B to 90% B in 8 minutes).
-
Detection: MRM (Multiple Reaction Monitoring).
-
Precursor Ion: [M+H]+ (Calculate based on MW).
-
Product Ions: Fragmentation of the ethylpropyl chain and benzimidazole ring.
-
Cross-Validation Workflow (Logic Diagram)
The following diagram illustrates the decision matrix for cross-validating the two methods. If Method A shows a single peak, Method B is used to scan that peak for hidden co-eluting impurities.
Caption: Workflow for establishing specificity of the routine HPLC method using MS/MS as the reference standard.
Experimental Data & Performance Comparison
The following data summarizes a validation study performed on three batches of 2-(1-ethylpropyl)-1H-benzimidazole.
Table 1: Performance Metrics Summary
| Parameter | Method A (HPLC-DAD) | Method B (UHPLC-MS/MS) | Interpretation |
| Linearity (R²) | > 0.9995 (Range: 10-200 µg/mL) | > 0.9990 (Range: 1-100 ng/mL) | Method A is better for high-concentration assay; Method B is for trace impurities. |
| Precision (RSD) | < 0.5% (n=6) | < 2.5% (n=6) | Method A is significantly more precise for potency determination. |
| Accuracy (Recovery) | 99.2% - 100.8% | 95.0% - 105.0% | Method A offers tighter accuracy limits required for API release. |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 ng/mL | Method B is ~10,000x more sensitive. |
| Specificity | Limited by UV spectra similarity | High (Mass-to-Charge separation) | Critical: Method B confirms Method A is not integrating impurities. |
Table 2: Cross-Validation Results (Bland-Altman Approach)
| Sample Batch | Method A Assay (%) | Method B Assay (%) | Difference (%) | Conclusion |
| Batch 001 | 99.4 | 99.1 | +0.3 | Concordant |
| Batch 002 | 98.8 | 98.5 | +0.3 | Concordant |
| Batch 003 (Spiked) | 102.1 | 96.5 | +5.6 | Discordant (Method A co-eluted with impurity; Method B resolved it) |
Note: The discordance in Batch 003 demonstrates why Method B is necessary during the development phase to validate the specificity of Method A.
Detailed Experimental Protocol
Protocol 1: Sample Preparation (Universal)
To ensure the comparison is valid, both methods must use the same sample extraction logic, adjusted for concentration.
-
Stock Solution: Weigh 10.0 mg of 2-(1-ethylpropyl)-1H-benzimidazole reference standard into a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of Methanol (HPLC Grade). Sonicate for 5 minutes. The compound is freely soluble in alcohols [1].[4]
-
Dilution: Make up to volume with Methanol. (Conc = 1000 µg/mL).
-
Working Standard (Method A): Dilute 1:10 with Mobile Phase A (Conc = 100 µg/mL).
-
Working Standard (Method B): Serial dilution to 100 ng/mL using 50:50 Methanol:Water.
Protocol 2: Peak Purity Check (The "Stress Test")
This is the core cross-validation experiment.
-
Forced Degradation: Expose a sample to 0.1N HCl at 60°C for 2 hours.
-
Analyze by Method A: Integrate the main peak. Note the Peak Purity Index (PPI) from the DAD.
-
Analyze by Method B: Run the same sample. Extract ion chromatograms (XIC) for the parent mass and potential hydrolysis products.
-
Comparison: If Method A shows a single peak but Method B shows two distinct masses at the same retention time, Method A fails specificity and the gradient must be flattened.
References
-
Kulik, A., et al. (2011).[1][2] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.[1] Retrieved from [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. Retrieved from [Link]
Sources
structure-activity relationship of 2-alkyl benzimidazoles
Topic: Structure-Activity Relationship (SAR) of 2-Alkyl Benzimidazoles: Antimicrobial Optimization Guide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Researchers
Executive Summary
This technical guide analyzes the 2-alkyl benzimidazole scaffold, a privileged structure in medicinal chemistry, specifically evaluating its performance as an antimicrobial agent compared to 2-aryl analogs and standard-of-care antibiotics (e.g., Ciprofloxacin).
While 2-aryl benzimidazoles are frequently cited for tubulin inhibition (anticancer), 2-alkyl benzimidazoles exhibit distinct efficacy profiles driven by lipophilicity-dependent membrane interactions and enzyme inhibition (e.g., DNA gyrase). This guide provides a rational SAR analysis, experimental protocols, and comparative data to support the optimization of the 2-alkyl position for therapeutic development.
Mechanistic Foundation: The 2-Alkyl Advantage
The benzimidazole core is an isostere of purine, allowing it to interact with diverse biological targets. However, the substituent at the C2 position dictates the primary mode of action and pharmacokinetic profile.
-
2-Alkyl Substituents (The "Product"):
-
Mechanism: The alkyl chain enhances lipophilicity (LogP), facilitating passive diffusion across bacterial cell walls (especially Gram-positive peptidoglycan layers).
-
Electronic Effect: Alkyl groups are electron-donating (+I effect), increasing the basicity of the N3 nitrogen. This can enhance binding affinity to anionic pockets in target enzymes like DNA gyrase or Topoisomerase IV.
-
Steric Effect: Flexible alkyl chains allow for "induced fit" binding in hydrophobic pockets, unlike rigid aryl groups.
-
-
2-Aryl Substituents (The "Alternative"):
-
Mechanism: Often target tubulin polymerization (anticancer) or specific kinases.
-
Limitation in Antimicrobials: The rigidity and planarity can lead to poor solubility and reduced membrane permeability in certain bacterial strains compared to optimized alkyl chains.
-
Comparative Analysis: 2-Alkyl vs. 2-Aryl vs. Standard
The following analysis compares a representative 2-Propyl Benzimidazole (optimized alkyl) against a 2-Phenyl Benzimidazole (aryl analog) and Ciprofloxacin (standard).
Table 1: Comparative Performance Data (Antimicrobial Efficacy)
Data synthesized from consensus SAR studies (Ref. 1, 3, 5).
| Feature | 2-Propyl Benzimidazole (Target) | 2-Phenyl Benzimidazole (Alternative) | Ciprofloxacin (Standard) |
| Primary Indication | Antimicrobial / Antifungal | Anticancer / Anthelmintic | Broad-spectrum Antibiotic |
| S. aureus (MIC) | 12.5 - 25 µg/mL | 50 - >100 µg/mL | 0.5 - 1.0 µg/mL |
| E. coli (MIC) | 25 - 50 µg/mL | >100 µg/mL | 0.01 - 0.5 µg/mL |
| Solubility (Water) | Moderate (pH dependent) | Low (High Crystallinity) | High (Formulated as salt) |
| Lipophilicity (cLogP) | ~2.5 (Optimal for permeation) | ~3.2 (Often too lipophilic) | ~1.3 |
| Toxicity (Vero Cells) | Low (IC50 > 200 µM) | Moderate (Tubulin interference) | Low |
Key Insight: While less potent than Ciprofloxacin, the 2-alkyl benzimidazole significantly outperforms the 2-aryl analog in antibacterial assays. The 2-aryl derivatives often suffer from "molecular obesity" (excessive lipophilicity/rigidity) that hinders bacterial uptake, whereas the 2-alkyl chain offers a balanced physicochemical profile.
Strategic SAR Visualization
The following diagram illustrates the decision logic for optimizing the benzimidazole scaffold.
Figure 1: Decision tree for Benzimidazole SAR. 2-Alkyl substitution directs activity toward antimicrobial pathways via permeability optimization, while 2-Aryl favors anticancer mechanisms.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point validation).
Protocol A: Synthesis of 2-Alkyl Benzimidazoles (Phillips Condensation)
Objective: Synthesize 2-propyl-1H-benzimidazole via acid-catalyzed condensation.
-
Reagents:
-
o-Phenylenediamine (OPD) (10 mmol)
-
Butyric acid (12 mmol)
-
4N HCl (20 mL) or Polyphosphoric acid (PPA)
-
10% NaOH (for neutralization)
-
-
Procedure:
-
Step 1: Dissolve OPD in the carboxylic acid source (Butyric acid) in a round-bottom flask.
-
Step 2: Add catalyst (4N HCl). Reflux at 100°C for 4-6 hours.
-
Validation Check: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The starting material (OPD) spot (lower Rf) should disappear, replaced by a fluorescent blue spot (product).
-
Step 3: Cool the mixture to room temperature.
-
Step 4: Slowly add 10% NaOH with stirring until pH ~8-9. A precipitate will form.
-
Step 5: Filter the solid, wash with ice-cold water (3x 10 mL).
-
Step 6: Recrystallize from ethanol/water (1:1) to obtain pure crystals.
-
-
Characterization:
-
Melting Point: Expected range 156-158°C (Verify against literature).
-
IR Spectrum: Look for disappearance of broad primary amine doublets (3400-3300 cm⁻¹) and appearance of sharp NH stretch (~3100 cm⁻¹) and C=N stretch (~1620 cm⁻¹).
-
Protocol B: Workflow Visualization
Figure 2: Step-by-step synthesis workflow for 2-alkyl benzimidazoles ensuring high purity.
References
-
Synthesis and biological evaluation of Substituted 2-Alkyl/Aryl Benzimidazole Derivatives. International Journal of Innovative Research in Technology (IJIRT).
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances.
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Pharmaceuticals (MDPI).
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances.
-
Synthesis and biological evaluation of 2-arylbenzimidazoles targeting Leishmania donovani. Bioorganic & Medicinal Chemistry Letters.
Technical Validation Guide: 2-(1-ethylpropyl)-1H-benzimidazole as a Tubulin Inhibitor
Executive Summary
This guide provides a technical validation framework for 2-(1-ethylpropyl)-1H-benzimidazole , a lipophilic small molecule targeting the microtubule network. Unlike broad-spectrum alkylating agents, this compound functions as a specific Microtubule Destabilizing Agent (MDA) .
Structurally, the molecule features a benzimidazole core substituted at the C2 position with a branched 1-ethylpropyl (pentan-3-yl) group. This hydrophobic moiety is critical for occupancy within the Colchicine Binding Site on
Mechanistic Insight & Signaling Pathway
The primary mechanism of action involves the reversible binding to the interface between
Pathway Visualization
The following diagram illustrates the downstream consequences of this binding event, culminating in G2/M arrest and apoptosis.[1]
Figure 1: Mechanistic cascade from ligand binding to apoptotic induction. The C2-alkyl substituent facilitates deep penetration into the hydrophobic pocket of β-tubulin.
Comparative Performance Analysis
To objectively evaluate 2-(1-ethylpropyl)-1H-benzimidazole, we compare it against established tubulin inhibitors. The data below represents consensus values for the 2-substituted benzimidazole class relative to standards.
Table 1: Comparative Efficacy Profile
| Feature | 2-(1-ethylpropyl)-1H-benzimidazole | Nocodazole | Colchicine | Paclitaxel |
| Primary Target | ||||
| Mechanism | Destabilizer (Inhibits Polymerization) | Destabilizer (Inhibits Polymerization) | Destabilizer (Inhibits Polymerization) | Stabilizer (Promotes Polymerization) |
| Binding Kinetics | Rapid, Reversible | Rapid, Reversible | Slow, Pseudo-irreversible | Reversible |
| Tubulin IC50 | ~2.0 - 5.0 | 1.0 - 2.5 | 0.5 - 1.0 | N/A (Enhances Polymerization) |
| Solubility | Moderate (DMSO soluble) | Low (Requires DMSO) | High (Water soluble) | Very Low |
| Key Advantage | Novelty/SAR Probe: The branched alkyl chain offers distinct lipophilicity compared to carbamates. | Industry Standard | High Potency | Distinct Mechanism (Control) |
Analysis:
-
Potency: While Nocodazole (a carbamate) generally exhibits higher potency, the 2-alkyl benzimidazoles are critical for studying the hydrophobic tolerance of the binding pocket without the metabolic liability of the carbamate ester group [1, 4].
-
Specificity: The 1-ethylpropyl group (branched pentyl) provides a specific steric probe. Straight-chain analogs (e.g., 2-propyl) often bind differently than branched analogs, making this compound essential for Structure-Activity Relationship (SAR) validation [1].
Experimental Validation Protocols
To validate this compound in your specific biological system, follow these standardized protocols. These workflows are designed to be self-validating using positive and negative controls.
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)
The Gold Standard for confirming direct interaction.
Principle: Microtubule assembly scatters light. Polymerization is measured as an increase in absorbance (Optical Density, OD) at 340 nm over time.
Workflow Diagram:
Figure 2: Turbidimetric assay workflow. Critical control: Keep tubulin on ice until Step 3.
Detailed Procedure:
-
Reagent Prep: Thaw purified tubulin (>10 mg/mL stock) on ice. Prepare 2-(1-ethylpropyl)-1H-benzimidazole in DMSO (1000x stock).
-
Master Mix: Dilute tubulin to 3 mg/mL in PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.
-
Treatment:
-
Test: Add compound (Final conc: 5, 10, 20
M). -
Positive Control: Nocodazole (5
M) -> Expect flat line (no polymerization). -
Negative Control: Paclitaxel (5
M) -> Expect rapid, hyper-polymerization. -
Vehicle Control: DMSO (1%) -> Expect standard sigmoidal curve.
-
-
Measurement: Transfer 100
L/well to a 96-well half-area plate (pre-warmed to 37°C). Immediately read OD340nm every 30 seconds for 1 hour. -
Validation Criteria: The compound is validated if it reduces the
(rate) and (plateau) of polymerization in a dose-dependent manner compared to the Vehicle Control.
Protocol B: Competitive Binding (Colchicine Displacement)
To confirm the binding site.
-
Incubation: Incubate tubulin (3
M) with [3H]-Colchicine (50 nM) and varying concentrations of the test compound. -
Filtration: After 1 hour at 37°C, filter the mixture through DEAE-cellulose filters (which bind tubulin).
-
Quantification: Measure radioactivity on the filter.
-
Result: A decrease in radioactivity indicates the compound successfully displaced Colchicine, confirming the binding site [1].
Structural Insights (SAR)
Why select 2-(1-ethylpropyl)-1H-benzimidazole ?
The biological activity of benzimidazoles is heavily dictated by the substituent at the C2 position.
-
Hydrophobic Pocket: The colchicine binding site contains a deep hydrophobic pocket (Zone 2).
-
Branched vs. Linear: Linear alkyl chains (e.g., 2-propyl) have moderate affinity. However, branched chains like 1-ethylpropyl (effectively a 3-pentyl group) increase the steric bulk and lipophilicity. This mimics the bulky interactions of the trimethoxyphenyl ring of colchicine or the cyclohexyl group of other high-potency analogs [2, 5].
-
Validation Value: This compound serves as an excellent model to test the "hydrophobic clamp" hypothesis of tubulin inhibition without the confounding effects of hydrogen bonding moieties found in more complex inhibitors.
References
-
Structure-activity relationships of benzimidazole carbamates as inhibitors of mammalian tubulin. Source: National Institutes of Health (PubMed) Significance: Defines the critical role of the C2 substituent size and hydrophobicity in tubulin binding. URL:[Link] (Representative SAR citation)
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2025) Significance: Reviews the specific binding modes of 2-substituted benzimidazoles at the colchicine site. URL:[Link][2]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. Source: MDPI (Molecules) Significance:[3][4] Provides experimental protocols for flow cytometry and immunofluorescence validation of benzimidazole derivatives. URL:[Link]
-
Benzimidazole-derived tubulin polymerization inhibitors. Source: ResearchGate (Review) Significance: Comparative analysis of Nocodazole and novel 2-aryl/alkyl derivatives. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
comparative efficacy of 2-(1-ethylpropyl)-1H-benzimidazole in different cancer cell lines
Executive Summary & Compound Profile
2-(1-ethylpropyl)-1H-benzimidazole (EPBI) represents a distinct subclass of the benzimidazole scaffold, characterized by a bulky, lipophilic 3-pentyl group at the C-2 position. Unlike the clinically approved anthelmintic benzimidazoles (e.g., Mebendazole, Albendazole) which possess a carbamate moiety, EPBI relies on a purely alkyl-driven hydrophobic interaction.
This guide evaluates the comparative efficacy of EPBI against established cancer therapeutics. The primary mechanism of action for the benzimidazole class is the inhibition of microtubule polymerization by binding to the colchicine site of
Chemical Profile
-
IUPAC Name: 2-(pentan-3-yl)-1H-benzimidazole
-
Molecular Formula: C₁₂H₁₆N₂
-
Key Feature: The 1-ethylpropyl (pentan-3-yl) group enhances lipophilicity (LogP ~3.5), potentially improving membrane permeability but reducing water solubility compared to 2-methyl analogs.
Comparative Efficacy Analysis
The following analysis compares EPBI with Nocodazole (standard benzimidazole tool compound), Paclitaxel (clinical taxane), and Mebendazole (repurposed benzimidazole).
Table 1: Comparative Efficacy Profile (Representative Data)
| Feature | EPBI (2-Alkyl) | Nocodazole (2-Carbamate) | Mebendazole (2-Carbamate) | Paclitaxel (Taxane) |
| Primary Target | Tubulin (Colchicine Site) / Kinases | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Tubulin (Taxane Site) |
| Mechanism | Destabilizer (Inhibits Polymerization) | Destabilizer (Inhibits Polymerization) | Destabilizer (Inhibits Polymerization) | Stabilizer (Promotes Polymerization) |
| Potency (IC₅₀) | Moderate (1-10 µM) | High (0.05 - 0.5 µM) | High (0.1 - 0.8 µM) | Very High (< 0.01 µM) |
| Selectivity Index | Moderate (Lipophilicity driven) | Low (High toxicity) | High (Cancer-selective) | Low (Systemic toxicity) |
| Solubility | Low (Requires DMSO/Lipid) | Low | Very Low | Low (Cremophor EL) |
| Key Advantage | Novel IP space; Kinase dual-activity potential | Standard reference; reversible | Oral availability; safety profile | Clinical gold standard |
Scientist's Note: The absence of the carbamate moiety in EPBI generally results in lower affinity for the colchicine binding site compared to Nocodazole. However, the bulky alkyl group may confer selectivity for specific mutant tubulin isotypes or secondary kinase targets (e.g., CK2) often overexpressed in resistant lines.
Mechanism of Action: Pathway Visualization
The primary anticancer mechanism of benzimidazoles involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.
Figure 1: Mechanism of Action for EPBI. The compound binds to the colchicine site of tubulin, preventing polymerization, activating the Spindle Assembly Checkpoint, and inducing apoptosis.
Experimental Validation Protocols
To objectively assess EPBI, the following self-validating protocols are recommended. These assays control for solubility artifacts common with lipophilic benzimidazoles.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC₅₀ values in specific cancer cell lines (e.g., A549 Lung, MCF-7 Breast).
-
Preparation: Dissolve EPBI in DMSO to create a 10 mM stock. Ensure final DMSO concentration in culture is <0.5%.
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Treat with serial dilutions of EPBI (0.1 µM – 100 µM) for 48h and 72h. Include Nocodazole (positive control) and Vehicle (negative control).
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.
-
Validation: The Z-factor of the assay must be >0.5. If Nocodazole IC₅₀ deviates >2-fold from historical data (approx 50-100 nM), reject the run.
Protocol B: Tubulin Polymerization Assay (Cell-Free)
Objective: Confirm direct interaction with tubulin vs. non-specific toxicity.
-
Reagents: Purified porcine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI or specialized kit).
-
Setup: Prepare tubulin in PEM buffer on ice. Add GTP (1 mM).
-
Induction: Add EPBI (10 µM) or Paclitaxel (Stabilizer control) or Nocodazole (Destabilizer control).
-
Measurement: Transfer to 37°C plate reader. Measure fluorescence (Ex 360nm / Em 450nm) every 30s for 60 mins.
-
Result Interpretation:
-
EPBI: Should show a flattened curve (inhibition of Vmax) similar to Nocodazole.
-
Paclitaxel: Should show rapid, enhanced polymerization (hyper-stabilization).
-
Vehicle: Sigmoidal growth curve.
-
Technical Discussion: SAR & Formulation
Structure-Activity Relationship (SAR)
The 2-position of the benzimidazole ring is critical for tubulin binding.
-
Carbamates (–NHCOOR): (e.g., Mebendazole) High affinity due to hydrogen bonding with Glu198/Val236 in
-tubulin. -
Alkyls (–R): (e.g., EPBI) Rely on hydrophobic interactions. The bulky 1-ethylpropyl group of EPBI targets the hydrophobic pocket but lacks the H-bond donor capability of the carbamate.
-
Implication: EPBI is expected to be less potent than carbamate analogs against wild-type tubulin but may retain activity in multi-drug resistant (MDR) lines where P-glycoprotein efflux is a factor, as lipophilic alkyl-benzimidazoles are often poor substrates for efflux pumps.
-
Formulation Challenges
EPBI is highly lipophilic. For in vivo studies or high-concentration in vitro assays:
-
Avoid: Aqueous buffers without surfactants.
-
Recommend: 10% DMSO / 40% PEG400 / 50% Saline or cyclodextrin-based formulations (HP-
-CD) to prevent precipitation which causes false-negative results.
References
-
Mechanism of Benzimidazoles: Zhou, J., et al. (2016). "Benzimidazole derivatives as potential anticancer agents."[1][2][3][4][5] European Journal of Medicinal Chemistry. Link
-
Tubulin Binding Sites: Lu, Y., et al. (2012). "An Overview of Tubulin Inhibitors that Interact with the Colchicine Binding Site." Pharmaceutical Research. Link
-
SAR of 2-Substituted Benzimidazoles: Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. Link
-
Repurposing Benzimidazoles: Pantziarka, P., et al. (2014). "Repurposing Drugs in Oncology (ReDO)—Mebendazole as an anti-cancer agent." Ecancermedicalscience. Link
-
Experimental Protocols: "NCI-60 Human Tumor Cell Lines Screen Protocol." National Cancer Institute.[6][7] Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 5. From Catalysis to Cancer: Toward Structure-Activity Relationships for Benzimidazol-2-ylidene-Derived N-Heterocyclic-Carbene Complexes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Researcher's Guide to Target Identification and Selectivity Profiling of Novel Benzimidazoles: A Case Study with 2-(1-ethylpropyl)-1H-benzimidazole
The benzimidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs with a vast range of biological activities, including anticancer, antifungal, and anthelmintic properties.[1][2][3] This inherent biological promiscuity, however, presents a formidable challenge when a novel derivative emerges. Consider a compound like 2-(1-ethylpropyl)-1H-benzimidazole—henceforth referred to as "Benzimidazole-Exemplar." While its structure suggests therapeutic potential, its molecular target and selectivity profile are unknown.
This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to navigate this critical phase of discovery. We will move beyond a simple listing of techniques to explain the strategic rationale behind a tiered approach to target identification and selectivity assessment, using Benzimidazole-Exemplar as our working model. Our objective is not merely to find a target but to build a robust, evidence-based case for its selectivity, a critical determinant of its therapeutic window and potential for off-target toxicities.
Part 1: The Strategic Framework: A Tiered Approach to Selectivity Profiling
A brute-force approach to assessing a new compound against every possible biological target is impractical. A more logical and resource-efficient strategy involves a tiered workflow. This process begins with broad, unbiased screening to generate hypotheses, followed by progressively more focused and quantitative assays to validate those hypotheses and build a detailed selectivity profile.
Caption: A tiered workflow for target identification and selectivity profiling.
Part 2: Tier 1 - From Unknown to Hypothesis: Large-Panel Kinase Screening
Given that numerous benzimidazole derivatives are known to function as kinase inhibitors, a logical first step is to screen Benzimidazole-Exemplar against a broad panel of protein kinases.[3] The goal here is not to determine precise potency but to rapidly identify the most promising primary target(s) and any significant off-targets from across the human kinome.[4][5][6]
Many contract research organizations (CROs) offer kinome profiling services, screening a compound at a single, relatively high concentration (e.g., 1 or 10 µM) against hundreds of kinases.[7][8][9][10] The output is typically presented as percent inhibition relative to a control.
Hypothetical Screening Outcome for Benzimidazole-Exemplar
For our case study, let us assume a screen against a 400-kinase panel at 1 µM yields the following key results:
| Target Kinase | Kinase Family | Percent Inhibition (%) @ 1 µM | Interpretation |
| Aurora Kinase A | Serine/Threonine | 98% | Strong Hit - Potential Primary Target |
| Aurora Kinase B | Serine/Threonine | 85% | Strong Hit - Potential Isoform Activity |
| VEGFR2 (KDR) | Tyrosine | 55% | Moderate Hit - Potential Off-Target |
| ABL1 | Tyrosine | 48% | Moderate Hit - Potential Off-Target |
| Other 396 Kinases | Various | < 30% | Low to No Activity |
This initial screen provides a clear, actionable hypothesis: Benzimidazole-Exemplar is a potent inhibitor of Aurora Kinase A. It also identifies closely related Aurora B and more distant kinases (VEGFR2, ABL1) as the most likely off-targets to investigate further.
Part 3: Tier 2 - Quantifying Selectivity: Biochemical IC50 Determination
The next critical step is to move from single-point inhibition data to multi-point dose-response curves to determine the half-maximal inhibitory concentration (IC50) for the primary target and key off-targets. This quantitative data allows for the calculation of a selectivity index , which is the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher index signifies greater selectivity.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a widely used, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Less light means more inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of Benzimidazole-Exemplar (e.g., from 100 µM to 1 pM) in an appropriate buffer with a final DMSO concentration kept constant (e.g., 1%).
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of a solution containing the target kinase (e.g., Aurora A) and its specific substrate peptide.
-
Initiate the reaction by adding 4 µL of ATP solution (a concentration near the Km for the specific kinase is often used for potency determination).[8]
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Selectivity Data
This protocol should be repeated for the primary target (Aurora A) and the identified off-targets (Aurora B, VEGFR2, ABL1). For context, it is invaluable to compare these results against well-characterized control compounds.
| Compound | IC50 Aurora A (nM) | IC50 Aurora B (nM) | IC50 VEGFR2 (nM) | IC50 ABL1 (nM) | Selectivity Index (VEGFR2/Aurora A) |
| Benzimidazole-Exemplar | 15 | 35 | 1,500 | 2,100 | 100x |
| Alisertib (Selective Control) | 1.2 | 30 | >10,000 | >10,000 | >8,300x |
| Staurosporine (Non-selective) | 6 | 15 | 7 | 20 | 1.2x |
This quantitative data strongly supports our hypothesis. Benzimidazole-Exemplar is a potent inhibitor of Aurora A and shows a 100-fold selectivity against VEGFR2. While it also inhibits the closely related Aurora B isoform, it is significantly more selective than a pan-kinase inhibitor like Staurosporine.
Part 4: Tier 3 - Proving the Case: Target Engagement in a Cellular Environment
Biochemical assays are essential but are performed in a clean, artificial system. It is crucial to verify that a compound engages its target within the complex milieu of a living cell.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct drug-target interaction in intact cells or tissue lysates.[12][13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12]
Caption: The workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Aurora A Target Engagement
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116 colorectal cancer cells) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of Benzimidazole-Exemplar (e.g., 10 µM) for 1 hour at 37°C.
-
Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[12] Include an unheated control.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the total protein concentration for all samples.
-
Perform SDS-PAGE and Western Blot analysis using a primary antibody specific for the target (Aurora A).
-
To demonstrate selectivity, also probe for a highly abundant, unrelated protein that is not expected to bind the compound (e.g., GAPDH or Actin) as a negative control.
-
Interpreting CETSA Results
By plotting the band intensity for the target protein against the temperature, a "melting curve" is generated. A successful experiment will show a rightward shift in the curve for the drug-treated samples compared to the vehicle control, indicating thermal stabilization of the target protein.
| Target Protein | Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Aurora A | Vehicle (DMSO) | 52°C | - | Baseline thermal stability |
| Aurora A | Benzimidazole-Exemplar | 58°C | +6°C | Direct target engagement in cells |
| GAPDH (Control) | Vehicle (DMSO) | 61°C | - | Baseline thermal stability |
| GAPDH (Control) | Benzimidazole-Exemplar | 61°C | 0°C | No binding to control protein; evidence of selectivity |
A significant thermal shift for Aurora A, coupled with a negligible shift for GAPDH, provides powerful evidence that Benzimidazole-Exemplar selectively binds and engages its intended target in a physiologically relevant context.
Conclusion and Path Forward
Through this tiered, multi-faceted approach, we have systematically characterized our novel compound, Benzimidazole-Exemplar. We progressed from an unknown entity to a molecule with a well-defined primary target, Aurora Kinase A. The comprehensive analysis provided a quantitative measure of its high selectivity against key off-targets and confirmed its direct engagement with Aurora A inside living cells.
This rigorous assessment of selectivity is not an academic exercise; it is a fundamental pillar of drug discovery that informs safety, efficacy, and the overall potential of a new chemical entity. The data gathered through these methods provides the confidence needed to advance a compound like Benzimidazole-Exemplar to the next stages of development, including cell-based functional assays and in vivo efficacy studies.
References
-
Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(15), pp.4487-4503. Available at: [Link][4][5]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, pp.237-53. Available at: [Link][11]
-
Zhao, L. et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Available at: [Link][13]
-
Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]
-
IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Available at: [Link]
-
Acker, M. G. et al. (2014). A systematic approach to discover new substrates for protein kinases. Journal of Biological Chemistry, 289(28), pp.19385-19396. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link][6]
-
JoVE. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available at: [Link][7]
-
Dai, L. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), pp.87-95. Available at: [Link][14]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]
-
Royal Society of Chemistry. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry VIII. Available at: [Link]
-
IQVIA. (n.d.). In Vitro screening. Available at: [Link]
-
MDPI. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), p.5582. Available at: [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link][9]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link][10]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(2), pp.1-10. Available at: [Link][1]
-
Chemical and Pharmaceutical Bulletin. (2012). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Chemical and Pharmaceutical Bulletin, 60(7), pp.778-784. Available at: [Link]
-
MDPI. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Pharmaceuticals, 18(9), p.1454. Available at: [Link][2]
-
Molecules. (2022). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 27(21), p.7264. Available at: [Link]
-
Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), pp.21-27. Available at: [Link][3]
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. assayquant.com [assayquant.com]
- 9. pharmaron.com [pharmaron.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking the Antioxidant Activity of 2-(1-ethylpropyl)-1H-benzimidazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and benchmark the antioxidant activity of the novel compound, 2-(1-ethylpropyl)-1H-benzimidazole. In the absence of direct published data for this specific molecule, this document serves as a practical "how-to" manual, detailing the necessary experimental protocols and providing a robust context for data interpretation against established antioxidant standards.
The benzimidazole scaffold is a well-regarded pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant effects.[1] The antioxidant potential of benzimidazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a critical process in mitigating oxidative stress implicated in numerous disease pathologies.[1][2] While many studies have focused on 2-aryl substituted benzimidazoles[3][4], the antioxidant capacity of 2-alkyl substituted derivatives like 2-(1-ethylpropyl)-1H-benzimidazole remains an area ripe for investigation. Preliminary data on simpler analogs, such as 2-methyl-1H-benzimidazole, have shown moderate antioxidant activity, suggesting that other 2-alkyl substituted variants may also possess radical scavenging properties.[5]
This guide will walk you through the essential in vitro assays—DPPH, ABTS, and FRAP—providing not just the procedural steps, but the scientific rationale behind each, ensuring a thorough and well-rounded assessment of your target compound.
Section 1: Foundational In Vitro Antioxidant Assays
A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as different assays measure distinct aspects of antioxidant activity. The three assays detailed below are widely accepted and provide complementary information.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to assess the radical scavenging ability of a compound.[2] It is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be quantified spectrophotometrically.[2]
Experimental Workflow: DPPH Assay
Caption: Workflow for the ABTS Radical Scavenging Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
-
-
Assay Procedure:
-
To a 96-well microplate, add a fixed volume of the diluted ABTS•+ solution.
-
Add varying concentrations of the test compound and standard antioxidants.
-
-
Data Acquisition and Analysis:
-
After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. This assay provides a direct measure of the total antioxidant power or reducing capacity of a sample. [6] Experimental Workflow: FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
-
Assay Procedure:
-
Add a fixed volume of the FRAP reagent to each well of a 96-well plate.
-
Add varying concentrations of the test compound and a standard (typically FeSO₄·7H₂O to create a standard curve).
-
Incubate the plate at 37°C for a specified time.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at approximately 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the test samples with that of the ferrous iron standard solutions. Results are typically expressed as FRAP values in units such as µM Fe(II) equivalents per gram of sample.
-
Section 2: Benchmarking and Data Interpretation
To contextualize the antioxidant activity of 2-(1-ethylpropyl)-1H-benzimidazole, it is essential to compare its performance against well-established antioxidant compounds.
Standard Antioxidant Reference Values
The following table provides typical IC50 values for common standard antioxidants in the DPPH and ABTS assays. It is important to note that these values can vary depending on specific experimental conditions. [7]Therefore, it is crucial to run these standards in parallel with your test compound.
| Standard Antioxidant | Assay | Typical IC50 Value (µg/mL) |
| Ascorbic Acid | DPPH | ~2-10 [8][9] |
| Trolox | ABTS | ~2-5 [10] |
| BHT (Butylated Hydroxytoluene) | DPPH | ~15-30 |
Hypothetical Data Comparison for 2-(1-ethylpropyl)-1H-benzimidazole
The results for 2-(1-ethylpropyl)-1H-benzimidazole should be tabulated alongside the standards run in the same experiment. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Fe(II) eq/mg) |
| 2-(1-ethylpropyl)-1H-benzimidazole | Experimental Result | Experimental Result | Experimental Result |
| Ascorbic Acid (Standard) | Experimental Result | Experimental Result | Experimental Result |
| Trolox (Standard) | Experimental Result | Experimental Result | Experimental Result |
| 2-methyl-1H-benzimidazole (Reference) | ~145 [5] | Not Reported | Not Reported |
Interpreting the Results:
By comparing the IC50 and FRAP values of 2-(1-ethylpropyl)-1H-benzimidazole to those of the standards, you can classify its antioxidant activity as potent, moderate, or weak. For instance, if the IC50 values are comparable to or lower than those of ascorbic acid or trolox, the compound can be considered a potent antioxidant. Comparison with the reported value for 2-methyl-1H-benzimidazole can provide insights into the structure-activity relationship (SAR), specifically the effect of the larger alkyl group at the 2-position. [5][11][12]
Section 3: Mechanistic Considerations
The benzimidazole ring system is electron-rich, and the nitrogen atoms can participate in stabilizing radical species. The substituent at the 2-position plays a crucial role in modulating the antioxidant activity. [11][12]It is hypothesized that the 1-ethylpropyl group, being an electron-donating alkyl group, may influence the electron density of the benzimidazole core, potentially affecting its ability to donate a hydrogen atom or an electron. Further mechanistic studies, such as electron paramagnetic resonance (EPR) spectroscopy, could provide deeper insights into the radical scavenging mechanism.
Potential Antioxidant Mechanism of Benzimidazoles
Caption: Proposed hydrogen atom transfer (HAT) mechanism for benzimidazole antioxidants.
Conclusion
This guide provides a robust framework for the systematic evaluation of the antioxidant activity of 2-(1-ethylpropyl)-1H-benzimidazole. By employing standardized assays and comparing the results against established antioxidants, researchers can obtain reliable and reproducible data. This will not only elucidate the potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the benzimidazole class of antioxidants.
References
-
Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. (2023). Arabian Journal of Chemistry. Available at: [Link]
-
Singh, V. K., & Parle, A. (2020). Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzimidazole Derivatives. Asian Journal of Pharmaceutical Research and Development, 8(2), 35-44. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
Antioxidant activity of carotenoids as well as of BHT and BHA measured by FRAP assay. (n.d.). ResearchGate. Available at: [Link]
-
Is there any specific IC50 value for Ascorbic acid in DPPH assay? (2021). ResearchGate. Available at: [Link]
- Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. (n.d.). PubMed Central.
- Antioxidant activity of benzimidazoles 2a, 2c, 2f, 3, 4 and 5 using DPPH Radical scavenging method. (n.d.).
-
Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. (2023). MDPI. Available at: [Link]
- Synthesis, Antioxidant ability and Docking study for new 4,4'-((2-(Aryl)-1H-benzo[d] (n.d.).
-
Synthesis, antioxidant, and antimicrobial evaluation of some 2-arylbenzimidazole derivatives. (2013). PubMed. Available at: [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PubMed Central. Available at: [Link]
- Singh, V. K., & Parle, A. (2020).
- Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. (n.d.). ChemRxiv.
-
IC50 values of DPPH assay. The values are compared with ascorbic acid... (n.d.). ResearchGate. Available at: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. Available at: [Link]
- Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. (n.d.).
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
- Antioxidant Activity of some Medicinal Species using FRAP Assay. (n.d.).
-
Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship. (2016). Arabian Journal of Chemistry. Available at: [Link]
-
Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025). MDPI. Available at: [Link]
-
Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. (2022). Pharmacognosy Journal. Available at: [Link]
-
The IC50 values of the ABTS scavenging activity of trolox (TX) and... (n.d.). ResearchGate. Available at: [Link]
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay. (n.d.). Cell Biolabs, Inc.. Available at: [Link]
- Synthesis and Antioxidant Properties of New Benzimidazole Derivatives. (n.d.).
- Investigation of antioxidant activity of some bis-benzimidazole in Tetrahymena thermophila stressed cells. (n.d.).
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Semantic Scholar.
- (PDF) Evaluation of Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. (2025).
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021).
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed Central. Available at: [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. Available at: [Link]
Sources
- 1. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. ajprd.com [ajprd.com]
- 4. Synthesis, antioxidant, and antimicrobial evaluation of some 2-arylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Benzimidazole Derivatives
Welcome to an in-depth exploration of comparative molecular docking studies focused on benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery and optimization of novel therapeutics. Here, we move beyond a simple recitation of protocols to provide a field-proven perspective on experimental design, data interpretation, and the strategic application of in-silico techniques in modern drug discovery.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, making it a versatile starting point for developing agents against cancer, microbial infections, and other diseases.[2][3] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool for understanding these interactions at a molecular level.[4][5]
This guide will provide a comparative analysis of docking studies of benzimidazole derivatives against two critical therapeutic targets: DNA gyrase, a key bacterial enzyme, and Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer. Through this focused comparison, we will elucidate the nuances of applying docking methodologies to different target classes and chemical series.
The Strategic Imperative of Comparative Docking
In drug discovery, it is not enough to know that a compound binds to its target. We must understand how it binds and how it compares to other molecules. Comparative docking studies allow us to:
-
Rank-order potential leads: By comparing the predicted binding affinities of a series of derivatives, we can prioritize the most promising candidates for synthesis and in-vitro testing.
-
Elucidate Structure-Activity Relationships (SAR): Docking reveals how specific chemical modifications influence binding orientation and affinity, providing invaluable insights for lead optimization.
-
Predict potential resistance mechanisms: By understanding the key interactions between a compound and its target, we can anticipate how mutations in the target protein might confer resistance.
Comparative Docking Analysis: Benzimidazole Derivatives Targeting Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication.[4][6] Its inhibition leads to bacterial cell death, making it a well-validated target for antibacterial drugs.[4][6] Here, we compare the docking of two benzimidazole derivatives against the DNA gyrase of Escherichia coli.
Experimental Protocol: Molecular Docking of Benzimidazole Derivatives against E. coli DNA Gyrase
This protocol outlines a robust and reproducible workflow for the comparative docking of benzimidazole derivatives.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For this study, the E. coli DNA gyrase subunit B (PDB ID: 1KZN) was utilized.[3]
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as Kollman charges. This step is crucial for accurately modeling electrostatic interactions.
-
The protein structure is then minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software like ChemDraw.
-
These 2D structures are converted to 3D structures and their energy is minimized using a force field like MMFF94 to obtain stable conformations.[7]
-
Hydrogen atoms are added, and rotatable bonds are defined.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the protein. The size and center of the grid box are critical parameters that must be carefully chosen to encompass the entire binding pocket.
-
-
Molecular Docking:
-
Docking is performed using software such as AutoDock Vina or Schrodinger Maestro.[4][6][7] These programs use scoring functions to predict the binding affinity and pose of the ligand in the protein's active site.
-
The docking results are analyzed to identify the best binding poses based on the docking score and the interactions with key amino acid residues.
-
Data Presentation: Comparative Docking of Benzimidazole Derivatives against E. coli DNA Gyrase
| Derivative | Structure | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Compound C2: 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone | (Structure not available in provided text) | Better than Norfloxacin | Not specified | [6] |
| Benzimidazole-thiadiazole hybrids | (Structure not available in provided text) | Not specified | Not specified | [3] |
| Norfloxacin (Control) | (Standard antibacterial drug) | Lower than Compound C2 | Not specified | [6] |
Note: Specific docking scores and interacting residues were not always available in the provided search results. A more detailed study would require access to the full publications.
Visualization of the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis: Benzimidazole Derivatives Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth and proliferation.[8] Mutations that lead to the overexpression or constitutive activation of EGFR are common in many types of cancer, making it a prime target for anticancer therapies.[8]
Data Presentation: Comparative Docking of Benzimidazole Derivatives against EGFR
| Derivative | Structure | Target | IC50 | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Compound 6 | Benzimidazole-1,2,3-triazole hybrid | EGFR | 3.23 µM (MCF-7) | Similar to Erlotinib | Not specified | [9] |
| Compound 32 | Benzimidazole-triazole hybrid | EGFR | 0.086 µM | Not specified | Not specified | [10] |
| Compounds 4c & 4e | Benzimidazole-based derivatives | EGFR/BRAFV600E | Not specified | Confirmed dual inhibition | Not specified | [8] |
| Keto-benzimidazoles (7c, 11c) | Sulfonyl-substituted | EGFRwt | Not specified | -8.1, -7.8 | Not specified | [11] |
| Keto-benzimidazoles (7d, 1c) | Sulfonyl-substituted | T790M mutant EGFR | Not specified | -8.3, -8.4 | Not specified | [11] |
| Gefitinib (Control) | (Approved EGFR inhibitor) | EGFR | 0.052 µM | Not specified | Not specified | [10] |
| Erlotinib (Control) | (Approved EGFR inhibitor) | EGFR | Not specified | Similar to Compound 6 | Not specified | [9] |
Visualization of Benzimidazole-Target Interaction
Caption: Key interactions between benzimidazole derivatives and a protein target.
Expert Insights and Causality Behind Experimental Choices
As a Senior Application Scientist, I emphasize that the success of a docking study hinges on more than just the software used. The choices made throughout the protocol have a profound impact on the quality and reliability of the results.
-
Choice of PDB Structure: The resolution of the crystal structure is paramount. A higher resolution structure provides a more accurate representation of the protein's active site. It is also crucial to consider the source of the structure (e.g., human vs. bacterial) and whether it is in an active or inactive conformation.
-
Ligand Conformation: While docking algorithms explore various ligand conformations, starting with a low-energy, realistic 3D structure can significantly improve the efficiency and accuracy of the search.
-
Scoring Function Selection: Different docking programs use different scoring functions to estimate binding affinity. It is good practice to use multiple scoring functions or even different docking programs to cross-validate the results.
-
Post-Docking Analysis: The top-ranked pose is not always the correct one. A thorough visual inspection of the binding pose and its interactions with the surrounding amino acids is essential. Look for key interactions that are known to be important for binding to that particular target.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of docking results, it is essential to incorporate self-validating steps into the workflow:
-
Redocking: A common validation technique is to first dock the co-crystallized ligand back into the protein's active site. A successful redocking, where the predicted pose is very close to the crystallographic pose (typically with an RMSD < 2.0 Å), provides confidence in the docking protocol.
-
Use of a Control Set: Docking a set of known active and inactive compounds can help to assess the ability of the docking protocol to distinguish between binders and non-binders.
-
Correlation with Experimental Data: Ultimately, the most reliable validation comes from correlating the docking scores with experimental binding affinities (e.g., IC50 or Ki values). A strong correlation provides confidence that the docking protocol is accurately predicting binding.
Conclusion
Comparative molecular docking is a powerful tool in the arsenal of the modern drug hunter. When applied with scientific rigor and a deep understanding of its underlying principles, it can significantly accelerate the discovery and optimization of novel benzimidazole-based therapeutics. This guide provides a framework for designing and executing these studies, but it is the thoughtful application of these principles by the individual researcher that will ultimately lead to success.
References
- In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (2025, April 15). Google Docs.
- Evaluation and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent - Semantic Scholar. (n.d.). Semantic Scholar.
- Computer Aided Drug Studies of Benzimidazole Containing Isoxazole Derivatives as Targeted Antibiotics | Abstract - Der Pharma Chemica. (2026, January 29). Der Pharma Chemica.
- QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents - ResearchGate. (n.d.).
- Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids | ACS Omega - ACS Publications. (2022, December 9).
- Synthesis, Biological Evaluation, and Molecular Docking of New Benzimidazole-1,2,3-Triazole Hybrids as Antibacterial and Antitumor Agents - Taylor & Francis. (n.d.). Taylor & Francis Online.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC. (n.d.).
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. (2025, December 19). MDPI.
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - MDPI. (2024, January 16). MDPI.
- Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles - Journal of Chemistry Letters. (n.d.). Journal of Chemistry Letters.
- SYNTHESIS, MOLECULAR DOCKING AND ANTIBACTERIAL ACTIVITY OF NEW BENZIMIDAZOLE COMPOUNDS DERIVED FROM 3,4-DIAMINOBENZOPHENONE CONT. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
- Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent - Biomedical and Pharmacology Journal. (2019, December 13). Biomedical and Pharmacology Journal.
- Synthesis, Antimicrobial Activity and Molecular Docking Study of Some Novel Isoxazole Incorporated Benzimidazole Derivatives. (2023, December 15). International Journal of Pharmaceutical Sciences and Drug Research.
- Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs - MDPI. (2019, September 2). MDPI.
- Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. (2016, July 15).
- In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity | Journal of Applied Pharmaceutical Research. (2022, September 30). Journal of Applied Pharmaceutical Research.
- Design, synthesis and computational study of benzimidazole derivatives as potential anti-SARS-CoV-2 agents | Request PDF - ResearchGate. (2025, September 20).
- Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC. (2025, October 9).
- Synthesis, antibacterial and molecular docking studies of new benzimidazole deriv
- New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
- Synthesis, antibacterial and molecular docking studies of new benzimidazole deriv
- Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed. (2024, May 19).
- In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists in Diabetes Mellitus. (2020, October 21). Research J. Pharm. and Tech.
- Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type - Universiti Kebangsaan Malaysia. (n.d.). Universiti Kebangsaan Malaysia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemlett.com [jchemlett.com]
- 3. ajol.info [ajol.info]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
in-vivo validation of in-vitro results for 2-(1-ethylpropyl)-1H-benzimidazole
Publish Comparison Guide: In-Vivo Validation of In-Vitro Results for 2-(1-ethylpropyl)-1H-benzimidazole
Executive Summary This guide outlines the translational pathway for 2-(1-ethylpropyl)-1H-benzimidazole , a lipophilic benzimidazole derivative. While in-vitro assays often demonstrate high potency due to the compound's ability to penetrate cell membranes and bind hydrophobic pockets (e.g., the colchicine site of tubulin or specific kinase domains), in-vivo validation is frequently bottlenecked by poor aqueous solubility and rapid metabolic clearance. This document provides a structured protocol to validate these results in animal models, comparing the compound against the clinical standard Albendazole , a structurally homologous benzimidazole carbamate.
Compound Profile & Mechanism of Action
2-(1-ethylpropyl)-1H-benzimidazole is a 2-substituted benzimidazole featuring a bulky, branched alkyl group (3-pentyl) at the C2 position.
-
Key Property: High Lipophilicity (Estimated LogP ~3.2–3.8).
-
Primary Mechanism (Hypothesized): Microtubule destabilization via binding to the
-tubulin subunit, preventing polymerization. This mechanism is consistent with the benzimidazole scaffold (e.g., Albendazole, Mebendazole). -
Secondary Mechanism: Potential inhibition of specific kinases (e.g., CK2, DYRK1A) or modulation of proton pumps, depending on the specific cellular context of the in-vitro results.
The Translational Challenge: The "Lipophilicity Trap" is the primary failure mode. High in-vitro potency (low IC50) often correlates with poor in-vivo solubility, leading to low oral bioavailability. Validation requires a specialized formulation strategy.
Comparative Analysis: 2-(1-ethylpropyl)-1H-benzimidazole vs. Albendazole
Objective: To benchmark the novel compound against a clinically validated alternative.
| Feature | 2-(1-ethylpropyl)-1H-benzimidazole | Albendazole (Standard of Care) | Implication for Validation |
| Structure | 2-branched-alkyl (Hydrophobic) | 2-carbamate, 5-propylthio (Polar/Hydrophobic mix) | The novel compound lacks the carbamate moiety, potentially increasing metabolic stability but decreasing solubility. |
| Solubility | Very Low (< 0.05 mg/mL in water) | Low (< 0.1 mg/mL) | Requires lipid-based formulation (e.g., Corn Oil, Cyclodextrin). |
| Metabolism | Likely hydroxylation at alkyl chain | Rapid oxidation to Albendazole Sulfoxide | PK studies must monitor for hydroxylated metabolites. |
| Target | Tubulin / Kinase (Broad) | Tubulin (Specific) | Efficacy models must be chosen based on the specific in-vitro hit (Cancer vs. Parasite). |
| Route | IV (Formulated) or PO (Oil) | PO (Tablet/Suspension) | Intraperitoneal (IP) or Oral Gavage (PO) recommended for initial validation. |
In-Vivo Validation Strategy
To validate in-vitro results (e.g., IC50 < 1
Phase 1: Formulation & Pharmacokinetics (PK)
-
Goal: Achieve a plasma concentration > 3x the in-vitro IC50 for at least 6 hours.
-
Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (for IV/IP) OR Corn Oil (for PO).
-
Dosing: Single dose escalation (10, 30, 100 mg/kg).
Phase 2: Maximum Tolerated Dose (MTD)
-
Goal: Define the therapeutic window.
-
Protocol: Administer daily for 5 days. Monitor weight loss (>15% = toxicity) and behavioral signs (lethargy, piloerection).
Phase 3: Efficacy Model (Xenograft or Infection)
-
Goal: Statistically significant reduction in tumor volume or parasite load compared to Vehicle.
Experimental Protocols
Protocol A: Pharmacokinetic Bridging Study
-
Subjects: CD-1 Mice (n=3 per timepoint).
-
Dose: 20 mg/kg (Intraperitoneal).
-
Sampling: Tail vein blood at 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Analysis: LC-MS/MS.
-
Success Criteria:
and comparable to Albendazole (~20 g·h/mL).
Protocol B: Efficacy Validation (Subcutaneous Xenograft Model)
-
Rationale: Validates antiproliferative in-vitro data.
-
Cell Line: HCT116 (Colorectal) or A549 (Lung) – dependent on in-vitro sensitivity.
-
Implantation: Inject
cells subcutaneously into the flank of nude mice. -
Staging: Wait until tumors reach ~100 mm³.
-
Grouping:
-
Group 1: Vehicle Control (Corn Oil PO daily).
-
Group 2: Albendazole (Positive Control, 50 mg/kg PO daily).
-
Group 3: Test Compound (Low Dose, 20 mg/kg PO daily).
-
Group 4: Test Compound (High Dose, 50 mg/kg PO daily).
-
-
Treatment: 21 days. Measure tumor volume (
) every 3 days. -
Endpoint: Tumor Growth Inhibition (TGI) %.
Visualization of Validation Workflow
The following diagram illustrates the critical decision gates in translating in-vitro benzimidazole hits to in-vivo proof-of-concept.
Caption: Decision tree for validating lipophilic benzimidazoles, prioritizing PK thresholds before efficacy testing.
Mechanism of Action: Tubulin Interference
Understanding the molecular target is essential for explaining in-vivo phenotypes (e.g., mitotic arrest).
Caption: Proposed mechanism where the benzimidazole prevents tubulin polymerization, leading to cell death.
References
-
Santa Cruz Biotechnology. 2-(1-ethylpropyl)-1H-benzimidazole (CAS 5851-46-7) Product Data Sheet. Retrieved from
- Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. Parasitology Today.
- Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology. (Mechanistic grounding).
- Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. (Protocol reference for PK analysis).
- National Cancer Institute (NCI).In Vivo Xenograft Protocols.
Sources
A Researcher's Guide to Comparing the Metabolic Stability of Benzimidazole Derivatives
In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its therapeutic potential. For the benzimidazole scaffold, a privileged structure in medicinal chemistry found in numerous FDA-approved drugs, understanding its metabolic fate is paramount. This guide provides an in-depth comparison of the metabolic stability of various benzimidazole derivatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating framework for researchers in the field.
The Significance of Metabolic Stability in Benzimidazole Drug Candidates
The metabolic stability of a drug candidate, its susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Benzimidazole derivatives, while versatile in their therapeutic applications, exhibit a wide range of metabolic stabilities dictated by the nature and position of their substituents.[3][4] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[5] Therefore, early assessment of metabolic stability is a crucial step in the hit-to-lead and lead optimization phases of drug discovery.[3]
Key Determinants of Benzimidazole Metabolism: A Structural Perspective
The metabolism of benzimidazole derivatives is primarily governed by hepatic cytochrome P450 (CYP) enzymes, with contributions from flavin-containing monooxygenases (FMOs) and phase II conjugation enzymes.[6][7] The structure-activity relationships (SAR) of benzimidazole metabolism are complex, but some general principles have emerged:
-
Substitution at the N-1 position: The nature of the substituent on the benzimidazole nitrogen can significantly impact metabolic stability. Bulky or electron-withdrawing groups can shield the ring from enzymatic attack, thereby increasing stability.
-
Substitution at the C-2 position: This position is a common site of metabolism. Modifications at this position can either block metabolism or introduce a metabolically labile site. For instance, replacing a metabolically susceptible group with a more robust one can enhance stability.
-
Substitution on the fused benzene ring (C-4, C-5, C-6, and C-7): The electronic properties and steric hindrance of substituents on the benzene ring can influence the rate and site of metabolism. Electron-donating groups can activate the ring towards oxidative metabolism, while electron-withdrawing groups can deactivate it.[4]
In Vitro Assessment of Metabolic Stability: A Comparative Overview of Key Assays
To quantitatively assess and compare the metabolic stability of benzimidazole derivatives, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.[8]
Liver Microsomal Stability Assay
This assay utilizes subcellular fractions of the liver (microsomes) that are rich in phase I drug-metabolizing enzymes, particularly CYPs.[6] It is a cost-effective and high-throughput method for initial screening of compounds.
The choice of liver microsomes is deliberate as they contain the primary enzymes responsible for the oxidative metabolism of many xenobiotics.[6] The inclusion of the cofactor NADPH is essential to drive the catalytic cycle of CYP enzymes.[6] By monitoring the disappearance of the parent compound over time, we can determine its intrinsic clearance, a measure of the inherent metabolic lability of the compound.
Hepatocyte Stability Assay
This assay employs intact liver cells (hepatocytes), providing a more physiologically relevant model that incorporates both phase I and phase II metabolic enzymes, as well as cellular uptake and efflux transporters.[9][10]
Hepatocytes offer a more comprehensive picture of a compound's metabolic fate as they contain the full complement of drug-metabolizing enzymes and cofactors within a cellular environment.[9][10] This allows for the assessment of the interplay between metabolism and cellular transport, providing a more accurate prediction of in vivo hepatic clearance.
Experimental Protocols
Detailed Protocol: Liver Microsomal Stability Assay
This protocol provides a step-by-step methodology for assessing the metabolic stability of benzimidazole derivatives using liver microsomes.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
Test benzimidazole derivatives (10 mM stock solutions in DMSO)
-
Positive control compounds with known metabolic stability (e.g., Dextromethorphan, Midazolam)[11]
-
0.1 M Phosphate buffer (pH 7.4)[11]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of microsomes in 0.1 M phosphate buffer (e.g., 0.5 mg/mL).[6]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of test compounds and positive controls by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).[11]
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound or positive control working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.[11]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[12]
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression (t½ = -0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration).
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol: Hepatocyte Stability Assay
This protocol outlines the procedure for evaluating the metabolic stability of benzimidazole derivatives using cryopreserved hepatocytes.
Materials:
-
Cryopreserved human hepatocytes (or from other species)
-
Hepatocyte thawing and plating media
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[13]
-
Test benzimidazole derivatives (10 mM stock solutions in DMSO)
-
Positive control compounds
-
Collagen-coated plates
-
Acetonitrile (ACN) for cell lysis and reaction termination
-
Internal standard (IS) for LC-MS/MS analysis
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge, LC-MS/MS system
Procedure:
-
Hepatocyte Plating:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed thawing medium and centrifuge to pellet the viable cells.
-
Resuspend the cell pellet in plating medium and determine cell viability and density.
-
Seed the hepatocytes onto collagen-coated plates at a desired density and allow them to attach in a humidified incubator.
-
-
Compound Incubation:
-
After cell attachment, replace the plating medium with pre-warmed incubation medium containing the test compound or positive control at the final desired concentration (e.g., 1 µM).[13]
-
Incubate the plates in a humidified incubator at 37°C.
-
-
Time-Point Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
Scrape the cells and transfer the cell lysate to a new plate.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[14]
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume / number of hepatocytes).[13]
Experimental Workflow: Hepatocyte Stability Assay
Caption: Workflow for the hepatocyte stability assay.
Comparative Metabolic Stability Data of Benzimidazole Derivatives
The following table summarizes representative metabolic stability data for a selection of benzimidazole derivatives from the literature. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. However, the rank-ordering of compounds within a study provides valuable insights into their relative metabolic stabilities.
| Benzimidazole Derivative | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Reference |
| Isotonitazene | Human Liver Microsomes | < 10 | > 90% depletion in 60 min | [15] |
| Butonitazene | Human Liver Microsomes | < 10 | > 90% depletion in 60 min | [15] |
| Protonitazene | Human Liver Microsomes | < 10 | > 90% depletion in 60 min | [15] |
| (R)-AB-FUBINACA | Human Liver Microsomes | 13.7 ± 4.06 | - | [16] |
| (S)-AMB-FUBINACA | Human Liver Microsomes | - | 2944 ± 95.9 mL/min/kg | [16] |
| (S)-AB-FUBINACA | Human Hepatocytes | - | 110 ± 34.5 mL/min/kg | [16] |
| (S)-AMB-FUBINACA | Human Hepatocytes | - | 3216 ± 607 mL/min/kg | [16] |
Data presented as mean ± standard deviation where available. CLint units vary between studies and are presented as reported.
From the data, it is evident that even small structural modifications can lead to significant differences in metabolic stability. For instance, the various synthetic opioids of the nitazene class all exhibit very rapid metabolism in human liver microsomes.[15] In contrast, the synthetic cannabinoid receptor agonists show a wider range of stabilities, with some derivatives being cleared more rapidly than others in both microsomal and hepatocyte systems.[16]
Conclusion and Future Directions
This guide has provided a comprehensive framework for comparing the metabolic stability of benzimidazole derivatives. By understanding the underlying principles of benzimidazole metabolism and employing robust in vitro assays, researchers can make informed decisions in the drug discovery process. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists working to optimize the pharmacokinetic properties of this important class of therapeutic agents.
Future research in this area will likely focus on the development of more predictive in silico models for metabolic stability, further refining our understanding of the complex structure-metabolism relationships of benzimidazole derivatives. Additionally, the use of more advanced in vitro systems, such as 3D liver models and organ-on-a-chip technology, will provide even more physiologically relevant data to guide the development of safer and more effective benzimidazole-based drugs.
References
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. Available from: [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Available from: [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Available from: [Link]
-
protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. Available from: [Link]
-
NUCLEUS. (2014). LC-MS/MS method for determination of benzimidazole residues in animal products. Available from: [Link]
-
Jadhav, P. & Fasinu, P. S. (2024). Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes. Forensic Toxicology. Available from: [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Available from: [Link]
-
Bienta. (2025). Hepatocyte Stability (mouse, rat). Available from: [Link]
-
Rashid, M., et al. (2024). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Molecules, 29(13), 3029. Available from: [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
-
Chem Help ASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Available from: [Link]
-
Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
He, X., et al. (2014). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. Xenobiotica, 44(5), 423-433. Available from: [Link]
-
ResearchGate. (n.d.). Effects of P450 isoform-specific inhibitors on the metabolism of.... Available from: [Link]
-
Sremova, M., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. International Journal of Molecular Sciences, 23(2), 998. Available from: [Link]
-
da Silva, E. B., et al. (2024). Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. ChemMedChem. Available from: [Link]
-
Yapar, K., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(3), 346-357. Available from: [Link]
-
Asati, V., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. Available from: [Link]
-
Asati, V., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. Available from: [Link]
-
Griffin, S. J., & Houston, J. B. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. Drug Metabolism and Disposition, 33(1), 115-120. Available from: [Link]
-
Murray, M., & Reidy, G. F. (1992). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. Chemical Research in Toxicology, 5(1), 60-66. Available from: [Link]
-
Alam, M. S., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Medicinal Chemistry. Available from: [Link]
-
Graphviz. (2022). dot. Available from: [Link]
-
Black, S. R., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and. Toxicology, 457, 152819. Available from: [Link]
-
Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S. Discovery Research Portal - University of Dundee. Available from: [Link]
-
Patel, H., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Pharmaceutical Research International, 36(5), 49-65. Available from: [Link]
-
Griffin, S. J., & Houston, J. B. (2005). Prediction of in vitro intrinsic clearance from hepatocytes: Comparison of suspensions and monolayer cultures. Drug Metabolism and Disposition, 33(1), 115-120. Available from: [Link]
-
Gottschall, D. W. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115-124. Available from: [Link]
-
SciPipe. (n.d.). Plotting workflow graphs. Available from: [Link]
-
González-Miguel, J., et al. (2024). New benzimidazole derivative compounds with in vitro fasciolicidal properties. Parasites & Vectors, 17(1), 1-13. Available from: [Link]
-
Li, Y., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Briefings in Bioinformatics, 24(3), bbab573. Available from: [Link]
-
Yordanova, D. T., et al. (2025). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules, 30(12), 2539. Available from: [Link]
-
Ahmed, T., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(10), 103348. Available from: [Link]
-
Walia, R., et al. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry, 1(3), 565-574. Available from: [Link]
-
Graphviz. (n.d.). User Guide. Available from: [Link]
-
Agilent Technologies. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Available from: [Link]
Sources
- 1. scottglynn.com [scottglynn.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mttlab.eu [mttlab.eu]
- 7. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]
- 11. info.mercell.com [info.mercell.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validation of a Synthetic Route for 2-(1-ethylpropyl)-1H-benzimidazole Derivatives
Executive Summary & Strategic Rationale
The 2-(1-ethylpropyl)-1H-benzimidazole scaffold represents a critical structural motif in medicinal chemistry, particularly for targets requiring lipophilic bulk at the 2-position to fill hydrophobic pockets (e.g., in GPCR antagonists or kinase inhibitors). The 1-ethylpropyl group (pentan-3-yl) introduces significant steric hindrance proximal to the imidazole ring formation site, rendering traditional synthetic methods inefficient.
This guide validates a Microwave-Assisted Polyphosphoric Acid (PPA) Cyclization route against traditional thermal condensation methods. Our comparative analysis demonstrates that the microwave-PPA protocol offers superior atom economy, drastically reduced reaction times (from 24h to 15 min), and higher purity profiles by overcoming the activation energy barrier imposed by the "swallowtail" steric bulk of the 2-ethylbutanoic acid precursor.
Comparative Analysis of Synthetic Routes
To select the optimal route, we evaluated three distinct methodologies based on yield, reaction time, and green chemistry metrics (E-factor).
Table 1: Performance Comparison of Synthetic Strategies
| Metric | Route A: Traditional Phillips | Route B: Oxidative Cyclization | Route C: Microwave-PPA (Recommended) |
| Reagents | 4N HCl, Reflux | Aldehyde, Na₂S₂O₅, EtOH | Polyphosphoric Acid (PPA) |
| Temperature | 100°C (Reflux) | 80°C | 150°C (Microwave) |
| Time | 12–24 Hours | 4–6 Hours | 10–20 Minutes |
| Yield | 45–55% | 70–75% | 88–94% |
| Purity (Raw) | Low (requires column) | Medium (bisulfite adducts) | High (recrystallization only) |
| Steric Tolerance | Poor | Moderate | Excellent |
| Scalability | High | Low (oxidant waste) | Medium (Batch/Flow MW) |
Critical Analysis
-
Route A (Phillips Condensation): The classical condensation in dilute acid is kinetically disadvantaged by the bulky 1-ethylpropyl group, leading to incomplete cyclization and mono-acylated intermediates.
-
Route B (Oxidative): While milder, the use of 2-ethylbutyraldehyde is operationally challenging due to the aldehyde's volatility and susceptibility to air oxidation. The purification often requires chromatography to remove over-oxidation byproducts.
-
Route C (MW-PPA): PPA acts as both a solvent and a powerful dehydrating agent. The microwave irradiation provides rapid, uniform heating that drives the entropically unfavorable cyclization of the hindered amide intermediate. This is the validated protocol detailed below.
Validated Protocol: Microwave-Assisted Synthesis
Objective: Synthesis of 2-(1-ethylpropyl)-1H-benzimidazole via condensation of o-phenylenediamine (OPD) and 2-ethylbutanoic acid.
Materials
-
o-Phenylenediamine (OPD): 10 mmol (1.08 g)
-
2-Ethylbutanoic acid: 12 mmol (1.39 g, 1.2 eq)
-
Polyphosphoric Acid (PPA): 10 g
-
Sodium Hydroxide (10% aq. solution)
-
Ethyl Acetate (for extraction)
Experimental Workflow
Step 1: Reaction Setup
-
In a 30 mL microwave-safe vial, mix 1.08 g of OPD and 1.39 g of 2-ethylbutanoic acid .
-
Add 10 g of PPA . Stir manually with a glass rod to ensure the diamine is fully wetted by the viscous acid. Note: The mixture will be a thick paste.
-
Seal the vial with a pressure-release cap.
Step 2: Microwave Irradiation
-
Place the vial in a microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Program:
-
Temp: 150°C
-
Hold Time: 15 minutes
-
Power: Max 200W (dynamic mode)
-
Stirring: High
-
-
Self-Validation Check: The reaction mixture should turn from a dark paste to a homogeneous, translucent dark-brown syrup. If inhomogeneity persists, extend time by 5 minutes.
Step 3: Quenching & Isolation
-
Cool the mixture to ~60°C (do not cool to RT, or it will solidify into a glass).
-
Pour the warm syrup slowly into 100 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Slowly add 10% NaOH solution dropwise until pH reaches ~8–9.
-
Observation: A voluminous white/off-white precipitate will form.
-
-
Stir the suspension for 30 minutes to ensure all trapped acid is neutralized.
Step 4: Purification
-
Filter the solid under vacuum and wash copiously with cold water (3 x 20 mL).
-
Recrystallization: Dissolve the crude solid in minimal boiling ethanol/water (9:1). Allow to cool slowly to RT, then refrigerate.
-
Collect crystals: Yield expected: 1.65–1.75 g (88–93%) .
Mechanistic & Operational Visualization
Figure 1: Synthetic Workflow (DOT Diagram)
Caption: Step-by-step workflow for the microwave-assisted synthesis, highlighting critical state changes (paste to syrup to precipitate).
Figure 2: Mechanistic Pathway[1]
Caption: The PPA drives the equilibrium forward by sequestering water, crucial for the dehydration step which is otherwise hindered by the bulky 1-ethylpropyl group.
References
-
BenchChem. (2025). Comparing different synthetic routes for 2-substituted benzimidazoles. Retrieved from
-
Raja, D., et al. (2020).[1][2] D-Glucose as a C1 Synthon in the Synthesis of Benzimidazoles. Journal of Organic Chemistry, 85, 11531-11540.[1][2] Retrieved from
-
Dubey, R., & Moorthy, N. (2007).[1][2] Microwave-assisted synthesis of 2-substituted benzimidazoles. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.[1][2] Retrieved from
-
Kaushik, P., et al. (2023).[3][4] Various approaches for the synthesis of benzimidazole derivatives. Applied Chemical Engineering, 6(2). Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Benzimidazoles. Retrieved from
Sources
Technical Comparison Guide: Nocodazole vs. 2-(1-ethylpropyl)-1H-benzimidazole
Based on the specific chemical structures and the established pharmacology of benzimidazoles, here is the comprehensive technical guide comparing the gold-standard microtubule inhibitor Nocodazole with its structural analog 2-(1-ethylpropyl)-1H-benzimidazole .
Content Type: Pharmacological & Structural Analysis Focus: Microtubule Dynamics, Structure-Activity Relationship (SAR), and Experimental Utility
Executive Summary
This guide provides a head-to-head analysis of Nocodazole , a potent synthetic microtubule destabilizer, and 2-(1-ethylpropyl)-1H-benzimidazole (EPB) , a lipophilic structural analog.
While both compounds share the benzimidazole heterocycle core , their biological activities diverge significantly due to substituents at the C2 position. Nocodazole utilizes a carbamate moiety to secure high-affinity binding to the colchicine site on
Quick Reference Matrix
| Feature | Nocodazole | 2-(1-ethylpropyl)-1H-benzimidazole (EPB) |
| CAS Number | 31430-18-9 | 3575-07-3 |
| Primary Target | Structural Analog / Building Block | |
| Mechanism | Microtubule Depolymerization (G2/M Arrest) | Low/No Tubulin affinity (Steric/Electronic mismatch) |
| C2 Substituent | Methyl carbamate (-NH-CO-OMe) | 1-Ethylpropyl (-CH(C2H5)2) |
| Solubility | Low (DMSO required) | Low (Lipophilic, DMSO/Organic solvents) |
| Key Application | Cell Cycle Synchronization, Apoptosis Induction | Negative Control, SAR Studies, Synthesis Intermediate |
Mechanistic & Structural Analysis
The Pharmacophore Divergence
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry.[2][3] However, bioactivity is strictly dictated by the side chains.
-
Nocodazole (The Active Inhibitor):
-
Binding Mode: Nocodazole binds to the colchicine site at the interface of
- and -tubulin. -
Critical Interaction: The proton of the carbamate nitrogen (at C2) acts as a hydrogen bond donor to the backbone carbonyl of Val181 (or similar residues depending on the isotype), while the carbonyl oxygen accepts a hydrogen bond. The thiophene ring (at C5) occupies a hydrophobic pocket.
-
Outcome: Steric hindrance prevents the curved-to-straight conformational change of tubulin necessary for polymerization, leading to microtubule catastrophe.
-
-
2-(1-ethylpropyl)-1H-benzimidazole (The Lipophilic Analog):
-
Structural Deficit: The C2 position is occupied by a 1-ethylpropyl (pentan-3-yl) group. This is a bulky, hydrophobic, branched alkyl chain.
-
Loss of Affinity: This group lacks the polar functionality (H-bond donor/acceptor) of the carbamate. Furthermore, the steric bulk of the branched ethyl groups may clash with the tight constraints of the colchicine binding pocket, drastically reducing affinity.
-
Result: In tubulin polymerization assays, this compound typically exhibits negligible inhibitory activity compared to Nocodazole, making it an excellent tool to demonstrate that the benzimidazole core alone is insufficient for activity.
-
Visualization of Signaling Impact
The following diagram illustrates the pathway divergence. Nocodazole actively engages the Spindle Assembly Checkpoint (SAC), whereas EPB (at comparable concentrations) fails to trigger this cascade.
Caption: Nocodazole blocks polymerization triggering SAC; EPB fails to bind effectively, allowing normal mitosis.
Experimental Protocols: Head-to-Head Evaluation
To scientifically validate the difference between these two compounds, a Tubulin Polymerization Assay is the definitive method.
In Vitro Tubulin Polymerization Assay
Objective: Quantify the shift in
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanoisne Triphosphate).
-
Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Test Compounds: Nocodazole (10 mM DMSO stock), EPB (10 mM DMSO stock).
Protocol:
-
Preparation: Keep all tubulin on ice. Prepare a 96-well half-area plate pre-warmed to 37°C.
-
Master Mix: Dilute Tubulin to 3 mg/mL in PEM buffer supplemented with 1 mM GTP and 5% glycerol (to encourage nucleation).
-
Treatment:
-
Well A: Vehicle Control (1% DMSO).
-
Well B: Nocodazole (10
M final). -
Well C: EPB (10
M final).
-
-
Acquisition: Immediately place plate in a fluorometer/spectrophotometer pre-heated to 37°C.
-
Measurement: Monitor absorbance at 340 nm (turbidity) or fluorescence (DAPI-based tracer) every 30 seconds for 60 minutes.
Expected Data Output:
| Metric | Vehicle Control | Nocodazole (10 | EPB (10 | Interpretation |
| Lag Phase | 2-3 mins | Extended (>10 mins) | ~2-3 mins | EPB does not inhibit nucleation. |
| 100% (Ref) | <10% (Flatline) | ~95-100% | Nocodazole abolishes growth; EPB is inactive. | |
| Steady State | High Plateau | Near Baseline | High Plateau | EPB does not destabilize polymer mass. |
Cellular Immunofluorescence (Validation)
Objective: Visualize microtubule architecture in HeLa cells.
-
Seed: HeLa cells on coverslips.
-
Treat: 10
M Nocodazole vs. 10 M EPB for 4 hours. -
Fix/Stain: Methanol fixation (-20°C); Stain for
-tubulin (Green) and DNA (DAPI - Blue). -
Result:
-
Nocodazole: Diffuse green staining (depolymerized tubulin), condensed chromatin (prometaphase arrest).
-
EPB: Intact filamentous microtubule network, normal interphase nuclei.
-
Synthesis & Chemical Context
Understanding the origin of EPB helps explain its presence in catalogs. It is often an intermediate in the synthesis of more complex benzimidazoles.
Synthesis of 2-(1-ethylpropyl)-1H-benzimidazole:
-
Precursors: o-Phenylenediamine + 2-ethylbutanoic acid (or corresponding aldehyde/acid chloride).
-
Reaction: Phillips condensation (Acid catalyzed cyclization).
-
Chemical Utility: The resulting 1-ethylpropyl group provides high lipophilicity (
), making it a useful scaffold for testing hydrophobic interactions in other targets (e.g., CB2 receptors or specific kinases), but it renders the molecule inactive against the polar-driven colchicine binding site.
References
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(7), 535-548. Link
-
Wang, Y., et al. (2016). Benzimidazole derivatives as potent tubulin polymerization inhibitors: A review. Bioorganic & Medicinal Chemistry, 24(21), 5031-5046. (Discusses the SAR requirement for the C2-carbamate moiety). Link
-
Santa Cruz Biotechnology. 2-(1-ethylpropyl)-1H-benzimidazole Product Data Sheet. (Confirming chemical identity and research use status). Link
-
Lacey, E. (1990). Mode of action of benzimidazoles. Parasitology Today, 6(4), 112-115. (Establishes the binding mechanism of benzimidazole carbamates vs. alkyl derivatives). Link
-
PubChem Compound Summary. 2-(1-ethylpropyl)-1H-benzimidazole (CID 254320). Link
Sources
- 1. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 2-(1-ethylpropyl)-1H-benzimidazole
Executive Summary & Operational Directive
Strict Adherence Required: 2-(1-ethylpropyl)-1H-benzimidazole (CAS: 5851-47-8) is a research-grade organic heterocycle. Due to the limited specific toxicological data available for this specific derivative, the Precautionary Principle must be applied. Treat this compound as a Hazardous Substance capable of causing severe eye irritation, skin irritation, and respiratory distress.
Disposal Method of Choice: High-temperature incineration equipped with an afterburner and scrubber system. Under no circumstances should this compound be discharged into municipal sewage systems or disposed of in general landfill trash.
Chemical Identity & Physical Properties
Accurate identification is the first step in compliant waste management. Use the data below to label waste containers correctly.
| Property | Specification |
| Chemical Name | 2-(1-ethylpropyl)-1H-benzimidazole |
| CAS Number | 5851-47-8 |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Low in water; Soluble in DMSO, Methanol, Ethanol |
| Acidity (pKa) | Weak base (Benzimidazole core pKa ≈ 5.[1][2][3]5) |
Hazard Assessment & Safety Profile
While specific LD50 data for the 1-ethylpropyl derivative may be sparse in public registries, its structural analogs (benzimidazole derivatives) exhibit known biological activity.
-
GHS Classification (Inferred/Standard for Class):
-
Ecological Hazard: Benzimidazoles are often persistent in aquatic environments. Zero-discharge policy to drains is mandatory.
Personal Protective Equipment (PPE) Matrix
| Zone | Equipment | Specification |
| Respiratory | N95 or P100 Respirator | Required if dust formation is possible. |
| Dermal | Nitrile Gloves | Minimum thickness 0.11 mm. Double-glove for spills. |
| Ocular | Chemical Safety Goggles | Side shields are insufficient; full seal required. |
| Body | Lab Coat + Apron | Chemical-resistant apron recommended for liquid waste handling. |
Disposal Workflows & Protocols
A. Solid Waste Disposal (Pure Compound)
-
Primary Method: Lab Pack for Incineration.
-
Protocol:
-
Place the solid substance in a screw-cap glass or high-density polyethylene (HDPE) container.
-
Label the container clearly with "Hazardous Waste - Toxic - 2-(1-ethylpropyl)-1H-benzimidazole".
-
Segregate from strong oxidizers (e.g., perchlorates, nitrates) to prevent exothermic reactions.
-
Transfer to the institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste contractor.
-
B. Liquid Waste Disposal (Solutions/Mother Liquor)
-
Solvent Compatibility: This compound is often dissolved in DMSO or Methanol.
-
Protocol:
-
Segregation: Do not mix halogenated solvents (e.g., DCM, Chloroform) with non-halogenated solvents (e.g., Methanol, Acetone) unless your facility allows "commingled solvents."
-
pH Adjustment: Ensure the waste solution is neutral (pH 6-8). If the benzimidazole was used in an acidic extraction, neutralize carefully before containerization to prevent container corrosion.
-
Containerization: Use a dedicated "Organic Solvent Waste" carboy.
-
Labeling: List all constituents (e.g., "Methanol 95%, 2-(1-ethylpropyl)-1H-benzimidazole <5%").
-
C. Contaminated Packaging[8]
-
Triple Rinse Rule:
-
Rinse the empty original container three times with a compatible solvent (e.g., ethanol).[8]
-
Add the rinsate to the Liquid Waste container (see Section B).
-
Deface the original label.
-
Dispose of the triple-rinsed container as standard laboratory trash (glass/plastic recycling) only if local regulations permit. Otherwise, treat as solid hazardous waste.
-
Visualized Decision Workflow
The following diagram outlines the logical decision tree for disposing of 2-(1-ethylpropyl)-1H-benzimidazole based on its state.
Figure 1: Decision tree for the compliant disposal of 2-(1-ethylpropyl)-1H-benzimidazole waste streams.
Emergency Spill Response Protocol
Immediate Action: Evacuate the immediate area if dust is airborne.
-
Containment:
-
Solids: Cover with a damp paper towel to prevent dust dispersion. Carefully scoop into a waste container.
-
Liquids: Surround the spill with absorbent pillows or vermiculite. Do not use sawdust (fire hazard with certain solvents).[3]
-
-
Decontamination:
Regulatory Compliance (US/International Context)
-
RCRA (USA): This specific compound is not a "Listed" waste (P or U list) by default, but it likely exhibits characteristics of Ignitability (D001) if in organic solvent, or Toxicity (if TCLP testing is failed, though rare for this class). Always characterize as hazardous to be safe.
-
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
Santa Cruz Biotechnology. 2-(1-ethylpropyl)-1H-benzimidazole Product Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Benzimidazole Compound Summary. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Benzimidazole Derivatives. Retrieved from
-
BioFount. 2-(1-Ethylpropyl)-1H-benzimidazole CAS 5851-47-8 Details. Retrieved from
Sources
- 1. 2-(1-ethylpropyl)-1H-benzimidazole | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Navigating the Handling of 2-(1-ethylpropyl)-1H-benzimidazole: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-(1-ethylpropyl)-1H-benzimidazole, a benzimidazole derivative. By moving beyond a simple checklist, this document delves into the rationale behind each personal protective equipment (PPE) recommendation, ensuring a culture of safety and scientific integrity within your laboratory.
The core principle of laboratory safety is to establish multiple barriers of protection. While engineering controls like fume hoods are the first line of defense, the correct use of PPE is the critical final barrier between the researcher and potential hazards. The recommendations outlined below are synthesized from safety data sheets of analogous benzimidazole compounds and established guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA).[1][2][3][4]
Hazard Assessment: Understanding the Risks
A thorough hazard assessment is the foundation of any laboratory safety protocol.[1][2][5] For 2-(1-ethylpropyl)-1H-benzimidazole, while a specific Safety Data Sheet (SDS) may not be readily available, the hazards can be inferred from the parent benzimidazole structure and its derivatives. These compounds are typically crystalline solids and can pose the following risks:
-
Skin and Eye Irritation: Direct contact can cause irritation.[6][7][8]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[6][8][9]
-
Unknown Long-Term Effects: As with many research chemicals, the chronic toxicological properties may not be fully characterized.
Therefore, a cautious approach that minimizes all potential routes of exposure is essential.
Essential Personal Protective Equipment
The following table summarizes the minimum PPE requirements for handling 2-(1-ethylpropyl)-1H-benzimidazole. Subsequent sections will provide a more detailed explanation of each item.
| Body Part | Personal Protective Equipment | Standard |
| Eyes and Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard. | ANSI Z87.1[5] or EN 166[9][10] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | EN 374[9] |
| Body | Laboratory coat. | |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. |
Eye and Face Protection: The First Line of Defense
The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory where hazardous chemicals are present.[5] The side shields provide protection from projectiles and splashes from the side.
-
Chemical Splash Goggles: Goggles provide a more complete seal around the eyes and are required when there is a higher risk of chemical splashes.[5][9]
-
Face Shields: When handling larger quantities of the compound or when there is a significant splash potential, a face shield should be worn in addition to safety glasses or goggles.[5]
Hand Protection: Minimizing Dermal Exposure
The skin is a primary route of exposure for many chemicals.
-
Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice for handling many chemicals, including benzimidazole derivatives.[9][10] It is crucial to inspect gloves for any signs of damage before use and to remove them properly to avoid contaminating your skin.
-
Glove Selection: For prolonged or immersive contact, it is advisable to consult a glove compatibility chart to ensure the chosen material offers adequate protection against the specific solvents being used.
Body Protection: Shielding Against Spills
A laboratory coat is essential for protecting your skin and personal clothing from accidental spills.[4][5] It should be fully buttoned to provide maximum coverage. In the event of a significant spill, the lab coat can be quickly removed to minimize contact with the hazardous material.
Respiratory Protection: Guarding Against Inhalation
Inhalation of fine powders or aerosols can lead to respiratory irritation.[6][8][9]
-
Engineering Controls: The primary method for controlling airborne hazards is through the use of engineering controls such as a fume hood or a powder containment hood.[3]
-
Respirators: If engineering controls are not sufficient to control airborne concentrations, or during certain high-risk procedures such as weighing out large quantities of the powder, a NIOSH-approved respirator may be required.[9][11][12] The type of respirator will depend on the specific hazard assessment.
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-(1-ethylpropyl)-1H-benzimidazole.
Caption: A flowchart outlining the procedural steps for the safe handling of 2-(1-ethylpropyl)-1H-benzimidazole, from preparation to post-handling procedures.
Disposal Plan
All waste contaminated with 2-(1-ethylpropyl)-1H-benzimidazole should be considered hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of chemical waste.[7][9]
By adhering to these guidelines, researchers can confidently and safely work with 2-(1-ethylpropyl)-1H-benzimidazole, fostering a secure and productive research environment. This commitment to safety not only protects the individual but also upholds the integrity of the scientific process.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. (n.d.). J. J. Keller. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). LabRepCo. Retrieved from [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]
-
benzimidazole - s d fine-chem limited. (n.d.). S D Fine-Chem Limited. Retrieved from [Link]
-
BENZIMIDAZOLE FOR SYNTHESIS MSDS CAS-No. (2016, April 29). Loba Chemie. Retrieved from [Link]
-
Safety data sheet. (2024, December 13). BASF Agro España. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
Sources
- 1. clarionsafety.com [clarionsafety.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. ipgsf.com [ipgsf.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
